Hydroxy-PEG24-Boc
Description
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H110O27/c1-55(2,3)82-54(57)4-6-58-8-10-60-12-14-62-16-18-64-20-22-66-24-26-68-28-30-70-32-34-72-36-38-74-40-42-76-44-46-78-48-50-80-52-53-81-51-49-79-47-45-77-43-41-75-39-37-73-35-33-71-31-29-69-27-25-67-23-21-65-19-17-63-15-13-61-11-9-59-7-5-56/h56H,4-53H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMILISGQCISYOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H110O27 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1203.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what is Hydroxy-PEG24-Boc
An In-depth Technical Guide to Hydroxy-PEG24-Boc for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a high-purity, heterobifunctional polyethylene (B3416737) glycol (PEG) linker essential in modern drug development and bioconjugation. It features a 24-unit PEG chain that enhances solubility and provides a flexible spacer.[1] One terminus of the linker is a hydroxyl (-OH) group, available for further chemical modification, while the other is a primary amine protected by a tert-butyloxycarbonyl (Boc) group.[1][2] This Boc protecting group is stable under various conditions but can be easily removed under acidic conditions, allowing for sequential and controlled conjugation to other molecules.[2][3]
The unique structure of this compound makes it a valuable tool in the synthesis of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[4][5] In these applications, it acts as a hydrophilic spacer to connect different molecular entities, improving the pharmacokinetic profiles and stability of the final conjugate.[6]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and structurally similar compounds.
| Property | Value | Reference |
| Compound Name | Hydroxy-PEG24-CH2-Boc / N-Boc-PEG24-alcohol | [1][7] |
| Molecular Formula | C₅₄H₁₀₉NO₂₇ (Calculated for N-Boc-PEG24-alcohol) | N/A |
| Molecular Weight | ~1174.4 - 1189.42 g/mol | [7][8] |
| Appearance | Colorless to light yellow liquid or solid | [5] |
| Solubility | Soluble in water, ethyl acetate (B1210297), methanol, and dichloromethane | [5] |
| Storage Conditions | -20°C, keep in a dry and dark environment | [5] |
Synthesis of this compound
The most common and efficient synthesis route for this compound involves the selective N-protection of the corresponding amino-alcohol precursor, HO-PEG24-NH₂, using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). The hydroxyl group generally remains unreactive under these conditions, allowing for a straightforward, one-step protection of the amine functionality.[4]
Experimental Protocol: Synthesis
Objective: To synthesize this compound via selective N-protection of HO-PEG24-NH₂.
Materials:
-
HO-PEG24-NH₂ (1 equivalent)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes or DCM/methanol)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve HO-PEG24-NH₂ in anhydrous DCM or THF.[4]
-
Base Addition: Add TEA or DIPEA to the solution and stir for 10 minutes at room temperature.[4]
-
Boc₂O Addition: Dissolve (Boc)₂O in a minimal amount of the reaction solvent and add it dropwise to the stirring solution.[4]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).[4]
-
Work-up:
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by silica gel column chromatography to yield pure this compound.[4]
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. ɑ-Hydroxy-ω-Boc Amino PEG [rapp-polymere.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Hydroxyl PEG, Hydroxy linker, PEG linker | BroadPharm [broadpharm.com]
- 8. immunoportal.com [immunoportal.com]
An In-depth Technical Guide to Hydroxy-PEG24-Boc: Properties and Applications in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxy-PEG24-Boc is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) linker critical to advancing modern therapeutic and diagnostic platforms. As a heterobifunctional molecule, it incorporates a terminal hydroxyl (OH) group and a tert-butyloxycarbonyl (Boc)-protected amine, connected by a 24-unit PEG chain. This technical guide provides a comprehensive overview of the physicochemical properties, primary applications, and detailed experimental protocols associated with this compound, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugation strategies.
Core Physicochemical Properties
This compound is a valuable tool in drug development and bioconjugation due to its well-defined chemical structure and advantageous physical properties. The long PEG chain imparts excellent hydrophilicity, which can enhance the solubility and pharmacokinetic profile of conjugated molecules.[1][2] The terminal functional groups—a hydroxyl group and a Boc-protected amine—allow for sequential and controlled conjugation reactions.[3]
While specific quantitative data for this compound is not extensively published, the table below summarizes its known properties and provides estimated values based on data for similar long-chain PEG compounds.
| Property | Value | References |
| Molecular Formula | C₅₅H₁₁₁NO₂₇ | [4][5] |
| Molecular Weight | Approximately 1203.4 g/mol | [4][5] |
| Appearance | White to off-white solid or waxy substance | [5] |
| Purity | Typically >95% | [3] |
| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents (e.g., dichloromethane).[2][5][6] Less soluble in alcohols and toluene (B28343), and insoluble in diethyl ether.[5] | [2][5][6] |
| Stability | Stable under neutral and mildly acidic conditions at -20°C for long-term storage.[3] The tert-butyl ester is sensitive to strong acidic conditions.[7] The PEG backbone can be susceptible to oxidative degradation.[1] | [1][3][7] |
| Calculated LogP (cLogP) | < 0 (indicative of high hydrophilicity) | [1] |
Key Applications in Research and Drug Development
The unique bifunctional nature of this compound makes it a versatile linker in several advanced applications:
-
PROTAC Synthesis: this compound is frequently employed as a linker in the synthesis of PROTACs.[8][9][10] PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase to induce the degradation of the target protein.[9] The PEG linker in a PROTAC plays a crucial role in optimizing the distance and orientation between the two ligands for efficient ternary complex formation.[9][11] The hydrophilicity of the PEG chain can also improve the solubility and cell permeability of the PROTAC molecule.[11]
-
Bioconjugation and PEGylation: The process of covalently attaching PEG chains to molecules, known as PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[12][13][14] this compound can be used to PEGylate proteins, peptides, and small molecules, which can lead to increased solubility, prolonged circulation half-life, and reduced immunogenicity.[12][15]
-
Antibody-Drug Conjugates (ADCs): In the development of ADCs, linkers are used to attach a potent cytotoxic drug to an antibody that targets a specific cancer cell. Boc-protected PEG linkers are valuable in this context for their ability to control the conjugation process and enhance the overall properties of the ADC.[16]
-
Surface and Nanoparticle Functionalization: The hydroxyl group of this compound can be used to attach the molecule to various surfaces and nanoparticles, while the protected amine can be deprotected for subsequent functionalization. This is useful for creating biocompatible coatings and targeted drug delivery systems.[17]
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
General Protocol for PROTAC Synthesis using Amide Bond Formation
This protocol describes a general workflow for synthesizing a PROTAC where this compound is used as the linker, connecting a target protein ligand and an E3 ligase ligand via amide bonds.
Workflow Diagram:
Caption: General workflow for PROTAC synthesis using this compound.
Materials:
-
This compound
-
Ligand 1 (with a carboxylic acid)
-
Ligand 2 (with a carboxylic acid)
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Trifluoroacetic acid (TFA)
-
Purification supplies (e.g., HPLC system, columns)
Procedure:
-
Coupling of the First Ligand:
-
Dissolve Ligand 1 (1 equivalent) in an anhydrous solvent such as DMF.
-
Add a coupling agent (e.g., HATU, 1.1 equivalents) and a base (e.g., DIPEA, 2 equivalents).
-
Stir the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of this compound (1 equivalent) in the same solvent to the activated ligand solution.
-
Stir the reaction mixture at room temperature for 2-16 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, quench the reaction and purify the Ligand 1-PEG24-Boc intermediate using reverse-phase HPLC.
-
-
Boc Deprotection:
-
Dissolve the purified Ligand 1-PEG24-Boc intermediate in a solvent such as dichloromethane (B109758) (DCM).[18]
-
Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[18]
-
Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring the deprotection by LC-MS.[18]
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporate with a solvent like toluene to remove residual TFA.[19]
-
The resulting amine can be used directly or after neutralization with a mild base.
-
-
Coupling of the Second Ligand:
-
Follow the same activation procedure as in Step 1 for Ligand 2.
-
Add the activated Ligand 2 to the solution of the deprotected Ligand 1-PEG24-amine intermediate.
-
Stir the reaction mixture at room temperature for 2-16 hours, monitoring by LC-MS.
-
Upon completion, purify the final PROTAC molecule by reverse-phase HPLC.
-
Protocol for Boc Deprotection of a PEG Linker
This protocol provides a more detailed procedure for the acid-catalyzed removal of the Boc protecting group.
Mechanism Diagram:
Caption: Mechanism of acid-catalyzed Boc deprotection.
Materials:
-
Boc-protected PEG compound
-
Anhydrous dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Toluene (for co-evaporation)
-
Saturated sodium bicarbonate solution (for neutralization, optional)
Procedure:
-
Reaction Setup:
-
Dissolve the Boc-protected PEG compound in anhydrous DCM to a concentration of 10-20 mg/mL in a glass vial.[18]
-
Cool the solution to 0°C in an ice bath.
-
-
Acid Addition:
-
Reaction Monitoring:
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[20]
-
Monitor the reaction progress using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 1-2 hours).[19]
-
-
Work-up and Isolation:
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure (e.g., using a rotary evaporator).[18]
-
To ensure complete removal of TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[19]
-
If the deprotected amine needs to be neutralized, dissolve the residue in a suitable solvent and wash with a saturated solution of sodium bicarbonate.[20]
-
Characterization Techniques
The purity and identity of this compound and its conjugates are typically confirmed using a combination of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful tool for confirming the structure of PEGylated compounds.[4][21] The characteristic signal for the repeating ethylene (B1197577) glycol units of the PEG chain appears around 3.6 ppm.[21] The presence of the Boc group can be confirmed by a signal at approximately 1.4 ppm. The degree of PEGylation can be determined by comparing the integral of the PEG signal to the integral of a known proton signal on the conjugated molecule.[4]
General Workflow for NMR Characterization:
Caption: General workflow for NMR characterization of PEGylated compounds.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and its conjugates, confirming the success of conjugation reactions.[4] Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed.[4]
Conclusion
This compound is a highly valuable and versatile chemical tool for researchers in drug discovery and development. Its well-defined structure, combining a hydrophilic PEG spacer with orthogonal reactive groups, enables the synthesis of complex and effective therapeutic agents such as PROTACs and ADCs. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in a research setting. As the field of targeted therapeutics continues to evolve, the importance of precisely engineered linkers like this compound will undoubtedly grow.
References
- 1. benchchem.com [benchchem.com]
- 2. labinsights.nl [labinsights.nl]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. What is the solubility of Modification PEG in different solvents? - Blog [shochem.com]
- 7. Buy Amino-PEG3-CH2CO2-t-butyl ester | 189808-70-6 | >97% [smolecule.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. precisepeg.com [precisepeg.com]
- 12. benchchem.com [benchchem.com]
- 13. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 14. chempep.com [chempep.com]
- 15. PEGylation Modification in Biopharmaceuticals - Creative Proteomics [creative-proteomics.com]
- 16. benchchem.com [benchchem.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
An In-depth Technical Guide to Hydroxy-PEG24-Boc
This technical guide provides a comprehensive overview of Hydroxy-PEG24-Boc, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker, for researchers, scientists, and professionals in drug development and bioconjugation. This document details the physicochemical properties, synthesis, and applications of this versatile linker, with a focus on its role in advanced therapeutic modalities.
Physicochemical Data of this compound and Related Analogues
The term "this compound" generally refers to a 24-unit polyethylene glycol chain with a hydroxyl group at one terminus and a tert-butyloxycarbonyl (Boc) protected amine at the other. Several closely related structures are commercially available and used in research. The key quantitative data for these molecules are summarized below.
| Property | N-Boc-PEG24-alcohol / Boc-NH-PEG24-OH | Hydroxy-PEG24-t-butyl ester |
| Molecular Weight | 1174.4 g/mol / 1174.41 g/mol [1][2] | 1203.5 g/mol |
| Molecular Formula | C53H107NO26[3] | C55H110O27 |
| Purity | ≥95% - 97%[1][2][4] | 97% |
| Storage Condition | -20°C[4] | -20°C |
Core Applications in Drug Development
This compound linkers are instrumental in modern drug development due to their ability to connect different molecular entities while imparting favorable physicochemical properties. The hydrophilic PEG spacer enhances the solubility and stability of conjugated molecules, which can improve their pharmacokinetic profiles.[4][5]
Key applications include:
-
PROteolysis TArgeting Chimeras (PROTACs): These linkers are crucial in the design of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.[6][7] The PEG linker connects a target-binding molecule to an E3 ligase ligand, and its length and flexibility are critical for the formation of a productive ternary complex.[7][8]
-
Antibody-Drug Conjugates (ADCs): In ADCs, the linker connects a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells. PEG linkers can enhance the solubility and stability of the ADC.[9][10]
-
Bioconjugation: The terminal hydroxyl and Boc-protected amine groups allow for controlled, stepwise conjugation to various biomolecules, including proteins, peptides, and oligonucleotides.[11][12]
Experimental Protocols and Methodologies
Detailed and reproducible experimental protocols are essential for the successful application of this compound linkers.
Synthesis of Hydroxy-PEG24-CH2-Boc
A common method for synthesizing Hydroxy-PEG24-CH2-Boc involves the selective N-protection of the corresponding amino-alcohol precursor (HO-PEG24-CH2-NH2).[6]
Materials:
-
HO-PEG24-CH2-NH2 (1 equivalent)
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)2O) (1.2 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes or DCM/methanol)[6]
Procedure:
-
Reaction Setup: Dissolve HO-PEG24-CH2-NH2 in anhydrous DCM or THF in a round-bottom flask.
-
Addition of Base: Add TEA or DIPEA to the solution and stir for 10 minutes at room temperature.
-
Addition of (Boc)2O: Dissolve (Boc)2O in a minimal amount of the reaction solvent and add it dropwise to the stirring solution.
-
Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a larger volume of ethyl acetate or DCM.
-
Extraction: Wash the organic layer with saturated aqueous NaHCO3 solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the pure Hydroxy-PEG24-CH2-Boc.[6]
Deprotection of the Boc Group
The Boc protecting group is typically removed under acidic conditions to yield a free primary amine, which is then available for conjugation.[1][11]
Materials:
-
This compound (e.g., N-Boc-PEG24-alcohol)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) for neutralization
-
Diethyl ether for precipitation[11]
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM.
-
Add an excess of TFA to the solution (e.g., 20-50% v/v).[11]
-
Stir the reaction mixture at room temperature for 1-2 hours.[11]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the TFA and DCM under reduced pressure.
-
The resulting amine salt can be neutralized with a base like DIPEA.
-
The deprotected PEG linker can be precipitated and washed with cold diethyl ether.[11]
Conjugation of the Deprotected Amine to a Carboxylic Acid
The free amine can be conjugated to a molecule containing a carboxylic acid using standard peptide coupling reagents to form a stable amide bond.[11]
Materials:
-
Deprotected amino-PEG linker
-
Carboxylic acid-containing molecule
-
Coupling agents (e.g., EDC/NHS, HATU)
-
Anhydrous aprotic solvent (e.g., DMF or DMSO)
-
Tertiary amine base (e.g., DIPEA)[11]
Procedure:
-
Dissolve the carboxylic acid-containing molecule in the chosen solvent.
-
Add the coupling agents (e.g., EDC and NHS) and stir for 15-30 minutes to activate the carboxylic acid.[11]
-
Add the deprotected amino-PEG linker to the activated carboxylic acid solution, followed by the addition of a tertiary amine base like DIPEA.
-
Allow the reaction to proceed for several hours to overnight at room temperature.
-
Monitor the reaction by an appropriate method (e.g., HPLC).
-
Purify the resulting conjugate using techniques like size-exclusion chromatography or reverse-phase HPLC.[11]
Visualizations of Workflows and Pathways
Diagrams created using Graphviz provide clear visual representations of experimental processes and biological concepts.
Caption: A generalized experimental workflow for the synthesis, deprotection, and conjugation of this compound.
Caption: Mechanism of action for a PROTAC utilizing a PEG24 linker to induce target protein degradation.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway via PROTAC-mediated degradation of AKT.
References
- 1. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 2. Monodispersed Boc/Fmoc PEG - Biopharma PEG [biochempeg.com]
- 3. N-Boc-PEG24-alcohol|BLD Pharm [bldpharm.com]
- 4. N-Boc-PEG24-alcohol, 159156-95-3 | BroadPharm [broadpharm.com]
- 5. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. purepeg.com [purepeg.com]
An In-depth Technical Guide on the Solubility of Hydroxy-PEG24-Boc in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the solubility characteristics of Hydroxy-PEG24-Boc, a heterobifunctional PEG linker. Given the limited availability of direct quantitative solubility data in public literature, this document consolidates qualitative solubility information based on structurally analogous molecules and presents a comprehensive experimental protocol for the precise quantitative determination of its solubility in various organic solvents.
The molecular structure of this compound, featuring a long polyethylene (B3416737) glycol (PEG) chain, a terminal hydroxyl group, and a tert-butyloxycarbonyl (Boc) protecting group, imparts an amphiphilic character. The hydrophilic PEG chain and hydroxyl group facilitate solubility in polar solvents, while the lipophilic Boc group can influence its solubility in less polar organic solvents. This dual nature results in a broad but differential solubility profile. Based on data from similar Boc-protected PEG compounds, this compound is anticipated to be readily soluble in a range of polar aprotic and chlorinated organic solvents[1][2].
Qualitative Solubility Profile
The following table summarizes the expected qualitative solubility of this compound in common organic solvents, extrapolated from data on similar compounds[1][2][3][4].
| Solvent Classification | Solvent | Expected Solubility | Rationale and Supporting Information |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | PEGylated molecules, including those with Boc protection, generally exhibit high solubility in DMSO[1][3][4]. |
| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a polar aprotic solvent known to effectively dissolve PEG compounds[1][3][4]. | |
| Acetonitrile (ACN) | Soluble | Boc-NH-PEG6-amine is reported to be soluble in ACN[2]. | |
| Tetrahydrofuran (THF) | Soluble | THF is considered a good solvent for various molecular weights of PEG[5]. | |
| Chlorinated | Dichloromethane (DCM) | Soluble | Boc-protected PEG linkers are generally soluble in chlorinated solvents like DCM[1][3]. |
| Chloroform (B151607) | Soluble | Similar to DCM, chloroform is expected to be a good solvent for this compound[1][3]. | |
| Protic | Methanol / Ethanol | Moderately Soluble to Soluble | While PEGs are generally soluble in alcohols, the presence of the Boc group might slightly reduce the solubility compared to unprotected PEGs[1][4]. |
| Water | Sparingly Soluble to Soluble | The long PEG chain enhances aqueous solubility, a characteristic of many PEG linkers[6][7]. However, the Boc group may limit high concentration solubility. | |
| Nonpolar | Ethers (e.g., Diethyl Ether) | Insoluble | PEG compounds generally have poor solubility in nonpolar solvents like ethers[1]. |
| Alkanes (e.g., Hexanes) | Insoluble | Similar to ethers, alkanes are not effective solvents for PEGylated molecules[1]. |
Experimental Protocol: Determination of Thermodynamic Solubility using the Saturation Shake-Flask Method
The gold-standard method for determining the equilibrium solubility of a compound is the Saturation Shake-Flask (SSF) method. The following protocol is adapted for the analysis of this compound[3].
Materials and Equipment
-
This compound
-
Selected organic solvents (high purity, anhydrous where necessary)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature incubator or water bath
-
Centrifuge
-
Syringes and syringe filters (compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, Charged Aerosol Detector - CAD, or Refractive Index - RI) or another quantitative analytical instrument.
Methodology
-
Preparation of Supersaturated Solutions :
-
Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure undissolved solid remains after equilibration.
-
Add a precise volume of the chosen solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation[8].
-
-
Equilibration :
-
Place the vials in a constant temperature bath (e.g., 25 °C) and agitate them vigorously for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached[8]. The time required may vary for polymers and should be determined empirically.
-
-
Phase Separation :
-
After equilibration, allow the vials to stand undisturbed at the constant temperature to permit the undissolved solid to settle.
-
To ensure complete separation, centrifuge the vials at a high speed[3].
-
-
Sample Collection and Preparation :
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled pipette to match the equilibration temperature, avoiding disturbance of the solid material.
-
Filter the supernatant through a syringe filter compatible with the solvent to remove any remaining microparticles[8]. This step is critical for accurate quantification.
-
-
Quantification :
-
Prepare a series of standard solutions of this compound with known concentrations in the same solvent to generate a calibration curve.
-
Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC) and determine its concentration from the calibration curve[3][8].
-
Calculate the original solubility in the saturated solution, accounting for the dilution factor.
-
Data Presentation
The solubility should be reported in standard units such as mg/mL or mol/L at the specified temperature.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the Saturation Shake-Flask method for determining the solubility of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Boc-NH-PEG2-COOH, CAS NO.1365655-91-9 - Biopharma PEG [biochempeg.com]
- 7. biochempeg.com [biochempeg.com]
- 8. benchchem.com [benchchem.com]
The Gatekeeper of Bioconjugation: A Technical Guide to the Boc Protecting Group in PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of modern drug development and bioconjugation, precision and control are not merely advantageous; they are imperative. The synthesis of sophisticated biomolecules, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), hinges on the strategic manipulation of chemical reactivity. Central to this endeavor is the use of protecting groups, with the tert-butyloxycarbonyl (Boc) group emerging as a cornerstone for the protection of amines, particularly within the framework of polyethylene (B3416737) glycol (PEG) linkers. This technical guide offers an in-depth exploration of the Boc protecting group's function in PEG linkers, providing detailed experimental protocols, quantitative data, and logical workflows to empower researchers in the pursuit of novel therapeutics.
The Core Chemistry and Strategic Importance of the Boc Protecting Group
The primary function of the tert-butyloxycarbonyl (Boc) group is to temporarily render a primary or secondary amine unreactive, thereby preventing its participation in unintended side reactions during a multi-step synthetic process.[1] The widespread adoption of the Boc group can be attributed to its remarkable stability across a broad spectrum of reaction conditions, including basic and nucleophilic environments.[1] Critically, it can be readily removed under mild acidic conditions, a characteristic that underpins its strategic importance.[1][2]
This selective lability is paramount in the construction of complex biomolecules.[1] In the context of PEG linkers, the Boc group facilitates a modular and sequential approach to conjugation.[1] For instance, a heterobifunctional PEG linker can be designed with a Boc-protected amine at one terminus and a different reactive functionality at the other.[2] This architecture allows for the controlled conjugation of a molecule to the unprotected end, followed by the removal of the Boc group to expose the amine for a second, specific conjugation reaction.[1] This level of control is crucial for producing homogenous and effective targeted therapies.[1]
The deprotection of the Boc group is most commonly achieved using a strong acid, with trifluoroacetic acid (TFA) being the reagent of choice.[1][3] The mechanism involves the protonation of the carbamate (B1207046) oxygen, which leads to the loss of a stable tert-butyl cation and the formation of a carbamic acid. This carbamic acid readily decarboxylates to yield the free amine, carbon dioxide, and a tert-butyl cation.[3] The volatile nature of the byproducts simplifies the purification process.[3]
Quantitative Data on Boc Protection and Deprotection
The efficiency of both the protection and deprotection steps, as well as the stability of the Boc-protected linker, are critical for the overall success of a bioconjugation strategy. The following tables summarize key quantitative data related to these processes.
| Process | Reagent | Base | Solvent | Temperature (°C) | Time | Typical Yield (%) |
| Boc Protection | Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) | Sodium Bicarbonate or Triethylamine | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Room Temperature | 3 hours | >95 |
| Boc Deprotection | Trifluoroacetic Acid (TFA) | N/A | Dichloromethane (DCM) | 0 to Room Temperature | 30 - 120 min | >95 |
| Boc Deprotection | 4M HCl in 1,4-dioxane | N/A | 1,4-dioxane | Room Temperature | 1 - 2 hours | >95 |
Table 1: Representative Reaction Conditions for Boc Protection and Deprotection of Amino-PEG Linkers. [2][4][5]
| Linker Type | Reactive Group | Reacts With | Key Features & Applications |
| Boc-NH-PEG-COOH | Carboxylic Acid (-COOH) | Primary amines (after activation) | Forms stable amide bonds; used for conjugating to proteins and peptides.[6] |
| Boc-NH-PEG-NHS | N-hydroxysuccinimide Ester (-NHS) | Primary amines | Pre-activated for efficient reaction with primary amines without additional activating agents.[6] |
| Boc-NH-PEG-Maleimide | Maleimide | Thiols | Reacts specifically with thiol groups to form stable thioether bonds.[7] |
| Boc-NH-PEG-Alkyne | Alkyne | Azides (Click Chemistry) | Enables highly efficient and specific conjugation via copper-catalyzed or strain-promoted cycloaddition. |
Table 2: Properties and Specifications of Common Boc-Amine-PEG Linkers. [6][7]
Experimental Protocols
Detailed and optimized experimental protocols are crucial for achieving reproducible results in the synthesis and application of Boc-protected PEG linkers.
Protocol 1: Boc Protection of an Amine-Terminated PEG Linker
This protocol describes the mono-protection of a diamine-terminated PEG linker.
Materials:
-
Amine-terminated PEG linker
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Sodium bicarbonate or Triethylamine
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663)
-
Cold diethyl ether
Procedure:
-
Dissolve the amine-terminated PEG linker in DCM or THF.
-
Add a base, such as sodium bicarbonate or triethylamine, to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent.
-
Stir the reaction mixture at room temperature for 3 hours.[8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Upon completion, wash the reaction mixture with deionized water and then with a saturated sodium bicarbonate solution.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Precipitate the product by adding cold diethyl ether.[3]
Protocol 2: Boc Deprotection of a PEG Linker
This protocol outlines the removal of the Boc group to yield a free amine.
Materials:
-
Boc-protected PEG linker
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution (for optional neutralization)
-
Anhydrous sodium sulfate (for optional work-up)
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M.[9]
-
Cool the solution to 0 °C in an ice bath.[9]
-
Slowly add TFA to a final concentration of 20-50% (v/v).[9]
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.[9]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[10] The disappearance of the tert-butyl proton signal at ~1.4 ppm in ¹H NMR also indicates deprotection.[9]
-
Remove the DCM and excess TFA under reduced pressure (e.g., using a rotary evaporator).[7]
-
To ensure complete removal of residual TFA, perform co-evaporation with toluene (repeat 3 times).[4][9] The resulting product is the TFA salt of the deprotected amine, which can often be used directly in the next step.[7]
Mandatory Visualizations
Diagrams are essential for illustrating the logical flow of synthetic and analytical procedures.
Caption: Workflow for Boc protection and deprotection of a PEG linker.
Caption: Simplified workflow for Antibody-Drug Conjugate (ADC) synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Introduction: The Foundational Importance of the Terminal Hydroxyl Group
An In-depth Technical Guide on the Core Role of the Terminal Hydroxyl Group on PEG Linkers
Polyethylene glycol (PEG) linkers are indispensable tools in modern drug development, bioconjugation, and materials science.[1][2] Their widespread adoption is primarily due to the chemical versatility of their terminal hydroxyl (-OH) groups.[1] Unmodified PEG is terminated with these hydroxyl groups, which, while relatively inert in their native state, serve as the primary chemical handles for modification.[1][3] This ability to selectively functionalize the terminal -OH groups is the critical first step in synthesizing advanced PEG linkers, enabling the covalent attachment of PEG to a vast array of molecules, including proteins, peptides, small molecule drugs, and nanoparticles.[1][4] This process, known as PEGylation, is fundamental to enhancing drug solubility, prolonging circulation half-life, reducing immunogenicity, and improving the overall pharmacokinetic and pharmacodynamic properties of conjugated molecules.[1][5][6]
Chemical Properties and Reactivity
The terminal hydroxyl groups of PEG are primary alcohols, and their reactivity is characteristic of this functional group.[1] While not highly reactive on their own, they are readily converted into more reactive functional groups, a necessary prerequisite for most PEGylation strategies.[7][][9] The core of PEG linker chemistry lies in the strategic activation of this hydroxyl group to facilitate subsequent conjugation reactions.[1][10]
The primary strategies for activating the terminal hydroxyl group include:
-
Activation to Good Leaving Groups : This is the most common approach, where the -OH group is converted into a tosylate (-OTs) or mesylate (-OMs) by reacting it with tosyl chloride (TsCl) or mesyl chloride (MsCl).[1][3] These activated PEGs are then highly susceptible to nucleophilic substitution by a wide range of molecules.[1][11]
-
Oxidation : The terminal hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.[1] Oxidation to a carboxylic acid, for instance, allows for subsequent activation with carbodiimide (B86325) chemistry to form an amine-reactive N-hydroxysuccinimide (NHS) ester.[1][9]
-
Esterification : PEG hydroxyl groups can react with carboxylic acids or their activated derivatives (e.g., acid chlorides) to form ester linkages, a common method for attaching small molecule drugs.[1]
-
Etherification : In the presence of a strong base, the hydroxyl group can be deprotonated to an alkoxide, which can then undergo Williamson ether synthesis to form a stable ether linkage.[1][3]
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. mdpi.com [mdpi.com]
- 4. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
The Hydroxy-PEG24-Boc Linker: An In-depth Technical Guide for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Linkers in Proteolysis Targeting Chimeras (PROTACs)
Proteolysis Targeting Chimeras (PROTACs) have revolutionized therapeutic strategies by shifting the paradigm from protein inhibition to targeted protein degradation. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).
Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their unique and advantageous properties. This technical guide provides a comprehensive overview of the Hydroxy-PEG24-Boc linker, a long-chain PEG linker, for PROTAC development. We will delve into its core principles, impact on PROTAC performance with representative quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.
The this compound linker, with its 24 ethylene (B1197577) glycol units, offers significant hydrophilicity and a substantial reach. This extended length can be particularly advantageous when targeting large protein complexes or membrane-associated proteins, where a greater distance between the POI and the E3 ligase is required for effective ternary complex formation. The terminal hydroxyl group provides a versatile handle for conjugation to a POI ligand, while the Boc-protected amine allows for subsequent deprotection and attachment to an E3 ligase ligand.
Quantitative Data Presentation
While specific quantitative data for PROTACs utilizing the this compound linker is not extensively available in the public domain, the following tables summarize representative data for PROTACs with long-chain PEG linkers. This data illustrates the impact of linker length on degradation efficiency and physicochemical properties.
Table 1: Representative Degradation Efficiency of PROTACs with Varying PEG Linker Lengths
| PROTAC Example | Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| BTK Degrader | BTK | CRBN | 9 PEG units | 5.9 | >95 | Ramos |
| TBK1 Degrader | TBK1 | VHL | 21 atoms (PEG/Alkyl) | 3 | 96 | Various |
| ERα Degrader | ERα | VHL | 16 atoms (PEG) | ~50 | >90 | Breast Cancer Cells |
| BRD4 Degrader | BRD4 | CRBN | 1-2 PEG units | >5000 | <20 | H661 |
| BRD4 Degrader | BRD4 | CRBN | 4-5 PEG units | <500 | >90 | H661 |
Note: Data is compiled from multiple sources for illustrative purposes and experimental conditions may vary.[1][2][3][4]
Table 2: Physicochemical Properties of Representative PEG Linkers
| Linker | Molecular Weight ( g/mol ) | Calculated logP | Polar Surface Area (Ų) |
| Hydroxy-PEG3-Boc | ~263 | ~0.5 | ~84 |
| Hydroxy-PEG11-Boc | ~620 | ~-0.7 | ~190 |
| This compound | ~1200 | ~-2.5 (Estimated) | ~380 (Estimated) |
Note: Values for this compound are estimated based on the properties of shorter PEG chains.
Experimental Protocols
Detailed methodologies are crucial for the synthesis, characterization, and evaluation of PROTACs. Below are key experimental protocols relevant to the development of PROTACs using the this compound linker.
Protocol 1: Synthesis of a PROTAC using this compound Linker
This protocol outlines a general two-step synthesis for a PROTAC, starting with the conjugation of the POI ligand to the this compound linker, followed by Boc deprotection and coupling of the E3 ligase ligand.
Step 1: Conjugation of POI Ligand to this compound
-
Objective: To form an ether or ester linkage between the POI ligand and the hydroxyl group of the linker.
-
Materials:
-
This compound
-
POI ligand with a suitable leaving group (e.g., a halogen or tosylate) or a carboxylic acid for esterification.
-
Base (e.g., sodium hydride for etherification, or DCC/DMAP for esterification).
-
Anhydrous solvent (e.g., DMF or THF).
-
-
Procedure:
-
Dissolve this compound in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base and stir for 30 minutes at room temperature.
-
Add the POI ligand and stir the reaction at room temperature or elevated temperature until completion (monitor by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
Step 2: Boc Deprotection
-
Objective: To remove the Boc protecting group to reveal the primary amine for the next coupling step.
-
Materials:
-
POI ligand-PEG24-Boc conjugate.
-
Trifluoroacetic acid (TFA).
-
Dichloromethane (DCM).
-
-
Procedure:
-
Dissolve the POI ligand-PEG24-Boc conjugate in DCM.
-
Add TFA (typically 20-50% v/v) and stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine-TFA salt can be used directly or neutralized.
-
Step 3: Conjugation of E3 Ligase Ligand
-
Objective: To form an amide bond between the deprotected linker and the E3 ligase ligand.
-
Materials:
-
POI ligand-PEG24-NH2·TFA.
-
E3 ligase ligand with a carboxylic acid functionality.
-
Peptide coupling reagents (e.g., HATU, HOBt).
-
Organic base (e.g., DIPEA).
-
Anhydrous solvent (e.g., DMF).
-
-
Procedure:
-
Dissolve the E3 ligase ligand in anhydrous DMF.
-
Add the coupling reagents and stir for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of the POI ligand-PEG24-NH2·TFA and DIPEA in DMF.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by HPLC or LC-MS.
-
Purify the final PROTAC product by preparative HPLC.
-
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
-
Objective: To quantify the reduction in the level of the target protein in cells treated with the PROTAC.
-
Materials:
-
Cell line expressing the target protein.
-
PROTAC compound.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (specific to the target protein and a loading control like GAPDH or β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Lyse the cells and determine the protein concentration of each lysate using a BCA assay.
-
Prepare protein samples for SDS-PAGE and separate the proteins.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[5]
-
Protocol 3: Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)
-
Objective: To measure the binding kinetics and affinity of the PROTAC to its target and E3 ligase, and to assess the formation and stability of the ternary complex.
-
Materials:
-
Purified target protein (POI).
-
Purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC).
-
PROTAC compound.
-
SPR instrument and sensor chips (e.g., CM5 chip).
-
Amine coupling kit for immobilization.
-
Running buffer (e.g., HBS-EP+).
-
-
Procedure:
-
Immobilize the E3 ligase onto the sensor chip surface via amine coupling.
-
Perform binary interaction analysis by injecting a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding affinity (KD).
-
Perform another binary interaction analysis by injecting a series of concentrations of the POI over the immobilized E3 ligase to confirm minimal direct interaction.
-
For ternary complex analysis, prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase.
-
Analyze the resulting sensorgrams to determine the kinetics (kon, koff) and affinity (KD) of ternary complex formation.
-
Protocol 4: Cell Viability Assay (MTS Assay)
-
Objective: To assess the cytotoxic or anti-proliferative effects of the PROTAC on cells.
-
Materials:
-
Cell line of interest.
-
PROTAC compound.
-
96-well plates.
-
MTS reagent.
-
Plate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the PROTAC for the desired time period (e.g., 72 hours).
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.[2][]
-
Protocol 5: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To assess the passive permeability of the PROTAC across an artificial membrane.
-
Materials:
-
PAMPA plate system (donor and acceptor plates).
-
Lipid solution (e.g., 2% lecithin (B1663433) in dodecane).
-
PROTAC compound.
-
Phosphate buffered saline (PBS).
-
LC-MS/MS for quantification.
-
-
Procedure:
-
Coat the filter membrane of the donor plate with the lipid solution.
-
Add the PROTAC solution in PBS to the donor wells.
-
Add fresh PBS to the acceptor wells.
-
Assemble the donor and acceptor plates and incubate for a set period (e.g., 4-16 hours).
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).[7]
-
Mandatory Visualization
PROTAC Mechanism of Action
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Key Considerations in Targeted Protein Degradation Drug Discovery and Development [frontiersin.org]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intrinsic signaling pathways modulate targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
Introduction: The Core of Modern Bioconjugation
An In-depth Technical Guide to Bifunctional PEG Linkers in Drug Development
In the landscape of advanced therapeutics, bifunctional polyethylene (B3416737) glycol (PEG) linkers are foundational tools, serving as flexible, biocompatible spacers to connect molecular entities.[1] The process of covalently attaching these PEG chains to molecules like proteins, peptides, or small drugs is known as PEGylation.[1][2] This modification is a cornerstone of drug development, employed to enhance the therapeutic properties of molecules by improving their pharmacokinetic and pharmacodynamic profiles.[3] Specifically, PEGylation can prolong a drug's circulation half-life, improve stability and solubility, and reduce its immunogenicity and antigenicity.[1][2][3]
Bifunctional PEGs, which have reactive functional groups at both ends of the polymer chain, are categorized into two main types:[1][4]
-
Homobifunctional PEGs : These linkers possess two identical functional groups (X-PEG-X) and are primarily used for crosslinking similar molecules or for creating hydrogels.[1][5]
-
Heterobifunctional PEGs : Featuring two different functional groups (X-PEG-Y), these linkers enable the precise, sequential conjugation of two distinct molecules.[1][4] This specificity is crucial for constructing complex therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][6]
This guide provides a comprehensive technical overview of the principles, applications, and methodologies associated with bifunctional PEG linkers in drug discovery.
Core Chemistries and Principles
The versatility of bifunctional PEG linkers comes from the wide array of reactive functional groups that can be incorporated at their ends. The choice of these groups is determined by the available functional groups on the target biomolecules, such as the primary amines on lysine (B10760008) residues or the thiols on cysteine residues.[4] This allows for precise control over the conjugation strategy.[4]
Key Features of Bifunctional PEG Linkers:
-
Dual Reactivity : Allows for the specific connection of two different components.[7]
-
Customizable Lengths : The PEG chain length can be adjusted to optimize flexibility and the distance between the conjugated molecules.[7][8]
-
Solubility Enhancement : The inherent hydrophilicity of the PEG chain improves the water solubility of hydrophobic drugs.[7][]
-
Reduced Immunogenicity : The PEG chain can mask the conjugated molecule, protecting it from immune recognition and rapid clearance.[6][7]
Core Applications in Drug Development
Bifunctional PEG linkers are integral to the design of several cutting-edge therapeutic modalities.[6]
Antibody-Drug Conjugates (ADCs)
ADCs are targeted therapies that combine a monoclonal antibody with a potent cytotoxic drug, enabling precise delivery to cancer cells while sparing healthy tissues.[1] Heterobifunctional PEG linkers are critical components that connect the antibody to the drug payload.[6] In this context, the PEG linker serves to:
-
Improve the solubility and stability of the ADC.[6]
-
Enable site-specific conjugation and control the drug-to-antibody ratio (DAR).[7]
-
Influence the release mechanism of the drug, which is often designed to occur after the ADC is internalized by the target cell.[6]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are innovative molecules designed to induce protein degradation. They consist of two active domains connected by a linker. One domain binds to a target protein, and the other recruits an E3 ubiquitin ligase. The bifunctional PEG linker bridges these two components, bringing the target protein and the E3 ligase into proximity, which leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4]
Nanoparticle Systems
In nanotechnology-based drug delivery, heterobifunctional PEG linkers are used to anchor drugs or targeting ligands to the surface of nanoparticles. This creates a stable, biocompatible coating that helps the nanoparticle evade the immune system and improves its circulation time.[5][7]
Quantitative Data Summary
The length and chemical nature of the PEG linker significantly influence the performance of the final bioconjugate. The following tables summarize key quantitative data from various studies.
Table 1: Impact of PEGylation on Pharmacokinetics
| Conjugate Description | PEG Chain Size | Half-Life Extension (Fold Increase) | Reference |
| Affibody-MMAE Conjugate | 4 kDa | 2.5 | [10] |
| Affibody-MMAE Conjugate | 10 kDa | 11.2 | [10] |
Table 2: Typical Yields in Heterobifunctional PEG Linker Synthesis
| Synthetic Step | Intermediate/Product | Typical Yield | Reference |
| Monotosylation of PEG-diol | TsO-PEG-OH | >90% | [11] |
| Azidation of TsO-PEG-OH | N₃-PEG-OH | ~95% | [8][12] |
| NHS Ester Activation of COOH-PEG-Maleimide | Maleimide-PEG-NHS | >85% | [8] |
Experimental Protocols
Successful bioconjugation requires carefully optimized protocols. Below are detailed methodologies for the synthesis, conjugation, and characterization of molecules involving bifunctional PEG linkers.
Protocol 1: Synthesis of Maleimide-PEG-NHS Ester
This protocol outlines a common method for synthesizing a heterobifunctional linker reactive towards thiols (maleimide) and amines (NHS ester).[8][11]
Materials:
-
Amine-PEG-COOH
-
Maleic anhydride (B1165640)
-
Triethylamine (catalyst)
-
Acetic anhydride
-
Sodium acetate
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Cold diethyl ether
Procedure:
-
Maleimide (B117702) Formation: a. Dissolve Amine-PEG-COOH (1 eq) in anhydrous DCM. b. Add maleic anhydride (excess) and a catalytic amount of triethylamine. Stir at room temperature to form the maleamic acid intermediate.[8] c. Add acetic anhydride and sodium acetate, then heat the mixture to 50-60°C for 2-4 hours to induce cyclization to the maleimide ring.[11] d. Cool the reaction and purify the resulting Maleimide-PEG-COOH intermediate, often by chromatography.[11]
-
NHS Ester Activation: a. Dissolve the purified Maleimide-PEG-COOH (1 eq) in anhydrous DMF or DCM.[8] b. Add N-Hydroxysuccinimide (1.2 eq) and a coupling agent like EDCI (1.2 eq).[8] c. Stir the reaction at room temperature overnight. d. If DCC is used, filter the reaction mixture to remove the dicyclohexylurea byproduct.[8] e. Precipitate the final Maleimide-PEG-NHS ester product by adding the reaction mixture to cold diethyl ether.[8] f. Collect the precipitate and dry under vacuum.
Protocol 2: Two-Step Antibody Conjugation using NHS-PEG-Maleimide
This protocol describes the conjugation of a thiol-containing payload (e.g., a cytotoxic drug) to the lysine residues of an antibody.[4][13]
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-PEG-Maleimide linker stock solution (10-20 mM in anhydrous DMSO)
-
Thiol-containing payload
-
Quenching reagent (e.g., Tris or 2-mercaptoethanol)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer (e.g., PBS, pH 6.5-7.5) for thiol reaction
Procedure:
-
Reaction with Primary Amines (Antibody Lysines): a. Add a 5- to 20-fold molar excess of the NHS-PEG-Maleimide linker solution to the antibody solution.[13] b. Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.[13]
-
Removal of Excess Linker: a. Remove the unreacted linker by passing the solution through a desalting column equilibrated with the thiol reaction buffer (e.g., PBS, pH 6.5-7.5).[13] This step is crucial to prevent the maleimide group from reacting with quenching agents.
-
Reaction with Thiols (Payload): a. Immediately add the thiol-containing payload to the maleimide-activated antibody solution. b. Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C under an inert atmosphere (e.g., nitrogen) to prevent thiol oxidation.[1][13]
-
Quenching: a. Quench any unreacted maleimide groups by adding a thiol-containing reagent like 2-mercaptoethanol (B42355) or cysteine.[13]
-
Purification: a. Purify the final antibody-drug conjugate using a suitable method like Size-Exclusion Chromatography (SEC) to remove unreacted payload and other small molecules.[1]
Protocol 3: Characterization of PEGylated Proteins
Characterizing the final conjugate is a critical step to ensure quality, purity, and consistency. A multi-faceted analytical approach is required.[1]
Common Analytical Techniques:
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): Provides a qualitative assessment. The PEGylated protein will show a significant increase in apparent molecular weight compared to the native protein.[1]
-
Size-Exclusion Chromatography (SEC-HPLC): Used for both purification and analysis. It separates molecules based on their size in solution, allowing for the quantification of purity and detection of aggregates.[1]
-
Mass Spectrometry (MS): Essential for determining the precise molecular weight and the degree of PEGylation (the number of PEG chains attached per protein).[1] Techniques like MALDI-TOF MS and ESI-MS are commonly used.[1][4] Cleavable linkers can simplify MS analysis by allowing the protein and PEG to be analyzed independently.[14]
-
Peptide Mapping: To identify the specific site of conjugation, the protein can be enzymatically digested into smaller peptides. These peptides are then analyzed by LC-MS/MS to pinpoint the exact amino acid residue where the PEG linker is attached.[1][14]
Mandatory Visualizations
The following diagrams illustrate key workflows and biological mechanisms involving bifunctional PEG linkers.
Caption: General synthetic pathway for heterobifunctional PEG linkers.[8][11]
Caption: A typical workflow for the creation and analysis of a PEGylated protein.[1]
Caption: Role of the linker in the PROTAC-mediated degradation pathway.[4]
Conclusion
Bifunctional PEG linkers are a cornerstone technology in modern drug development, enabling the creation of sophisticated therapeutics with improved efficacy and safety profiles.[1] Their ability to enhance solubility, extend biological half-life, and reduce immunogenicity is unparalleled.[6][15] From enabling the targeted delivery of cytotoxic agents in ADCs to mediating protein degradation in PROTACs, their versatility is critical to advancing new therapeutic modalities.[1][6] A thorough understanding of the interplay between linker length, chemical functionality, and the biological system is essential for the rational design of next-generation therapies.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. PEGylation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. purepeg.com [purepeg.com]
- 8. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Hydroxy-PEG24-tert-butyl ester (CAS: 2490419-62-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Hydroxy-PEG24-tert-butyl ester, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. This document outlines its physicochemical properties, relevant experimental protocols, and its application in drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Physicochemical Properties
Hydroxy-PEG24-tert-butyl ester is a PEG linker featuring a terminal hydroxyl group and a tert-butyl ester-protected carboxylic acid. The 24-unit polyethylene glycol chain imparts hydrophilicity and provides a flexible spacer arm. The CAS number for this compound is 2490419-62-8.[1]
| Property | Value | Reference |
| CAS Number | 2490419-62-8 | [1][2][3][4] |
| Alternate CAS | 1186025-29-5 | [2][3][4] |
| Synonym | HO-PEG24-CH2CH2CO2tBu | [2][3][4] |
| Molecular Formula | C55H110O27 | [2][3][4] |
| Molecular Weight | 1203.45 g/mol | [2][3][4] |
| Appearance | White solid | [2][3] |
| Purity | ≥ 97% | [2][3] |
| Storage | ≤ -20 °C | [2][3] |
Applications in Drug Development
Hydroxy-PEG24-tert-butyl ester is a valuable tool in bioconjugation and drug delivery. The hydroxyl group can be activated for conjugation to various molecules, while the tert-butyl ester serves as a protecting group for a carboxylic acid. This linker is particularly well-suited for the development of PROTACs.
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The PEG linker in a PROTAC plays a crucial role in connecting the POI-binding ligand and the E3 ligase ligand, influencing the solubility, cell permeability, and efficacy of the final molecule.
Signaling Pathway: PROTAC Mechanism of Action
The following diagram illustrates the catalytic mechanism of action for a PROTAC, highlighting the role of the linker in facilitating the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.
Experimental Protocols
The following are generalized experimental protocols for the modification and use of Hydroxy-PEG24-tert-butyl ester. These protocols may require optimization for specific applications.
Protocol 1: Deprotection of the tert-Butyl Ester to Yield a Free Carboxylic Acid
This procedure describes the acid-catalyzed hydrolysis of the tert-butyl ester to expose the carboxylic acid functionality.
Materials:
-
Hydroxy-PEG24-tert-butyl ester
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the Hydroxy-PEG24-tert-butyl ester in anhydrous DCM in a round-bottom flask. A typical concentration is between 0.1 and 0.2 M.
-
Acid Addition: To the stirred solution, add an equal volume of TFA. The addition is typically performed at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is generally complete within 1-2 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solvent Removal: Upon completion of the reaction, remove the DCM and excess TFA by rotary evaporation.
-
Azeotropic Removal of TFA: To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL). The resulting product is the free carboxylic acid, Hydroxy-PEG24-acid.
Protocol 2: Conjugation of the Hydroxyl Group to a Carboxylic Acid-Containing Molecule
This protocol describes the esterification of the terminal hydroxyl group with a molecule containing a carboxylic acid, for instance, a PROTAC ligand.
Materials:
-
Hydroxy-PEG24-tert-butyl ester
-
Carboxylic acid-containing molecule (e.g., POI ligand)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous DCM or N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-containing molecule (1 equivalent), Hydroxy-PEG24-tert-butyl ester (1-1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM or DMF.
-
Carbodiimide Addition: Add DCC or EDC (1.5 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-18 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up:
-
If using DCC, a urea (B33335) byproduct will precipitate. Filter the reaction mixture to remove the precipitate.
-
If using EDC, the byproduct is water-soluble and can be removed by an aqueous work-up.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography or reverse-phase HPLC to yield the desired conjugate.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis of a PROTAC using a heterobifunctional PEG linker like Hydroxy-PEG24-tert-butyl ester.
References
An In-depth Technical Guide on the Physical Properties of HO-PEG24-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of HO-PEG24-Boc, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. This molecule is of significant interest in the fields of drug delivery, bioconjugation, and the development of therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] The inclusion of a hydroxyl (-OH) group at one terminus and a Boc-protected amine (-NHBoc) at the other allows for controlled, sequential conjugation strategies.[1]
The PEG24 spacer imparts hydrophilicity, which can enhance the solubility and improve the pharmacokinetic profile of conjugated molecules.[1][2] This guide presents quantitative data in structured tables, details key experimental protocols, and provides visualizations of relevant workflows to aid researchers in their understanding and application of this versatile linker.
Core Physical Properties
HO-PEG24-Boc is typically a white solid at room temperature.[3] As with many PEG derivatives, it is hygroscopic and should be stored in a cool, dry place, often at -18°C or -20°C for long-term stability, while avoiding light.[3][4][5]
| Property | Data |
| Molecular Formula | C53H107NO26 |
| Molecular Weight | 1174.41 g/mol |
| Appearance | White Solid |
| Storage Conditions | -18°C to -20°C for long-term storage, avoid light |
Note: The data presented is for BocNH-PEG24-OH, which is structurally equivalent to HO-PEG24-Boc.[3]
Solubility Profile
The amphiphilic nature of HO-PEG24-Boc, having both a hydrophobic Boc group and a long hydrophilic PEG chain, dictates its solubility in various solvents.[6] Generally, it is soluble in many polar organic solvents.[6][] For PEG derivatives, solubility in aqueous solutions tends to increase with the length of the PEG chain, while it may decrease in some organic solvents.[6]
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Readily Soluble |
| Dimethylformamide (DMF) | Readily Soluble |
| Dichloromethane (DCM) | Readily Soluble |
| Chloroform | Readily Soluble |
| Acetonitrile | Soluble |
| Water | Soluble |
| Methanol, Ethanol | Lower Solubility |
| Ethers (e.g., diethyl ether) | Insoluble |
| Alkanes (e.g., hexane) | Insoluble |
This solubility profile is based on information for similar PEGylated molecules and may serve as a general guideline for HO-PEG24-Boc.[5][6]
Experimental Protocols & Workflows
The utility of HO-PEG24-Boc in drug development and bioconjugation stems from its bifunctional nature, allowing for sequential chemical modifications. The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which is then available for conjugation.
Workflow for Deprotection and Conjugation
The following diagram illustrates a typical workflow involving the deprotection of the Boc group from a PEG linker followed by its conjugation to a molecule of interest, for instance, one containing a carboxylic acid group.
Caption: General workflow for Boc deprotection and subsequent amide bond formation.
Detailed Experimental Protocols
1. Deprotection of Boc-Protected Amine
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield a free primary amine.[8]
-
Materials:
-
Boc-protected PEG linker (e.g., HO-PEG24-Boc)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) for neutralization
-
Diethyl ether for precipitation
-
-
Procedure:
-
Dissolve the Boc-protected PEG linker in DCM.
-
Add an excess of TFA to the solution (e.g., 20-50% v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress using an appropriate method (e.g., TLC or LC-MS) to confirm the consumption of the starting material.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting free amine can be neutralized with a base like DIPEA for subsequent reactions.
-
2. Amide Bond Formation (Conjugation)
This protocol outlines the formation of a stable amide bond between the deprotected amino-PEG linker and a molecule containing a carboxylic acid.[8]
-
Materials:
-
Deprotected amino-PEG linker (from the protocol above)
-
Carboxylic acid-containing molecule
-
Coupling agents (e.g., EDC/NHS or HATU)
-
Anhydrous aprotic solvent (e.g., DMF or DMSO)
-
Tertiary amine base (e.g., DIPEA)
-
-
Procedure:
-
Dissolve the carboxylic acid-containing molecule in the chosen anhydrous solvent.
-
Add the coupling agents (e.g., EDC and NHS) and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add the deprotected amino-PEG linker to the activated carboxylic acid solution.
-
Add a tertiary amine base such as DIPEA to the reaction mixture.
-
Allow the reaction to proceed for several hours to overnight at room temperature.
-
Monitor the reaction by an appropriate method (e.g., HPLC).
-
Purify the resulting conjugate using techniques like size-exclusion chromatography or reverse-phase HPLC.
-
Synthesis Workflow
The synthesis of HO-PEG24-Boc typically involves the selective N-protection of an amino-alcohol precursor. The chemoselective reaction of the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)2O) is a common and efficient method.
Caption: Synthetic pathway for Hydroxy-PEG24-CH2-Boc.
This guide provides foundational information for the effective use of HO-PEG24-Boc in research and development. For specific applications, further optimization of protocols may be necessary.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Applications of Monodisperse PEG Linkers
This guide provides a comprehensive technical overview of monodisperse Polyethylene Glycol (PEG) linkers, detailing their advantages, core applications in advanced therapeutics, and the experimental protocols for their implementation. We explore how the precision of monodisperse linkers is revolutionizing the development of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and other next-generation therapies.
Introduction: The Monodispersity Advantage
Polyethylene Glycol (PEG) linkers are indispensable tools in drug development, prized for their ability to improve the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1][2] The process of covalently attaching PEG chains, known as PEGylation, enhances the therapeutic properties of everything from small molecules to large biologics.[2][3]
PEG linkers are broadly classified into two types: polydisperse and monodisperse. This distinction is critical and has profound implications for drug efficacy, safety, and manufacturability.[1][4]
-
Polydisperse PEGs are a heterogeneous mixture of polymer chains with a range of molecular weights, resulting in a Polydispersity Index (PDI) greater than 1.0.[4] While cost-effective, this heterogeneity can lead to a mixed population of drug conjugates with varying pharmacokinetic behaviors and potential for immunogenicity.[4][5][6]
-
Monodisperse PEGs (also known as discrete PEGs) are single, pure compounds with a precisely defined molecular weight and chemical structure, characterized by a PDI of 1.0.[1][4] This uniformity provides unparalleled precision, leading to homogeneous conjugates with predictable pharmacokinetics, simplified characterization, and potentially improved safety profiles.[4]
The homogeneity of monodisperse PEG linkers translates directly into tangible performance benefits, particularly in reducing non-specific protein adsorption and creating more predictable pharmacokinetic profiles.[4]
References
basics of PROTAC linker chemistry
optimization -> lead [label="Optimal\nProperties"]; optimization -> start [label="Iterative\nRedesign"]; } Caption: A typical experimental workflow for PROTAC development and evaluation. [26]
Protocol 1: General Synthesis of a PROTAC via Amide Coupling
This protocol describes a common method for conjugating a POI ligand (containing a carboxylic acid) to a pre-formed E3 ligase ligand-linker intermediate (containing a free amine). [6][7] 1. Materials and Reagents:
-
POI ligand with a carboxylic acid functional group (1.0 eq)
-
E3 Ligase Ligand-Linker-Amine intermediate (1.1 eq)
-
Coupling agents: HATU (1,1'-[Azobis(cyclohexanecarbonitrile)]) (1.2 eq) or HBTU/HOBt
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel, magnetic stirrer
2. Procedure:
-
Dissolve the POI ligand-acid (1.0 eq) in anhydrous DMF in a flame-dried reaction vessel under an inert atmosphere.
-
Add the coupling agent HATU (1.2 eq) and the base DIPEA (3.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate vessel, dissolve the E3 Ligase Ligand-Linker-Amine intermediate (1.1 eq) in a minimum amount of anhydrous DMF.
-
Add the solution of the amine intermediate dropwise to the activated acid mixture.
-
Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress using LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
3. Purification and Characterization:
-
Purify the crude product using flash column chromatography or preparative HPLC.
-
Confirm the identity and purity of the final PROTAC using LC-MS, High-Resolution Mass Spectrometry (HRMS), and ¹H and ¹³C NMR spectroscopy.
Protocol 2: Evaluating PROTAC Efficacy by Western Blot
Western blotting is the gold-standard method to quantify the reduction of a target protein level following PROTAC treatment and to determine key parameters like DC₅₀ and Dₘₐₓ. [9][16] 1. Materials and Reagents:
-
Cell line expressing the target protein
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control protein (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
2. Procedure:
-
Cell Treatment: Seed cells in multi-well plates (e.g., 6-well or 12-well) and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 18-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add ice-cold lysis buffer to each well, incubate on ice for 15-30 minutes, and then scrape the cells.
-
Lysate Preparation: Transfer the lysates to microcentrifuge tubes and centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli sample buffer, and denature at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. [9]Transfer the separated proteins to a PVDF or nitrocellulose membrane. [16]6. Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature. [9] * Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20). [9] * Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Repeat the process for the loading control antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Image the blot using a digital imaging system.
-
Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to calculate the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 9. benchchem.com [benchchem.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 13. chempep.com [chempep.com]
- 14. benchchem.com [benchchem.com]
- 15. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. portlandpress.com [portlandpress.com]
- 18. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 19. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Hydroxy-PEG24-Boc
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of Hydroxy-PEG24-Boc, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. This linker is of significant interest in drug development and bioconjugation, particularly for its application in Proteolysis Targeting Chimeras (PROTACs) and for the controlled modification of biomolecules.[1] The presence of a terminal hydroxyl group and a Boc-protected amine allows for sequential and specific conjugation strategies.
The primary synthetic route detailed herein focuses on the selective N-protection of an amino-alcohol precursor, HO-PEG24-CH2-NH2. This method leverages the chemoselective reaction of the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)2O), which forms a stable tert-butyloxycarbonyl (Boc) protected amine while leaving the hydroxyl group intact.[1]
Experimental Protocols
This section details the methodology for the synthesis of this compound from its corresponding amino-alcohol precursor.
Materials:
-
HO-PEG24-CH2-NH2 (1 equivalent)
-
Di-tert-butyl dicarbonate ((Boc)2O) (1.2 equivalents)[1]
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)[1]
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution[1]
-
Brine (saturated aqueous NaCl solution)[1]
-
Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)[1]
-
Silica (B1680970) gel for column chromatography[1]
-
Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes or DCM/methanol)[1]
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve HO-PEG24-CH2-NH2 (1 equivalent) in anhydrous DCM or THF.[1]
-
Addition of Base: Add triethylamine or DIPEA (1.5 equivalents) to the solution and allow it to stir for 10 minutes at room temperature.[1]
-
Addition of (Boc)2O: Dissolve di-tert-butyl dicarbonate (1.2 equivalents) in a minimal amount of the reaction solvent and add it dropwise to the stirring solution.[1] The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the resulting residue in a larger volume of ethyl acetate or DCM. The organic layer should be washed sequentially with a saturated aqueous NaHCO3 solution and then with brine.[1]
-
Drying: Dry the organic layer over anhydrous Na2SO4 or MgSO4.[1]
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. The crude product should then be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol (B129727) in DCM or ethyl acetate in hexanes) to yield the pure Hydroxy-PEG24-CH2-Boc.[1]
-
Characterization: The identity and purity of the final product should be confirmed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1]
Quantitative Data Summary
The following table summarizes representative reaction conditions and outcomes for the mono-Boc protection of an amino-alcohol. The data for a shorter PEG chain (PEG2) is provided as a specific example of the reaction's efficiency.
| Parameter | Value/Condition | Reference |
| Starting Material | 2-(2-aminoethoxy)ethanol | [2] |
| Reagent | Di-tert-butyl dicarbonate | [2] |
| Solvent | Dichloromethane (DCM) | [2] |
| Reaction Time | Monitored by TLC until completion | [2] |
| Purification | Column chromatography (50-70% ethyl acetate/hexane) | [2] |
| Yield | 100% | [2] |
| Analytical TLC (Rf) | 0.30 (80% ethyl acetate in hexane) | [2] |
Visualizing the Experimental Workflow and Signaling Pathways
To aid in the understanding of the synthesis and its subsequent application, the following diagrams illustrate the experimental workflow for the synthesis of this compound and the mechanism for the deprotection of the Boc group, which is a common subsequent step for further conjugation.
Caption: Synthesis workflow for this compound.
Caption: Acid-catalyzed Boc deprotection pathway.
References
Application Notes and Protocols for Hydroxy-PEG24-Boc in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy-PEG24-Boc is a heterobifunctional linker molecule integral to modern peptide synthesis and bioconjugation. It comprises a hydroxyl (-OH) group, a 24-unit polyethylene (B3416737) glycol (PEG) chain, and a tert-butyloxycarbonyl (Boc) protected amine. This distinct structure allows for its versatile application as a spacer and linker, enhancing the physicochemical and pharmacokinetic properties of peptides.
The incorporation of a long-chain PEG linker like this compound into peptides offers several key advantages:
-
Enhanced Hydrophilicity: The hydrophilic nature of the PEG chain improves the solubility of hydrophobic peptides, which can otherwise be prone to aggregation during synthesis and purification.[1]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of a peptide, which can reduce renal clearance and prolong its circulation half-life in vivo.[1]
-
Reduced Immunogenicity: The PEG chain can act as a steric shield, potentially masking epitopes on the peptide and reducing the likelihood of an immune response.[1]
-
Controlled Synthesis: In solid-phase peptide synthesis (SPPS), the PEG linker can improve solvation of the growing peptide chain, leading to more efficient coupling reactions.[2]
These application notes provide detailed protocols for the use of this compound in both solid-phase and solution-phase peptide synthesis strategies.
Physicochemical Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Weight | ~1174.4 g/mol |
| PEG Units | 24 |
| Purity | Typically >95% |
| Appearance | White to off-white solid or viscous oil |
| Solubility | Soluble in water, DMF, DCM, and other common organic solvents |
Applications in Peptide Synthesis
This compound can be utilized in several ways in the synthesis and modification of peptides:
-
As a Linker in Solid-Phase Peptide Synthesis (SPPS): The hydroxyl group can be anchored to a suitable resin, and after Boc deprotection, the amine serves as the starting point for peptide chain elongation. This is particularly useful for the synthesis of C-terminally unmodified peptides.
-
Post-Synthetic PEGylation: A fully synthesized and purified peptide can be conjugated to this compound in solution. This is a common method for modifying existing peptides.
-
Synthesis of Peptide-Drug Conjugates: The bifunctional nature of the linker allows for the attachment of a peptide to one end and a small molecule drug or other payload to the other.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound as a Linker
This protocol describes the use of this compound as a linker attached to a solid support for Boc-based SPPS.
A. Attachment of this compound to Merrifield Resin
-
Resin Swelling: Swell Merrifield resin (chloromethylpolystyrene) in anhydrous N,N-dimethylformamide (DMF) for 1-2 hours.
-
Alkoxide Formation: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (3 equivalents relative to resin substitution) in anhydrous DMF. Carefully add sodium hydride (NaH, 3.5 equivalents) portion-wise while stirring. Allow the reaction to proceed for 30 minutes at room temperature.
-
Linker Coupling: Add the activated linker solution to the swollen resin. Stir the reaction mixture at 50°C for 24 hours under an inert atmosphere.[1]
-
Washing: After cooling to room temperature, filter the resin and wash sequentially with DMF, DMF/Water (1:1), DMF, dichloromethane (B109758) (DCM), and methanol (B129727) (MeOH).
-
Drying: Dry the resin under vacuum to a constant weight.
B. Boc-SPPS Cycle
The following steps describe a single cycle for the addition of one amino acid. This cycle is repeated for each amino acid in the peptide sequence.
-
Boc Deprotection:
-
Neutralization:
-
Wash the resin with a 5% solution of diisopropylethylamine (DIEA) in DMF (2 x 2 minutes) to neutralize the trifluoroacetate (B77799) salt of the amine.
-
Wash the resin with DMF.
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Boc-protected amino acid (3 equivalents) with a coupling reagent such as HBTU (3 equivalents) and DIEA (6 equivalents) in DMF.[1]
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
C. Cleavage of the Peptide from the Resin
This protocol uses anhydrous hydrogen fluoride (B91410) (HF) for cleavage.
-
Preparation: Place the dried peptide-resin in an HF cleavage apparatus. Add a scavenger cocktail (e.g., anisole) to trap reactive cations generated during cleavage.
-
HF Cleavage: Cool the apparatus in a dry ice/acetone bath. Distill anhydrous HF into the reaction vessel. Allow the reaction to proceed at 0°C for 1-2 hours with stirring.
-
HF Evaporation: Remove the HF under a stream of nitrogen or by vacuum.
-
Peptide Precipitation and Washing: Triturate the remaining resin and peptide with cold diethyl ether to precipitate the crude peptide. Wash the precipitate several times with cold ether to remove scavengers and other small molecules.
-
Extraction and Lyophilization: Extract the peptide from the resin using a suitable solvent (e.g., 10% acetic acid). Lyophilize the aqueous extract to obtain the crude peptide powder.
Protocol 2: Solution-Phase PEGylation of a Peptide
This protocol describes the post-synthetic modification of a purified peptide with this compound. This requires activation of the hydroxyl group of the PEG linker.
A. Activation of this compound (Conversion to an NHS Ester)
-
Oxidation to Carboxylic Acid: The terminal hydroxyl group of this compound is first oxidized to a carboxylic acid. This can be achieved using various oxidation methods, for example, with TEMPO and a co-oxidant like sodium hypochlorite. The reaction progress should be carefully monitored to avoid over-oxidation.[4]
-
NHS Ester Formation:
-
Dissolve the resulting Carboxy-PEG24-Boc in a suitable anhydrous solvent (e.g., DMF or DCM).
-
Add N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Allow the reaction to proceed at room temperature for several hours or overnight.
-
The activated NHS-ester-PEG24-Boc can be purified by chromatography if necessary.
-
B. Conjugation to the Peptide
-
Peptide Dissolution: Dissolve the purified peptide in a suitable buffer, typically a phosphate (B84403) buffer at pH 7.5-8.5.[4]
-
PEGylation Reaction: Add the activated NHS-ester-PEG24-Boc to the peptide solution. A molar excess of the PEG reagent (e.g., 3 to 10-fold) is typically used.
-
Incubation: Gently stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
Quenching: Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted NHS ester.
-
Purification: Purify the PEGylated peptide from unreacted peptide and excess PEG reagent using techniques such as size-exclusion chromatography (SEC) or reverse-phase HPLC (RP-HPLC).
C. Boc Deprotection (if required)
If the Boc-protected amine on the PEG linker needs to be deprotected for further modification:
-
Dissolution: Dissolve the purified Boc-protected PEG-peptide conjugate in a suitable solvent like DCM.
-
Acid Treatment: Add TFA to a final concentration of 20-50% (v/v).
-
Reaction: Stir the reaction at room temperature for 1-2 hours.
-
Work-up: Remove the TFA and solvent under reduced pressure. The deprotected PEG-peptide can be precipitated with cold diethyl ether.
Diagrams
References
Application Notes and Protocols for the Conjugation of Hydroxy-PEG24-Boc to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the successful conjugation of Hydroxy-PEG24-Boc to primary amines. This heterobifunctional linker is a valuable tool in bioconjugation, enabling the covalent attachment of a polyethylene (B3416737) glycol (PEG) spacer to proteins, peptides, and other molecules. The 24-unit PEG chain enhances solubility, increases hydrodynamic size, and can reduce the immunogenicity of the conjugated molecule. The terminal hydroxyl group and the Boc-protected amine allow for a versatile, two-step conjugation strategy.
Principle of the Reaction
The conjugation of this compound to a primary amine is a two-step process. First, the terminal hydroxyl group of the PEG linker is oxidized to a carboxylic acid. This is followed by the activation of the newly formed carboxyl group using carbodiimide (B86325) chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting NHS ester is a stable intermediate that readily reacts with primary amines on the target molecule to form a stable amide bond. The tert-butyloxycarbonyl (Boc) protecting group on the other end of the linker remains stable during this process and can be removed later under acidic conditions to expose a primary amine for further conjugation.[1]
Data Presentation
The following tables summarize key physicochemical properties of a related linker and recommended reaction conditions for efficient conjugation.
Table 1: Physicochemical Properties of a Structurally Similar PEG24 Linker
| Property | Value |
| Compound Name | Boc-NH-PEG24-CH2CH2COOH |
| Molecular Formula | C56H111NO28 |
| Molecular Weight ( g/mol ) | 1246.47 |
| Appearance | White to off-white solid |
| Storage | -20°C, desiccated |
Note: Data for a closely related and commonly used Boc-protected PEG24 linker with a terminal carboxylic acid.
Table 2: Recommended Reagent Stoichiometry and Reaction Conditions for EDC/NHS Conjugation
| Parameter | Recommended Value/Range | Purpose |
| Molar Ratio (PEG-COOH : EDC : NHS) | 1 : 1.5 : 1.2 to 1 : 5 : 5 | A slight to moderate excess of EDC and NHS ensures efficient activation of the carboxylic acid.[2] |
| Activation pH | 4.5 - 6.0 | The activation of the carboxyl group with EDC is most efficient in a slightly acidic environment.[3] |
| Conjugation pH | 7.2 - 8.0 | The reaction of the NHS ester with the primary amine is most efficient at physiological to slightly basic pH.[3] |
| Activation Time | 15 - 30 minutes | Sufficient time for the formation of the NHS ester intermediate.[1][2] |
| Conjugation Time | 2 hours to overnight | Reaction time can be extended, often at 4°C, to improve yield.[1][2] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature provides a good balance between reaction rate and stability. Lower temperatures can be used for sensitive biomolecules.[2] |
Experimental Protocols
Protocol 1: Oxidation of this compound to Carboxy-PEG24-Boc
This protocol describes the conversion of the terminal hydroxyl group to a carboxylic acid, a prerequisite for EDC/NHS chemistry.
Materials:
-
This compound
-
Jones reagent (Chromium trioxide in sulfuric acid) or other suitable oxidizing agent
-
Acetone
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in acetone.
-
Cool the solution in an ice bath.
-
Slowly add Jones reagent to the solution with stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding isopropanol.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Redissolve the residue in DCM and wash with water.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract the product with DCM (3x).[2]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Carboxy-PEG24-Boc product.[2]
-
Confirm the structure via NMR or Mass Spectrometry before proceeding.[2]
Protocol 2: EDC/NHS-Mediated Conjugation to a Primary Amine
This protocol details the activation of the carboxyl group and subsequent conjugation to a primary amine-containing molecule.
Materials:
-
Carboxy-PEG24-Boc (from Protocol 1)
-
Primary amine-containing molecule (e.g., protein, peptide)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS for aqueous reactions
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) if needed for solubility
-
Purification system (e.g., Size-Exclusion Chromatography, Dialysis)
Procedure:
Part A: Activation of Carboxy-PEG24-Boc
-
Equilibrate all reagents to room temperature before use.
-
Dissolve Carboxy-PEG24-Boc in Activation Buffer. If solubility is an issue, a stock solution can be prepared in anhydrous DMF or DMSO.
-
Add EDC and NHS (or Sulfo-NHS) to the PEG linker solution. A molar excess is typically used (see Table 2).[1]
-
Incubate the reaction for 15-30 minutes at room temperature to activate the carboxylic acid.[1][2]
Part B: Conjugation to the Primary Amine
-
Dissolve the primary amine-containing molecule in the Coupling Buffer.
-
Immediately add the activated PEG linker solution to the solution of the primary amine-containing molecule.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer if necessary.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[1]
-
Stop the reaction by adding Quenching Buffer to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.[1]
Protocol 3: Purification of the PEGylated Conjugate
Purification is essential to remove unreacted PEG linker, EDC/NHS by-products, and the unconjugated starting material. The choice of method depends on the properties of the conjugate.
-
Size-Exclusion Chromatography (SEC): This is one of the most common methods for purifying PEGylated proteins, as it separates molecules based on their hydrodynamic radius, which significantly increases upon PEGylation. SEC is effective at removing low molecular weight by-products and unreacted PEG.[]
-
Ion-Exchange Chromatography (IEX): The PEG chain can shield surface charges on a protein, altering its interaction with IEX resins. This change in binding affinity can be exploited to separate PEGylated species from the native protein.[]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity. It is widely used for the purification of PEGylated peptides and can also be used for analytical characterization of PEGylated proteins.[] A shallow gradient of the organic mobile phase is often key to achieving good resolution.[1]
-
Hydrophobic Interaction Chromatography (HIC): HIC can be a useful supplementary technique to IEX for purifying PEGylated proteins that are difficult to separate by other methods.[]
Protocol 4: Boc Group Deprotection
This optional protocol describes the removal of the Boc protecting group to expose a primary amine for further functionalization.
Materials:
-
Purified Boc-protected PEG conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Dissolve the purified and lyophilized Boc-protected PEG conjugate in a solution of 20-50% TFA in DCM.[5]
-
Monitor the reaction progress by a suitable method (e.g., mass spectrometry) to confirm the removal of the Boc group (mass decrease of 100.12 g/mol ).
-
Remove the TFA and solvent under reduced pressure.
-
The deprotected product can be purified by precipitation in cold diethyl ether or by HPLC.[1]
Characterization of the PEGylated Conjugate
-
Mass Spectrometry (MS): MS is a powerful tool for confirming the molecular weight of the conjugate and determining the degree of PEGylation. Techniques like MALDI-TOF and ESI-MS are commonly used.[6][7]
-
NMR Spectroscopy: ¹H NMR can be used to determine the degree of PEGylation by comparing the integral of the characteristic PEG signal (around 3.6 ppm) to a signal from the protein.[6]
-
HPLC Analysis: Analytical RP-HPLC or SEC can be used to assess the purity of the conjugate and quantify the amount of unreacted starting material.
Applications in Research and Drug Development
The conjugation of this compound to primary amines is a key step in various applications:
-
Protein and Peptide PEGylation: This is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides. PEGylation can increase the half-life, reduce immunogenicity, and improve the stability of these biomolecules.
-
Synthesis of Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that induce the degradation of target proteins. The this compound linker can be used to connect the ligand that binds to the target protein and the ligand that recruits an E3 ubiquitin ligase. The PEG spacer enhances the solubility and can optimize the ternary complex formation.[8]
-
Drug Delivery and Nanomedicine: This linker can be used to functionalize nanoparticles, liposomes, and other drug delivery systems for targeted therapy.
Visualizations
Caption: Overall experimental workflow for this compound conjugation.
Caption: EDC/NHS activation and conjugation mechanism.
Caption: PROTAC synthesis workflow using a PEG linker.
References
Application Note and Protocol: A Comprehensive Guide to the Boc Deprotection of PEG Linkers
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern bioconjugation and drug development, serving as a robust protecting group for amine functionalities.[1][2] Its widespread use in the synthesis of complex biomolecules, such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other PEGylated therapeutics, stems from its stability under a variety of reaction conditions and its straightforward removal under acidic conditions.[3][4] Heterobifunctional Polyethylene Glycol (PEG) linkers, which feature a Boc-protected amine at one end and a different reactive group at the other, are crucial for the controlled, stepwise assembly of these intricate molecular architectures.[1][2]
The deprotection of the Boc group is a critical step, unmasking the primary amine for subsequent conjugation to proteins, peptides, or other molecules of interest.[1][5] This application note provides detailed protocols for the efficient removal of the Boc protecting group from PEG linkers, a summary of quantitative data to guide reaction optimization, and visual workflows to aid in experimental design and troubleshooting.
Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group is an acid-catalyzed process known as acidolysis.[6] The mechanism involves the initial protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA).[6][7] This is followed by the cleavage of the tert-butyl-oxygen bond, which generates a stable tert-butyl cation and a carbamic acid intermediate.[6][8] The carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine.[6] The liberated amine is then protonated by the excess acid in the reaction mixture to form an ammonium (B1175870) salt.[6]
Data Presentation: Quantitative Analysis of Boc Deprotection
The efficiency of Boc deprotection is influenced by the choice of acid, its concentration, reaction time, and temperature.[2] The following tables summarize common conditions for the acid-catalyzed deprotection of Boc-protected amines on PEG linkers.
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Typical Time | Temperature | Purity/Yield (%) | Reference(s) |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to Room Temp. | >95 | [2][6] |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane (B91453) | 0.5 - 4 hours | Room Temp. | >90 | [6][9] |
| Formic Acid | Neat or in DCM | Dichloromethane (DCM) | 1 - 16 hours | Room Temp. | Variable | [8] |
| p-Toluenesulfonic Acid (pTSA) | Catalytic to stoichiometric | DCM or Acetonitrile | 10 min - 2 hours | Room Temp. | Variable | [8] |
Table 2: Comparative Analysis of Acidic Reagents
| Acidic Reagent | Concentration | Advantages | Disadvantages |
| Trifluoroacetic acid (TFA) | 20-50% in DCM | Fast and efficient; volatile reagents simplify work-up.[9] | Can cause side reactions with sensitive residues; corrosive.[9] |
| Hydrochloric Acid (HCl) | 4 M in 1,4-Dioxane | Milder than TFA, can be more selective.[9] | Slower reaction times compared to TFA.[9] |
| Lewis Acids (e.g., ZnBr₂) | Varies | Milder than strong Brønsted acids.[9][10] | May require specific solvent systems and optimization.[9] |
A potential side reaction during acidic deprotection is the alkylation of nucleophilic residues by the tert-butyl cation generated during the reaction.[8][11] This can be a problem for molecules containing electron-rich aromatic rings (e.g., tryptophan) or sulfur-containing amino acids (e.g., methionine).[8][11] The use of scavengers can mitigate these side reactions.[11]
Table 3: Common Scavengers Used in Boc Deprotection
| Scavenger | Typical Concentration (v/v) | Purpose | Reference(s) |
| Triisopropylsilane (TIS) | 2.5 - 5% | Traps tert-butyl cations.[6][12] | [6][12] |
| Water (H₂O) | 2.5 - 5% | Acts as a carbocation scavenger.[6][12] | [6][12] |
| Thioanisole | 5% | Scavenges carbocations and protects methionine residues.[6][12] | [6][12] |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenges carbocations and protects cysteine residues.[6][12] | [6][12] |
Experimental Protocols
This section provides detailed methodologies for the deprotection of Boc-PEG linkers using the two most common acidic reagents.
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)
This is the most frequently used method due to its efficiency and the volatility of the reagents, which simplifies their removal during work-up.[1]
Materials:
-
Boc-protected PEG linker
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS) (optional scavenger)[3]
-
Diethyl ether (for precipitation)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM (0.1-0.2 M) in a round-bottom flask.[13]
-
Cooling: Cool the solution to 0°C using an ice bath.[3]
-
Acid Addition: Slowly add TFA to the cooled solution to achieve a final concentration of 20-50% (v/v).[3] If the substrate contains acid-sensitive groups, add a scavenger such as TIS (2.5-5% v/v).[3]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[3]
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique such as TLC or LC-MS until the starting material is completely consumed (typically 1-2 hours).[3][14]
-
Work-up (Evaporation):
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.[14]
-
To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step three times.[2][14] The resulting product is the TFA salt of the deprotected amine, which can often be used directly in the next step.[14]
-
-
Work-up (Precipitation):
-
Neutralization (Optional): To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[14]
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method provides an alternative to TFA and can be advantageous in certain synthetic schemes.[3]
Materials:
-
Boc-protected PEG linker
-
Anhydrous 1,4-Dioxane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Diethyl ether
Procedure:
-
Dissolution: Dissolve the Boc-protected PEG linker in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.[3]
-
Acid Addition: To the stirred solution, add 4M HCl in 1,4-dioxane.[13]
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 4 hours, monitoring by TLC or LC-MS.[5][13]
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.[3][5]
-
The product can be precipitated by adding diethyl ether.[11]
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the hydrochloride salt of the deprotected amine.[3]
-
Protocol 3: Monitoring Deprotection by HPLC
Quantitative monitoring is crucial to determine reaction kinetics and ensure complete conversion.[2]
Materials:
-
Aliquots from the deprotection reaction
-
Quenching solution (e.g., mobile phase with a neutralizing agent)[14]
-
HPLC system with a suitable column (e.g., reverse-phase C18)[14]
-
Calibration standards of the starting material and the expected product[2]
Procedure:
-
Calibration: Prepare a calibration curve by injecting known concentrations of the starting material and the purified product into the HPLC system.[2][14]
-
Sampling: At predetermined time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.[2]
-
Quenching: Immediately quench the reaction in the aliquot by diluting it in the quenching solution to prevent further deprotection.[2][14]
-
Injection: Inject the quenched and diluted sample into the HPLC system.[2]
-
Analysis: Analyze the resulting chromatogram to determine the relative peak areas of the starting material and the product.[2]
-
Quantification: Use the calibration curve to quantify the conversion of the starting material to the product at each time point.[2]
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Boc deprotection of a PEG linker.
Troubleshooting Decision Tree
Common issues in Boc deprotection include incomplete reactions or the formation of side products.[11][14] This decision tree provides a logical guide to troubleshooting these problems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Double BOC protection selective removal method [en.highfine.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Reaction of Hydroxy-PEG24-Boc with Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of PEGylation in Modern Therapeutics
Polyethylene glycol (PEG) linkers are instrumental in drug development and bioconjugation. The process of attaching PEG chains, known as PEGylation, enhances the solubility, stability, and pharmacokinetic properties of molecules.[1][2] The heterobifunctional linker, Hydroxy-PEG24-Boc, is a versatile tool in the synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2] This linker features a terminal hydroxyl group for attachment to a molecule of interest and a Boc-protected amine for subsequent coupling reactions.[2]
The reaction of the terminal hydroxyl group of this compound with a carboxylic acid forms a stable ester linkage. This conjugation is a critical step in the synthesis of various therapeutic agents and research compounds. The Boc (tert-butyloxycarbonyl) protecting group on the other end of the PEG linker is stable under the conditions of esterification and can be selectively removed later under acidic conditions to reveal a primary amine for further functionalization.[1][3]
Data Presentation: Quantitative Analysis of Esterification and Deprotection Reactions
The following tables summarize typical reaction conditions and expected yields for the esterification of this compound with carboxylic acids and the subsequent Boc deprotection. The efficiency of these reactions is influenced by the choice of coupling agents, solvents, and reaction times.
Table 1: Comparative Analysis of Esterification Methods for this compound
| Reaction Type | Coupling/Activating Agents | Catalyst | Typical Solvent(s) | Temperature | Time (h) | Typical Yield (%) |
| Steglich Esterification | DCC or EDC | DMAP (0.1-0.2 eq) | Anhydrous DCM or DMF | 0°C to RT | 2-24 | 70-95[4] |
| Mitsunobu Reaction | PPh₃ and DIAD or DEAD | - | Anhydrous THF or DCM | 0°C to RT | 1-24 | >90 (often quantitative)[5][6] |
| EDC/DMAP-Catalyzed | EDC | DMAP (0.1-0.2 eq) | Anhydrous DCM or DMF | 0°C to RT | 2-24 | High (specific yields vary)[5] |
DCC: N,N'-Dicyclohexylcarbodiimide; EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; DMAP: 4-Dimethylaminopyridine; PPh₃: Triphenylphosphine (B44618); DIAD: Diisopropyl azodicarboxylate; DEAD: Diethyl azodicarboxylate; DCM: Dichloromethane; DMF: Dimethylformamide; THF: Tetrahydrofuran; RT: Room Temperature.
Table 2: Conditions for Boc Deprotection of PEG-Conjugates
| Acidic Reagent | Concentration | Solvent | Temperature | Time (h) | Typical Yield (%) |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | Room Temperature | 0.5 - 2 | >95[3][7] |
| 4M HCl in Dioxane | 4 M | 1,4-Dioxane | Room Temperature | 1 - 4 | >95[7] |
Experimental Protocols
Protocol 1: Steglich Esterification of this compound with a Carboxylic Acid
This protocol describes a mild and efficient method for forming an ester bond between the hydroxyl group of the PEG linker and a carboxylic acid-containing molecule using a carbodiimide (B86325) and a catalyst.[4]
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
Procedure:
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-containing molecule (1.0 eq), this compound (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM or DMF.
-
Reaction Initiation: Cool the solution to 0°C in an ice bath.
-
DCC/EDC Addition: Slowly add a solution of DCC (1.2 eq) or EDC (1.2 eq) in the same anhydrous solvent to the reaction mixture while stirring.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification:
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.
-
Wash the filtrate with 5% citric acid solution, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Protocol 2: Mitsunobu Reaction for Esterification of this compound
The Mitsunobu reaction is a versatile method for converting the terminal hydroxyl group into an ester with high efficiency and inversion of stereochemistry if applicable.[5][8]
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the carboxylic acid-containing molecule (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Reaction Initiation: Cool the solution to 0°C in an ice bath.
-
DIAD/DEAD Addition: Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirring solution. The formation of a white precipitate (triphenylphosphine oxide) is often an indicator of reaction progression.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product directly by flash column chromatography to remove triphenylphosphine oxide and other byproducts.
-
Protocol 3: Boc Group Deprotection
This protocol outlines the removal of the Boc protecting group to yield a free primary amine on the PEG linker, which is then available for further conjugation.[3]
Materials:
-
Boc-protected PEG-conjugate
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Toluene (B28343) (for azeotropic removal of TFA)
Procedure:
-
Reaction Setup: Dissolve the Boc-protected PEG-conjugate in anhydrous DCM (e.g., 10-20 mg/mL).
-
Acid Addition: Add TFA to the solution to a final concentration of 20-50% (v/v).
-
Reaction and Monitoring: Stir the reaction at room temperature for 30-120 minutes. Monitor the deprotection by LC-MS to confirm the loss of the Boc group.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
For complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step three times.[3]
-
The final product is the TFA salt of the deprotected amine.
-
Visualizations
Experimental Workflows
Caption: Steglich esterification workflow.
Caption: Mitsunobu reaction workflow.
Caption: Boc deprotection workflow.
Signaling Pathway: PEGylated Drug Targeting the Complement Cascade
PEGylation is a key technology for drugs targeting specific signaling pathways. For example, Pegcetacoplan is a PEGylated cyclic peptide designed to inhibit the complement cascade, which is implicated in several diseases.[9]
Caption: Inhibition of C3 by Pegcetacoplan.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mitsunobu Reaction: A Versatile Tool for PEG End Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. hcplive.com [hcplive.com]
Application Notes and Protocols for the Analytical Characterization of PEGylated Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, is a widely utilized strategy in drug development to enhance the therapeutic properties of biopharmaceuticals. This modification can improve a protein's solubility, increase its in vivo stability, and reduce its immunogenicity.[1] However, the inherent heterogeneity of PEG polymers and the potential for multiple PEGylation sites on a protein present significant analytical challenges.[1][2] Accurate and robust analytical methods are crucial for the characterization of PEGylated proteins to ensure their safety and efficacy.[1][3]
These application notes provide a comprehensive overview of the key analytical techniques for characterizing PEGylated proteins, including detailed experimental protocols and data presentation guidelines.
Core Analytical Techniques
A multi-faceted approach employing orthogonal techniques is often necessary for the comprehensive characterization of PEGylated proteins. The most common and powerful methods include Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Capillary Gel Electrophoresis (CGE).
Workflow for PEGylated Protein Analysis
The following diagram illustrates a typical workflow for the purification and detailed characterization of PEGylated proteins, integrating several key analytical techniques.
Caption: A typical workflow for the analysis of PEGylated proteins.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the primary analytical techniques used in PEGylated protein characterization.
| Feature | SDS-PAGE | HPLC (SEC, RP, IEX) | Mass Spectrometry | Capillary Electrophoresis |
| Primary Separation Principle | Electrophoretic mobility based on size.[3] | Size, charge, or hydrophobicity.[3] | Mass-to-charge ratio.[3] | Electrophoretic mobility in a capillary.[4] |
| Primary Application | Routine purity assessment, MW estimation.[3] | Separation, quantification, isoform analysis.[3] | Definitive MW determination, site of PEGylation, structural characterization.[3] | Purity and heterogeneity analysis.[4] |
| Resolution | Moderate; can be difficult to resolve species with similar MW.[3] | High; can resolve positional isomers and different degrees of PEGylation.[3] | Very High; can resolve individual PEGylated species and their modifications.[3] | High separation capacity for different PEGylated forms.[4] |
| Sensitivity (LOD/LOQ) | ng to µg range (Silver stain: ~0.2 ng, Coomassie: ~50 ng).[3] | ng to µg range (LOD: ~3 µg/mL, LOQ: ~12.5 µg/mL).[3] | fmol to pmol range. | ng/mL to µg/mL range. |
| Throughput | High | Medium to High | Low to Medium | High |
| Quantitative Accuracy | Semi-quantitative | High | High | High |
Experimental Protocols
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
SEC-MALS is a powerful technique for determining the absolute molar mass and size of PEGylated proteins in solution, as well as for detecting and quantifying aggregates.[1][5]
Objective: To determine the molar mass, degree of PEGylation, and aggregation state of a PEGylated protein.
Materials:
-
SEC-MALS system (including HPLC, MALS detector, and refractive index (RI) detector)
-
SEC column appropriate for the molecular weight range of the protein and its conjugates
-
Mobile phase (e.g., phosphate-buffered saline, pH 7.4)
-
PEGylated protein sample
-
Unmodified protein control
Protocol:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved for all detectors.
-
Sample Preparation: Dilute the PEGylated protein sample and the unmodified protein control to a concentration of approximately 1 mg/mL in the mobile phase.[6] Filter the samples through a 0.22 µm syringe filter.[6]
-
Injection: Inject a defined volume (e.g., 10-100 µL) of the prepared sample onto the equilibrated SEC column.
-
Data Acquisition: Collect data from the UV, MALS, and RI detectors as the sample elutes from the column.
-
Data Analysis: Use specialized software (e.g., ASTRA software) to perform a protein conjugate analysis.[5] This analysis will determine the molar mass of the protein and the attached PEG for each eluting species.[5] The degree of PEGylation can be calculated from the molar masses of the protein and the conjugate.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity and is effective for assessing the purity of PEGylated proteins and separating different isoforms.[6][7]
Objective: To assess the purity of a PEGylated protein and separate species with different degrees of PEGylation.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase column (e.g., C4 or C8)
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA)
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% TFA
-
PEGylated protein sample
Protocol:
-
System Preparation: Equilibrate the RP-HPLC column with the initial mobile phase composition (e.g., 95% A, 5% B).
-
Sample Preparation: Dissolve the PEGylated protein sample in Mobile Phase A to a known concentration (e.g., 1 mg/mL) and filter through a 0.22 µm syringe filter.[3]
-
Injection and Separation: Inject a specific volume of the sample (e.g., 20 µL) onto the column.[3] Elute the bound proteins using a linear gradient of increasing Mobile Phase B.[3]
-
Detection: Monitor the column effluent using a UV detector at 214 nm or 280 nm.[3]
-
Data Analysis: Integrate the peaks in the resulting chromatogram to determine the retention time and peak area of each species, allowing for quantification and purity assessment.[3]
Mass Spectrometry (MS) of PEGylated Proteins
Mass spectrometry provides precise molecular weight information, enabling the determination of the degree of PEGylation and the identification of PEGylation sites.[1][8] Both "top-down" and "bottom-up" approaches are utilized.
Objective: To determine the overall degree of PEGylation and the distribution of different PEGylated species.[1]
Caption: Workflow for top-down mass spectrometry analysis.
Protocol:
-
Sample Preparation: Desalt the PEGylated protein sample using a suitable method, such as a 10 kDa molecular weight cut-off centrifugal filter, with a solution of 10% acetonitrile and 0.1% formic acid.[9]
-
LC-MS Analysis: Inject the desalted sample onto an LC-MS system equipped with an electrospray ionization (ESI) source. Separate the different PEGylated species using a reversed-phase gradient.
-
Mass Spectrometry: Acquire mass spectra over a mass range appropriate for the expected molecular weight of the PEGylated protein. The polydispersity of PEG can lead to complex spectra.[9] Post-column infusion of a charge-stripping agent like triethylamine (B128534) (TEA) can simplify the spectra.[9][10]
-
Data Analysis: Deconvolute the raw mass spectra to obtain the zero-charge mass of the intact PEGylated protein species.[1] Identify the different proteoforms based on their mass and relative abundance.[1]
Objective: To identify the specific sites of PEG attachment on the protein.[1]
Caption: Workflow for bottom-up mass spectrometry analysis.
Protocol:
-
Sample Preparation: Denature the PEGylated protein sample in a buffer containing 8 M urea (B33335).[1] Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate the resulting free thiols with iodoacetamide.[1] Dilute the sample to reduce the urea concentration to less than 2 M.[1]
-
Enzymatic Digestion: Digest the protein into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Separate the resulting peptides using reversed-phase chromatography and analyze them by tandem mass spectrometry (MS/MS).
-
Data Analysis: Use specialized software to search the MS/MS data against the protein sequence to identify the peptides and localize the PEG modifications.
Capillary Gel Electrophoresis (CGE)
CGE separates proteins based on their size in a gel-filled capillary and is a high-resolution technique for assessing the purity and heterogeneity of PEGylated proteins.[4][11]
Objective: To separate and quantify different PEGylated species and assess product purity.
Materials:
-
Capillary electrophoresis system
-
Gel-filled capillary
-
SDS-containing running buffer
-
PEGylated protein sample
-
Unmodified protein control
Protocol:
-
Capillary Conditioning: Condition the capillary according to the manufacturer's instructions.
-
Sample Preparation: Denature the PEGylated protein sample and unmodified control by heating in the presence of SDS and a reducing agent.
-
Injection: Inject the sample into the capillary using either electrokinetic or pressure injection.
-
Electrophoresis: Apply a high voltage across the capillary to separate the protein species based on their size.
-
Detection: Detect the migrating proteins using a UV detector.
-
Data Analysis: Analyze the resulting electropherogram to determine the migration time and peak area of each species. The CGE method can differentiate PEGylated proteins with small differences in molecular size.[4]
Stability Assessment of PEGylated Proteins
PEGylation generally enhances protein stability.[12][13] Key stability-indicating assays include thermal stability studies and protease digestion assays.
Thermal Stability by Differential Scanning Calorimetry (DSC)
Objective: To determine the melting temperature (Tm) of the PEGylated protein as an indicator of its thermal stability.
Protocol:
-
Sample Preparation: Dialyze the PEGylated and non-PEGylated protein samples against the same buffer to ensure a precise match. A typical protein concentration is 0.5-2 mg/mL.[12]
-
DSC Analysis: Load the protein sample into the sample cell and the matched buffer into the reference cell of the DSC instrument. Scan a defined temperature range (e.g., 20-100 °C) at a constant scan rate.
-
Data Analysis: Analyze the resulting thermogram to determine the Tm, which is the temperature at the peak of the heat capacity curve. An increase in Tm for the PEGylated protein compared to the unmodified protein indicates enhanced thermal stability.[12]
Proteolytic Stability Assay
Objective: To assess the resistance of the PEGylated protein to degradation by proteases.
Protocol:
-
Reaction Setup: Incubate both the PEGylated and non-PEGylated proteins with a specific protease (e.g., trypsin) in a suitable buffer at a controlled temperature (e.g., 37 °C).[12] Include control samples without the protease.
-
Time-Course Analysis: At various time points, take aliquots from the reaction mixtures and stop the digestion by adding a protease inhibitor or by rapid freezing.
-
Analysis: Analyze the samples from each time point by SDS-PAGE or RP-HPLC to visualize and quantify the amount of intact protein remaining.
-
Data Interpretation: A slower degradation rate for the PEGylated protein compared to the non-PEGylated control indicates increased resistance to proteolysis.
Conclusion
The comprehensive characterization of PEGylated proteins is a critical aspect of biopharmaceutical development. A combination of analytical techniques, as detailed in these application notes, is essential to ensure the quality, consistency, and efficacy of these complex therapeutic molecules. The choice of methods should be guided by the specific information required at each stage of development, from initial characterization to quality control and stability testing.
References
- 1. benchchem.com [benchchem.com]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Capillary electrophoretic separation of high-molecular-weight poly(ethylene glycol)-modified proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 6. benchchem.com [benchchem.com]
- 7. lcms.cz [lcms.cz]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. sciex.com [sciex.com]
- 10. ingenieria-analitica.com [ingenieria-analitica.com]
- 11. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Purification of Hydroxy-PEG24-Boc Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy-PEG24-Boc is a heterobifunctional linker molecule widely employed in bioconjugation and drug delivery systems, including the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] The precise length of the 24-unit polyethylene (B3416737) glycol (PEG) chain enhances solubility and provides a flexible spacer, while the terminal hydroxyl and Boc-protected amine functionalities allow for sequential conjugation strategies.[2][3] Ensuring the high purity of these linkers is critical for the synthesis of homogenous, well-defined bioconjugates, which is paramount for reproducible downstream applications and therapeutic efficacy.[4][5]
This document provides detailed application notes and protocols for the purification of this compound conjugates, focusing on common laboratory techniques. It also outlines methods for purity assessment and discusses potential impurities that may arise during synthesis.
Potential Impurities in Synthesis
The synthesis of this compound typically involves the Boc-protection of the corresponding amino-alcohol.[1] Impurities can arise from incomplete reactions, side reactions, or the carryover of reagents. Common impurities include:
-
Unreacted Starting Material: Residual Hydroxy-PEG24-amine.
-
Di-Boc Species: Boc protection occurring at both the amine and the terminal hydroxyl group.[6]
-
Urea Byproducts: Formation resulting from the reaction of the amine with isocyanates, which can be generated from the decomposition of Boc anhydride, particularly at elevated temperatures.[6]
-
Excess Reagents: Unreacted di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and coupling agents.[6]
A visual representation of the target molecule and its potential impurities is provided below.
Caption: Relationship between the target this compound molecule and its common process-related impurities.
Purification Methodologies
The purification of this compound conjugates is typically achieved through chromatographic techniques. The choice of method depends on the scale of the synthesis and the nature of the impurities.
Silica (B1680970) Gel Column Chromatography
Column chromatography is a widely used method for the purification of PEG derivatives on a laboratory scale.[1][7] It separates compounds based on their polarity.
Experimental Protocol:
-
Materials:
-
Crude this compound conjugate
-
Silica gel (for column chromatography)
-
Solvents: Dichloromethane (DCM), Methanol (B129727) (MeOH), Ethyl Acetate (B1210297) (EtOAc), Hexanes[1]
-
Glass column, flasks, and other standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates for monitoring fractions
-
-
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or DCM).
-
Column Packing: Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent system (e.g., 100% DCM or a high percentage of hexanes in EtOAc).[1] Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., methanol in DCM or ethyl acetate in hexanes).[1] A shallow gradient is often effective for separating closely related PEG compounds.[6][8]
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Product Pooling and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound conjugate.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution technique suitable for both analytical purity assessment and preparative purification of PEGylated compounds.[5][9] Separation is based on the hydrophobicity of the molecules.
Experimental Protocol:
-
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Mobile Phase A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid[9][10]
-
Mobile Phase B: HPLC-grade acetonitrile (B52724) with 0.1% TFA or 0.1% Formic Acid[9][10]
-
Crude this compound conjugate
-
Syringe filters (0.22 µm or 0.45 µm)
-
-
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal volume of a suitable solvent (e.g., a mixture of Mobile Phase A and B) and filter it through a syringe filter.[5][9]
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.[11]
-
Injection and Elution: Inject the sample and run a linear gradient to elute the product. A typical gradient might be from 5% to 95% B over 30-60 minutes.[11]
-
Detection: Monitor the elution profile using a UV detector at a low wavelength (e.g., 210-220 nm), as the Boc group and PEG chain do not have strong UV absorbance at higher wavelengths.[10]
-
Fraction Collection: Collect the fractions corresponding to the main product peak.
-
Post-Purification Processing: Pool the pure fractions. If TFA was used in the mobile phase, it is advisable to neutralize the collected fractions with a volatile base like ammonium (B1175870) bicarbonate to prevent Boc deprotection during solvent evaporation.[9] Remove the solvent, preferably by lyophilization, to obtain the purified product.[5][9]
-
Purification and Quality Control Workflow
A systematic workflow is essential for obtaining and verifying the purity of this compound conjugates. The following diagram illustrates a typical purification and quality control process.
Caption: General workflow for the purification and quality control of this compound conjugates.
Purity Assessment
Following purification, it is crucial to assess the purity and confirm the identity of the this compound conjugate. A combination of analytical techniques is recommended for comprehensive characterization.[11][12]
| Analytical Technique | Purpose | Typical Parameters and Expected Results |
| Analytical RP-HPLC | Purity assessment | Column: C18 or C8. Mobile Phase: Water/Acetonitrile gradient with 0.1% TFA. Detection: 210-220 nm. Expected Result: A single major peak with purity >95%.[10][12] |
| LC-MS | Identity confirmation and impurity identification | Ionization: Electrospray Ionization (ESI), positive mode. Expected Result: A major peak corresponding to the expected mass of the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.[4][12] |
| ¹H NMR | Structural confirmation and purity assessment | Solvent: CDCl₃ or other deuterated solvents. Expected Signals: A sharp singlet around 1.4 ppm for the Boc group (9H), and a complex of multiplets between 3.5 and 3.7 ppm for the PEG backbone methylene (B1212753) protons.[12] |
Conclusion
The purification of this compound conjugates is a critical step in the synthesis of well-defined bioconjugates for research and drug development. Both silica gel column chromatography and RP-HPLC are effective purification methods. A comprehensive approach to purity assessment, employing a combination of analytical techniques such as HPLC, LC-MS, and NMR, is essential to ensure the quality and reliability of the final product for its intended applications. Careful attention to the potential for Boc group instability under acidic conditions is necessary during purification and workup.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. How are PEG derivatives purified? - Blog [shochem.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Hydroxy-PEG24-Boc in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Hydroxy-PEG24-Boc as a hydrophilic, flexible linker in the development of antibody-drug conjugates (ADCs). The protocols and data presented herein are intended to facilitate the synthesis, purification, and characterization of ADCs with enhanced physicochemical and pharmacokinetic properties.
Polyethylene glycol (PEG) linkers are integral to modern ADC design, offering a means to improve solubility, stability, and circulation half-life while potentially reducing immunogenicity.[1][][3][4] The this compound linker is a heterobifunctional reagent featuring a 24-unit PEG chain that provides a significant hydrophilic spacer.[5] One terminus presents a hydroxyl group for conjugation, while the other has a tert-butyloxycarbonyl (Boc)-protected amine, allowing for sequential and controlled conjugation of the antibody and cytotoxic payload.[5][6]
Advantages of Using this compound in ADCs
The incorporation of a this compound linker into an ADC construct offers several key benefits:
-
Enhanced Hydrophilicity and Reduced Aggregation: The long, hydrophilic PEG24 chain can counteract the hydrophobicity of many cytotoxic payloads, improving the solubility and stability of the resulting ADC and minimizing the risk of aggregation, even at higher drug-to-antibody ratios (DARs).[7][8]
-
Improved Pharmacokinetics: The increased hydrodynamic volume imparted by the PEG24 spacer can reduce the rate of renal clearance, leading to a prolonged plasma half-life of the ADC.[8][9] This extended circulation time allows for greater tumor accumulation and therapeutic efficacy.[10]
-
Flexible Spacer: The 24-unit PEG chain acts as a long, flexible spacer between the antibody and the payload. This separation can minimize steric hindrance, ensuring that the antibody's binding affinity for its target antigen is not compromised.[8]
-
Controlled Conjugation: The orthogonal nature of the hydroxyl and Boc-protected amine functional groups allows for a controlled, stepwise conjugation process. This enables the precise attachment of the linker to either the antibody or the payload first, offering flexibility in the synthetic strategy.[5][6]
Data Presentation
The length of the PEG linker is a critical parameter that can significantly influence the physicochemical and biological properties of an ADC. The following tables summarize quantitative data from studies on ADCs with varying PEG chain lengths. While specific data for a PEG24 linker is not always available in comparative studies, the provided information allows for interpolation of its expected impact.
Table 1: Effect of PEG Linker Length on ADC Pharmacokinetics in Rats
| Linker (DAR 8 ADC) | Clearance (mL/day/kg) | Reference |
| No PEG | ~15 | [11] |
| PEG2 | ~10 | [11] |
| PEG4 | ~7 | [11] |
| PEG8 | ~5 | [11] |
| PEG12 | ~5 | [11] |
| PEG24 (Expected) | ~5 | [11] |
Lower clearance indicates a longer circulation half-life. It is anticipated that a PEG24 linker would exhibit a clearance rate similar to or slightly better than a PEG12 linker.
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity
| Cell Line | Linker | IC50 (Relative Increase) | Reference |
| NCI-N87 (Affibody-MMAE Conjugate) | No PEG | 1 | [11] |
| 4 kDa PEG | ~6.5 | [11] | |
| 10 kDa PEG | ~22.5 | [11] |
IC50 values represent the concentration of the ADC required to inhibit cell growth by 50%. A higher IC50 indicates lower cytotoxicity. The impact of PEG length on cytotoxicity can be context-dependent and should be empirically determined for each ADC.
Experimental Protocols
The following protocols provide detailed methodologies for the key steps involved in using this compound for ADC synthesis.
Protocol 1: Boc Deprotection of this compound
Objective: To remove the Boc protecting group to expose the primary amine for subsequent conjugation.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DCM.[5]
-
Cool the solution to 0°C using an ice bath.[5]
-
Slowly add 5-10 equivalents of TFA to the stirred solution.[5]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.[6]
-
Once the deprotection is complete, carefully quench the reaction by adding a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic.[5]
-
Extract the aqueous layer with DCM.[5]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected Hydroxy-PEG24-NH2 linker.[12]
Protocol 2: Activation of the Hydroxyl Group and Conjugation to a Payload
Objective: To activate the hydroxyl group of the deprotected linker for conjugation to an amine-containing payload. This protocol involves a two-step process of oxidation followed by amide coupling.
Part A: Oxidation of the Hydroxyl Group
Materials:
-
Hydroxy-PEG24-NH2 (from Protocol 1)
-
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)
-
Sodium hypochlorite (B82951) (NaOCl) solution
-
Reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.0)
Procedure:
-
Dissolve the Hydroxy-PEG24-NH2 in the reaction buffer.
-
Add a catalytic amount of TEMPO to the solution.
-
Slowly add the NaOCl solution as a co-oxidant.[13]
-
Stir the reaction at room temperature for 2-4 hours, monitoring the formation of the carboxylic acid by LC-MS.
-
Purify the resulting Carboxy-PEG24-NH2 by reversed-phase HPLC.
Part B: Amide Coupling to an Amine-Containing Payload
Materials:
-
Carboxy-PEG24-NH2
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Amine-containing payload
-
Reaction Buffer (e.g., 0.1 M MES buffer, pH 4.7-6.0)[13]
-
Coupling Buffer (e.g., PBS, pH 7.4)[13]
Procedure:
-
Dissolve the Carboxy-PEG24-NH2 in the Reaction Buffer.[13]
-
Add a molar excess of EDC and NHS to activate the carboxylic acid.[13]
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.[13]
-
In a separate vial, dissolve the amine-containing payload in the Coupling Buffer.
-
Add the activated PEG linker solution to the payload solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[13]
-
Purify the payload-linker conjugate by chromatography.
Protocol 3: Conjugation of the Payload-Linker to a Thiol-Containing Antibody
Objective: To conjugate the payload-linker construct, which now has a free amine, to a monoclonal antibody via its cysteine residues. This protocol assumes the payload-linker's amine is first functionalized with a maleimide (B117702) group.
Part A: Functionalization of the Payload-Linker with a Maleimide Group
Materials:
-
Payload-PEG24-NH2
-
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)
-
Anhydrous DMF or DMSO
-
Reaction buffer (e.g., PBS, pH 7.2-8.0)
Procedure:
-
Dissolve the Payload-PEG24-NH2 in anhydrous DMF or DMSO.
-
Dissolve SMCC in a separate aliquot of DMF or DMSO.
-
Add the SMCC solution to the payload-linker solution and stir at room temperature for 1-2 hours.
-
Purify the maleimide-functionalized payload-linker by chromatography.
Part B: Antibody Reduction and Conjugation
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-functionalized payload-linker
-
Desalting column
-
Reaction buffer (e.g., PBS with 5 mM EDTA, pH 7.4)
Procedure:
-
Antibody Reduction: a. Add a 2-5 molar excess of TCEP to the antibody solution. b. Incubate at 37°C for 30-60 minutes.[8] c. Immediately remove the excess TCEP using a desalting column equilibrated with the reaction buffer.[8]
-
Conjugation: a. Dissolve the maleimide-functionalized payload-linker in a co-solvent like DMSO. b. Add the payload-linker solution to the reduced antibody solution (typically at a 5-10 fold molar excess). c. Gently mix and incubate at room temperature for 1-4 hours or at 4°C overnight.[11]
-
Quenching and Purification: a. Quench any unreacted maleimide groups by adding an excess of N-acetylcysteine.[11] b. Purify the final ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
Visualizations
General Mechanism of Action for an Antibody-Drug Conjugate
Caption: General mechanism of action for an antibody-drug conjugate.
Experimental Workflow for ADC Synthesis using this compound
Caption: Experimental workflow for ADC synthesis and characterization.
References
- 1. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. adcreview.com [adcreview.com]
- 8. benchchem.com [benchchem.com]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for PROTAC Synthesis with a PEG24 Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[1][2][3][4][5] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2][5][6] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][3][4][6][7]
The linker is a critical component of a PROTAC, significantly influencing its efficacy, solubility, and cell permeability.[2][6][8] Polyethylene glycol (PEG) linkers are frequently employed due to their ability to enhance aqueous solubility, a common challenge in PROTAC development, and provide the flexibility needed for optimal ternary complex formation.[1][2][3][8][9] This document provides a detailed experimental procedure for the synthesis of a PROTAC utilizing a 24-unit PEG linker (PEG24). Both solid-phase and solution-phase synthetic approaches are described, along with protocols for purification and characterization.
PROTAC Mechanism of Action
PROTACs act as a molecular bridge to induce the degradation of a target protein. This process is catalytic, as the PROTAC molecule is released after the degradation of the POI and can engage in further degradation cycles.[4][6]
Caption: General mechanism of action for a PROTAC.
Experimental Protocols
This section details the synthesis of a PROTAC using a bifunctional PEG24 linker, for instance, a bromo-PEG24-Boc linker. This allows for a sequential, two-step coupling process.
Protocol 1: Solid-Phase Synthesis of a PROTAC with a PEG24 Linker
This protocol assumes the use of a resin-bound E3 ligase ligand as the starting point.
Materials:
-
E3 ligase ligand-functionalized resin
-
Bromo-PEG24-Boc
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
POI ligand with a carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Solid-phase synthesis vessel
Procedure:
Step 1: Linker Coupling
-
Swell the E3 ligase ligand-functionalized resin in DMF in a solid-phase synthesis vessel for 30-60 minutes.
-
To the swollen resin, add a solution of Bromo-PEG24-Boc (2-3 equivalents) and DIPEA (4-6 equivalents) in DMF.
-
Shake the reaction mixture at room temperature for 12-24 hours.
-
Wash the resin thoroughly with DMF (3 times), DCM (3 times), and MeOH (3 times).
-
Dry the resin under vacuum.
Step 2: Boc Deprotection
-
Swell the resin from the previous step in DCM for 30 minutes.
-
Treat the resin with a solution of 20-50% TFA in DCM for 1-2 hours.
-
Wash the resin with DCM (3 times).
-
Neutralize the resin with a solution of 10% DIPEA in DCM (3 times).
-
Wash the resin again with DCM (3 times).
Step 3: POI Ligand Coupling
-
Swell the deprotected resin in DMF for 30 minutes.
-
To the resin, add a solution of the POI ligand (with a carboxylic acid, 3 equivalents), HATU (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Shake the mixture at room temperature for 12-16 hours.
Step 4: Cleavage and Purification
-
Prepare a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane, and 2.5% water.
-
Add the cleavage cocktail to the dried resin and shake at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Evaporate the TFA under a stream of nitrogen.
-
Purify the crude PROTAC by preparative reverse-phase HPLC (RP-HPLC).
Caption: Solid-phase synthesis workflow for a PROTAC.
Protocol 2: Solution-Phase Synthesis of a PROTAC with a PEG24 Linker
For researchers preferring solution-phase synthesis, the key coupling and deprotection steps can be adapted as follows. Note that purification after each step is crucial.
Materials:
-
First ligand (containing a nucleophilic group, e.g., an amine or phenol)
-
Bromo-PEG24-Boc
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
-
Non-nucleophilic base (e.g., DIPEA or cesium carbonate)
-
TFA
-
DCM
-
Second ligand (with a carboxylic acid)
-
Amide coupling reagents (e.g., HATU or HBTU)
Procedure:
Step 1: Coupling of First Ligand to Linker
-
Dissolve the first ligand (1 equivalent) and Bromo-PEG24-Boc (1.1-1.5 equivalents) in an anhydrous polar aprotic solvent.
-
Add a non-nucleophilic base such as DIPEA or cesium carbonate (2-3 equivalents).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, perform an appropriate aqueous workup and purify the product by flash column chromatography.
Step 2: Boc Deprotection
-
Dissolve the purified product from Step 1 in DCM.
-
Add TFA (20-50% v/v in DCM) and stir at room temperature for 1-3 hours, monitoring by LC-MS.[6]
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. The resulting TFA salt can often be used directly in the next step.
Step 3: Coupling of Second Ligand
-
Dissolve the deprotected intermediate from Step 2 in anhydrous DMF.
-
Add the second ligand (with a carboxylic acid, 1.1 equivalents), an amide coupling reagent (e.g., HATU, 1.2 equivalents), and a base (e.g., DIPEA, 2.0 equivalents).[1][10]
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.[1]
-
Upon completion, quench the reaction with water and perform an aqueous workup.
-
Purify the crude PROTAC by preparative RP-HPLC.
Data Presentation
The following table presents illustrative quantitative data for a hypothetical PROTAC synthesized using a PEG24 linker. Actual values will vary depending on the specific ligands, reaction conditions, and purification methods employed.
| Step | Parameter | Value |
| Step 1: Linker Coupling | Yield | 75% |
| Purity (LC-MS) | >95% | |
| Step 2: Boc Deprotection | Yield | >98% (crude) |
| Purity (LC-MS) | >90% | |
| Step 3: POI Coupling | Yield | 60% |
| Purity (LC-MS) | >85% (crude) | |
| Final Purification (RP-HPLC) | Final Yield | 40% (overall) |
| Final Purity (HPLC) | >98% | |
| Characterization | Molecular Weight (HRMS) | Calculated: 1500.85 Da, Found: 1500.87 Da |
Purification and Characterization
Thorough purification and characterization are essential to confirm the identity, purity, and stability of the synthesized PROTAC.[6]
-
Preparative High-Performance Liquid Chromatography (HPLC): RP-HPLC with a C18 column is the primary method for purifying the final PROTAC. A gradient of water and acetonitrile, often with 0.1% TFA, is typically used as the mobile phase.[11][12][13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used to monitor reaction progress and to assess the purity and confirm the molecular weight of the final PROTAC.[6][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the final PROTAC.
The table below provides a comparative overview of common HPLC methods for the purification and analysis of PEGylated PROTACs.[11]
| HPLC Method | Principle of Separation | Primary Application |
| Reversed-Phase (RP-HPLC) | Hydrophobicity | High-resolution separation of PEGylated PROTAC from un-PEGylated PROTAC and closely related impurities. Can resolve positional isomers.[11] |
| Size Exclusion Chromatography (SEC) | Hydrodynamic Radius (Size in Solution) | Removal of small molecule impurities (e.g., unreacted PEG reagent) and high molecular weight aggregates. Separation based on the degree of PEGylation.[11][] |
| Ion Exchange Chromatography (IEX) | Net Charge | Separation of positional isomers with different charge shielding.[11][] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biochempeg.com [biochempeg.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Surface Modification of Nanoparticles with Hydroxy-PEG24-Boc
Audience: Researchers, scientists, and drug development professionals.
Introduction: The surface modification of nanoparticles is a critical step in the development of advanced nanomaterials for biomedical applications. Polyethylene (B3416737) glycol (PEG)ylation is a widely adopted strategy to enhance the physicochemical properties of nanoparticles, improving their performance in biological systems.[1][2] This document provides detailed application notes and protocols for the surface modification of nanoparticles using Hydroxy-PEG24-Boc, a heterobifunctional linker. This linker features a terminal hydroxyl group for attachment to the nanoparticle surface, a 24-unit polyethylene glycol chain to impart "stealth" characteristics, and a Boc-protected amine for subsequent bioconjugation.
The PEG chain enhances stability in biological fluids and prolongs circulation half-life by reducing opsonization and clearance by the mononuclear phagocyte system.[1][2][3] The Boc-protected amine provides a latent functional group that, upon deprotection, allows for the covalent attachment of targeting ligands, therapeutic agents, or imaging probes.[1][4] These protocols are designed to be adaptable for various nanoparticle types, such as gold, iron oxide, or polymeric nanoparticles, that have been surface-functionalized with appropriate reactive groups.[1]
Core Applications: The functionalization of nanoparticles with this compound opens up a wide range of possibilities in nanomedicine:
-
Targeted Drug Delivery: The terminal Boc-protected amine, once deprotected, serves as a reactive handle for the conjugation of targeting moieties such as antibodies, peptides, or small molecules.[1] This enables the nanoparticles to specifically bind to and be internalized by target cells, thereby increasing therapeutic efficacy and reducing off-target side effects.[1]
-
Bio-imaging and Diagnostics: Imaging agents, such as fluorescent dyes or contrast agents for magnetic resonance imaging (MRI), can be attached to the deprotected amine terminus.[1] The PEG linker helps to improve the biocompatibility and circulation time of the imaging probe, leading to enhanced signal-to-noise ratios.[1]
-
Theranostics: This platform allows for the development of theranostic nanoparticles by co-conjugating both a therapeutic agent and an imaging molecule to the PEGylated surface, enabling simultaneous diagnosis, treatment, and monitoring of therapeutic response.[1]
Experimental Workflow and Signaling Pathways
The overall workflow for the surface modification of nanoparticles with this compound and subsequent functionalization is depicted below.
References
Application Notes and Protocols for Bioconjugation Using Heterobifunctional PEGs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of bioconjugation techniques utilizing heterobifunctional polyethylene (B3416737) glycol (PEG) linkers. Detailed protocols for common conjugation chemistries, quantitative data for linker selection, and visualizations of experimental workflows are presented to guide researchers in the synthesis of advanced bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Introduction to Heterobifunctional PEG Linkers
Heterobifunctional PEG linkers are versatile reagents that possess two different reactive functional groups at either end of a polyethylene glycol chain.[1] This dual functionality allows for the specific and controlled covalent linkage of two different molecules, such as a protein and a small molecule drug.[2] The PEG component itself offers several advantages, including increased hydrophilicity, reduced immunogenicity, and improved pharmacokinetic properties of the resulting bioconjugate.[2][3]
The choice of heterobifunctional PEG linker is dictated by the functional groups present on the molecules to be conjugated (e.g., amines, thiols, azides).[2] Commonly used heterobifunctional PEGs include those with N-hydroxysuccinimide (NHS) esters for targeting primary amines (e.g., on lysine (B10760008) residues of proteins) and maleimide (B117702) groups for targeting sulfhydryl groups (e.g., on cysteine residues).[4] Another popular class of heterobifunctional PEGs incorporates a dibenzocyclooctyne (DBCO) group for copper-free "click chemistry" with azide-functionalized molecules, a bioorthogonal reaction that proceeds with high efficiency and specificity in biological systems.[5][6]
Core Applications
The unique properties of heterobifunctional PEG linkers make them indispensable in various bioconjugation applications:
-
Antibody-Drug Conjugates (ADCs): These targeted therapeutics consist of a monoclonal antibody linked to a potent cytotoxic drug.[7] Heterobifunctional PEGs are crucial for connecting the antibody and the drug, often enhancing the ADC's solubility, stability, and overall therapeutic index.[2] The length of the PEG linker can significantly impact the drug-to-antibody ratio (DAR) and the ADC's efficacy.[2]
-
PROTACs (Proteolysis-Targeting Chimeras): PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation.[1] The two ligands of a PROTAC are connected by a linker, frequently a heterobifunctional PEG, which provides the necessary flexibility for the formation of a stable ternary complex.[1]
-
Peptide and Protein Labeling: The hydrophilic nature of PEG linkers makes them ideal for labeling proteins and peptides with fluorescent dyes, biotin, or other reporter molecules, which helps to minimize aggregation and preserve the biomolecule's biological activity.
-
Nanoparticle Functionalization: Heterobifunctional PEGs are used to attach targeting ligands or therapeutic agents to the surface of nanoparticles, improving their biocompatibility and circulation time.[7]
Quantitative Data for Linker Selection
The selection of a heterobifunctional PEG linker can significantly influence the outcome of a bioconjugation reaction and the properties of the final product. The following tables provide a summary of quantitative data to aid in this selection process.
Table 1: Comparative Performance of Homobifunctional vs. Heterobifunctional PEG Linkers
| Parameter | Homobifunctional Linker (e.g., NHS-PEG-NHS) | Heterobifunctional Linker (e.g., Maleimide-PEG-NHS) | Reference(s) |
| Conjugation Strategy | One-pot reaction | Controlled, sequential two-step conjugation | [8] |
| Conjugation Efficiency (%) | 40-60% | 70-90% | [8] |
| Yield of Desired Conjugate (%) | 25-40% | 60-80% | [8] |
| Presence of Oligomeric Byproducts | High | Low to None | [8] |
| Purity after Standard Purification (%) | 75-85% | >95% | [8] |
Table 2: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties
| PEG Linker Length (Number of PEG units) | Impact on Pharmacokinetics (PK) | Impact on In Vivo Efficacy | Notes | Reference(s) |
| Short (2-4 units) | Lower plasma and tumor exposure | 35-45% decrease in tumor weight | May be sufficient to reduce aggregation. | [9][10] |
| Medium (8-12 units) | Increased plasma and tumor exposure, lower plasma clearance | 75-85% reduction in tumor weight | Often provides an optimal balance of properties. | [9][10] |
| Long (>12 units) | Significantly increased plasma and tumor exposure | 75-85% reduction in tumor weight | May lead to decreased in vitro potency in some cases. | [9][10] |
Table 3: Comparison of Common Heterobifunctional PEG Linker Chemistries
| Linker Type | Target Moieties | Linkage Stability | Key Advantages | Key Disadvantages | Reference(s) |
| NHS-PEG-Maleimide | Primary amines (-NH2), Sulfhydryls (-SH) | Thioether bond is generally stable but can undergo retro-Michael reaction. | Well-established chemistry, high reactivity. | Maleimide can react with other endogenous thiols (e.g., glutathione). | [11] |
| DBCO-PEG-NHS | Primary amines (-NH2), Azides (-N3) | Highly stable triazole ring. | Bioorthogonal reaction, high specificity, biocompatible (copper-free). | Requires introduction of an azide (B81097) group into one of the molecules. | [5][6][11] |
Experimental Protocols
This section provides detailed methodologies for key bioconjugation experiments using heterobifunctional PEG linkers.
Protocol 1: Two-Step Antibody-Drug Conjugation using Maleimide-PEG-NHS Ester
This protocol describes the conjugation of a thiol-containing drug to an antibody via its lysine residues.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Maleimide-PEG-NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Thiol-containing drug
-
Reducing agent (e.g., TCEP), if antibody reduction is needed
-
Quenching reagent (e.g., L-cysteine)
-
Desalting columns or size-exclusion chromatography (SEC) system for purification
Procedure:
Step 1: Activation of the Antibody with the NHS Ester
-
Antibody Preparation: Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer.[4] If necessary, perform a buffer exchange.
-
Linker Preparation: Immediately before use, dissolve the Maleimide-PEG-NHS Ester in anhydrous DMSO to a concentration of 10 mM.[4]
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved linker to the antibody solution with gentle mixing.[4]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.[4]
-
Purification: Remove the excess, unreacted linker using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).[4]
Step 2: Conjugation of the Thiol-Containing Drug to the Maleimide-Activated Antibody
-
Drug Preparation: Dissolve the thiol-containing drug in a suitable solvent (e.g., DMSO).
-
Conjugation Reaction: Add a 1.1- to 5-fold molar excess of the drug to the purified maleimide-activated antibody solution.[12]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light if the drug is light-sensitive.[12]
-
Quenching (Optional): Add a final concentration of 1-10 mM L-cysteine to cap any unreacted maleimide groups.
-
Final Purification: Purify the final ADC using SEC to remove unconjugated drug and other small molecules.[13]
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or mass spectrometry.
-
Assess the purity and aggregation of the ADC by SEC.[14]
Protocol 2: Copper-Free Click Chemistry using DBCO-PEG-NHS Ester
This protocol outlines the conjugation of an azide-containing molecule to a protein via its lysine residues.
Materials:
-
Protein in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
DBCO-PEG-NHS Ester
-
Anhydrous DMSO
-
Azide-functionalized molecule
-
Desalting columns or SEC system for purification
Procedure:
Step 1: Installation of the DBCO Moiety onto the Protein
-
Protein Preparation: Prepare the protein at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Linker Preparation: Dissolve the DBCO-PEG-NHS Ester in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature.
-
Purification: Remove the excess, unreacted linker using a desalting column.
Step 2: Copper-Free Click Reaction
-
Click Reaction: Add a 1.5- to 5-fold molar excess of the azide-functionalized molecule to the purified DBCO-activated protein.[5]
-
Incubation: Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C.[5]
-
Final Purification: Purify the final conjugate using SEC to remove the unreacted azide molecule.
Characterization:
-
Confirm conjugation using SDS-PAGE, which will show a shift in the molecular weight of the protein.
-
Characterize the final product using mass spectrometry.
Visualizations
The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways.
Caption: Workflow for ADC synthesis using a Maleimide-PEG-NHS linker.
Caption: Mechanism of action for a PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. purepeg.com [purepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. books.rsc.org [books.rsc.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. interchim.fr [interchim.fr]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for NHS Ester Activation of Hydroxy-PEG24-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) linkers are integral in drug development and bioconjugation, serving to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. The heterobifunctional linker, Hydroxy-PEG24-Boc, which features a terminal hydroxyl group and a Boc-protected amine, is a versatile tool for these applications. Activation of the terminal hydroxyl group is a critical first step for its conjugation to amine-containing molecules such as proteins, peptides, or small molecule drugs.
Direct activation of the hydroxyl group with N-hydroxysuccinimide (NHS) is inefficient. Therefore, a robust two-step process is employed. First, the terminal hydroxyl group is oxidized to a carboxylic acid. Subsequently, this carboxylic acid is activated using carbodiimide (B86325) chemistry with N-hydroxysuccinimide (NHS) to form a stable, amine-reactive NHS ester. This application note provides detailed protocols for this two-step activation process, data presentation for key reaction parameters, and troubleshooting guidelines.
Reaction Pathway
The overall process involves the oxidation of the terminal hydroxyl group of this compound to a carboxylic acid, followed by the activation of the carboxyl group with EDC and NHS to form the amine-reactive NHS ester.
Caption: Two-step activation of this compound.
Experimental Protocols
Protocol 1: Oxidation of this compound to Carboxy-PEG24-Boc
This protocol details the oxidation of the terminal hydroxyl group to a carboxylic acid using a TEMPO-mediated system.
Materials and Reagents:
-
This compound
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
Sodium hypochlorite (B82951) (NaOCl) solution (e.g., 10-15% available chlorine)
-
Sodium bromide (NaBr)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.5 M)
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Dichloromethane (B109758) (DCM) or other suitable organic solvent
-
Deionized water
-
Sodium sulfite (B76179) (Na2SO3) solution
-
Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)
-
Reaction vessel, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolve this compound in deionized water.
-
Add catalytic amounts of TEMPO (approx. 0.01 equivalents) and NaBr (approx. 0.1 equivalents) to the solution.
-
Cool the mixture in an ice bath to 0°C.
-
Slowly add the NaOCl solution dropwise while vigorously stirring. Maintain the pH of the reaction mixture between 9-10 by the dropwise addition of 0.5 M NaOH.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, quench any excess oxidant by adding a few drops of sodium sulfite solution.
-
Transfer the reaction mixture to a separatory funnel and wash with deionized water.
-
Acidify the aqueous layer to a pH of 2-3 with 1 M HCl.
-
Extract the Carboxy-PEG24-Boc product with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to yield the carboxylic acid product.
Protocol 2: NHS Ester Activation of Carboxy-PEG24-Boc
This protocol describes the activation of the terminal carboxylic acid of Carboxy-PEG24-Boc using EDC and NHS.
Materials and Reagents:
-
Carboxy-PEG24-Boc
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Activation Buffer: 0.1 M MES buffer, pH 4.7-6.0 for aqueous reactions.[1] Anhydrous DMF or DCM for organic reactions.[1]
-
Coupling Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-7.5 for aqueous reactions.[1]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M glycine (B1666218).
-
Reaction vessel, magnetic stirrer, and appropriate purification system (e.g., size-exclusion chromatography).
Procedure (Aqueous Two-Step Method):
-
Activation:
-
Conjugation:
-
Dissolve the amine-containing molecule in the Coupling Buffer (e.g., PBS, pH 7.4).
-
Immediately add the activated PEG-NHS ester solution to the amine solution. The reaction of NHS-activated molecules with primary amines is most efficient at pH 7-8.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, with gentle stirring.
-
-
Quenching:
-
Stop the reaction by adding a quenching solution, such as hydroxylamine (B1172632) or Tris buffer, to a final concentration of 10-50 mM. This will hydrolyze any unreacted NHS esters.
-
-
Purification:
-
Purify the final conjugate to remove unreacted PEG linker, excess reagents, and byproducts. Size exclusion chromatography (SEC) is highly effective for separating the larger PEGylated product from smaller reactants. Dialysis can also be used to remove low molecular weight impurities.
-
Data Presentation
Table 1: Recommended Reaction Conditions for Oxidation
| Parameter | Recommended Condition | Rationale / Notes |
| Reactant Ratio (Hydroxy-PEG : TEMPO : NaBr) | 1 : 0.01 : 0.1 | Catalytic amounts of TEMPO and NaBr are sufficient for efficient oxidation. |
| Oxidant (NaOCl) | 1.5 - 2.0 equivalents | A slight excess ensures complete conversion of the hydroxyl group. |
| pH | 9 - 10 | Maintained by adding 0.5 M NaOH. Optimal for TEMPO-mediated oxidation. |
| Temperature | 0°C to Room Temperature | The reaction is initiated at 0°C and can be allowed to warm to room temperature. |
| Reaction Time | 1 - 3 hours | Monitor by TLC to determine completion. |
| Typical Yield | >90% | High yields are generally achievable with this method. |
Table 2: Recommended Molar Ratios for NHS Ester Activation
| Reactants | Recommended Molar Ratio | Rationale / Notes |
| (Carboxy-PEG : EDC : NHS) | 1 : 1.5 : 1.2 | A slight excess of EDC and NHS ensures efficient activation of the carboxylic acid. |
| (PEG-NHS : Amine) | 5:1 to 20:1 | A molar excess of the activated PEG linker drives the conjugation reaction towards completion. |
| Activation Time | 15 - 30 minutes | Sufficient for the formation of the NHS ester. |
| Conjugation Time | 2-4 hours at RT or overnight at 4°C | Reaction times can be extended to improve yield. |
| Activation pH | 4.7 - 6.0 | Optimal for the formation of the amine-reactive NHS ester. |
| Conjugation pH | 7.2 - 8.0 | Efficient reaction of the NHS ester with primary amines. |
Visualization of Experimental Workflow
The following diagram outlines the key steps in the activation and conjugation process.
Caption: Workflow for NHS ester activation and conjugation.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield of Carboxy-PEG24-Boc | Incomplete oxidation. | Ensure sufficient NaOCl is used. Monitor the reaction by TLC until the starting material is consumed. |
| Degradation of PEG chain. | Avoid harsh acidic or basic conditions for prolonged periods. | |
| Low yield of NHS-activated PEG | Hydrolysis of EDC or NHS. | Use fresh, high-quality reagents and prepare solutions immediately before use. Store reagents under desiccated conditions. |
| Suboptimal pH for activation. | Ensure the activation buffer is within the recommended pH range of 4.7-6.0. | |
| Low conjugation efficiency | Hydrolysis of the NHS ester. | Perform the conjugation step immediately after activation. Ensure the conjugation buffer pH is between 7.2 and 8.0. |
| Competing amines in the buffer. | Use amine-free buffers such as MES and PBS for the activation and conjugation steps. Avoid buffers like Tris or glycine until the quenching step.[] | |
| Presence of byproducts | N-acylurea formation. | This can result from the rearrangement of the O-acylisourea intermediate. Using NHS helps to minimize this by forming a more stable intermediate. |
Conclusion
The two-step process of oxidation followed by EDC/NHS activation provides a reliable and efficient method for converting this compound into an amine-reactive NHS ester. This activated PEG linker is a valuable reagent for the PEGylation of various biomolecules, contributing to the advancement of drug delivery systems and bioconjugate chemistry. Careful control of reaction conditions, particularly pH and reagent stoichiometry, is crucial for achieving high yields and purity. The protocols and data presented in this application note serve as a comprehensive guide for researchers in this field.
References
Application Notes and Protocols for the Coupling of Hydroxy-PEG24-Boc
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical coupling of Hydroxy-PEG24-Boc, a heterobifunctional linker molecule widely used in bioconjugation and drug development. The presence of a terminal hydroxyl group and a Boc-protected amine allows for two distinct conjugation strategies, enabling the sequential and controlled linkage of different molecules.
Core Conjugation Strategies
There are two primary pathways for the conjugation of this compound:
-
Conjugation via the Hydroxyl Group : This approach involves the chemical modification of the terminal hydroxyl group to an active species that can then react with a target molecule. A common method is the oxidation of the hydroxyl group to a carboxylic acid, which is then activated for coupling to a primary amine.
-
Conjugation via the Amine Group : This strategy requires the initial deprotection of the Boc group to expose the primary amine. This free amine can then be coupled to a molecule possessing an amine-reactive functional group, such as a carboxylic acid or an N-hydroxysuccinimide (NHS) ester.
Pathway 1: Conjugation via the Hydroxyl Group
This pathway is ideal for linking this compound to a molecule containing a primary amine. The process involves a two-step procedure: the oxidation of the hydroxyl group to a carboxylic acid, followed by the activation of the carboxylic acid and subsequent conjugation to an amine.
Experimental Workflow for Hydroxyl Group Conjugation
Characterization of Hydroxy-PEG24-Boc Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the characterization of Hydroxy-PEG24-Boc derivatives, a class of heterobifunctional linkers increasingly utilized in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The unique structure of these molecules, featuring a terminal hydroxyl group and a Boc-protected amine on a 24-unit polyethylene (B3416737) glycol (PEG) spacer, offers enhanced solubility, flexibility, and precise control over conjugation strategies.[1][2]
Robust analytical characterization is paramount to ensure the structural integrity, purity, and batch-to-batch consistency of these critical reagents, which directly impacts the safety and efficacy of the final therapeutic product.[3] This document outlines the key analytical techniques and detailed protocols for the comprehensive characterization of this compound derivatives.
Physicochemical Properties
The following table summarizes the key physicochemical properties of structurally related this compound derivatives.
| Property | Value | Reference |
| Compound Name | tert-butyl (2-(2-(...-(2-hydroxyethoxy)ethoxy...)ethyl)carbamate (Conceptual) | N/A |
| Molecular Formula (Approx.) | C₅₃H₁₀₇NO₂₆ | [1] |
| Molecular Weight (Approx.) | 1174.4 g/mol | [1] |
| Appearance | Colorless to light yellow liquid/solid | [4] |
| Solubility | Soluble in water, methanol, ethyl acetate, and other organic solvents | [4] |
| Storage Conditions | -20°C or -5°C, protected from light and moisture | [4] |
Core Applications in Drug Development
The bifunctional nature of this compound derivatives makes them highly valuable linkers in drug development.[4] The PEG24 spacer enhances the aqueous solubility and improves the pharmacokinetic profile of conjugated molecules.[2][5]
-
PROTACs: These derivatives are frequently employed as linkers in the synthesis of PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[4][6]
-
Antibody-Drug Conjugates (ADCs): The linker can connect a cytotoxic payload to an antibody, facilitating targeted drug delivery to cancer cells.[3][4]
-
Peptide and Protein Modification: PEGylation of therapeutic proteins and peptides can increase their in-vivo half-life, improve stability, and reduce immunogenicity.[1]
Experimental Workflows and Signaling Pathways
The following diagrams illustrate common experimental workflows involving this compound derivatives.
Experimental Protocols
Detailed methodologies for the key experiments in the characterization and application of this compound derivatives are provided below.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield a primary amine, which is then available for subsequent conjugation reactions.[7]
Materials:
-
This compound derivative
-
Anhydrous Dichloromethane (DCM)[7]
-
Trifluoroacetic acid (TFA)[7]
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the this compound derivative in anhydrous DCM in a round-bottom flask to a concentration of approximately 0.1 to 0.2 M.[7]
-
Acid Addition: To the stirred solution, add TFA to a final concentration of 20-50% (v/v). This is typically performed at room temperature.[7][8]
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.[1][8]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[6][7] The deprotected product will have a lower Rf value on TLC.[7]
-
Work-up: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator to obtain the deprotected amine as a TFA salt.[1] The product can be used directly in the next step or neutralized with a base like diisopropylethylamine (DIPEA).[1]
Protocol 2: NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound derivatives and their conjugates.[3][9]
Materials:
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean vial.[3][10] Filter the solution through a small plug of glass wool into an NMR tube.[10]
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Data Analysis:
-
¹H NMR: Look for the characteristic singlet of the nine protons of the Boc group at approximately 1.44 ppm and the broad multiplet of the PEG backbone protons around 3.64 ppm.[9] The disappearance of the Boc group signal after deprotection confirms the reaction's success.[7]
-
¹³C NMR: Identify the signals corresponding to the carbons of the Boc group (~28 ppm and ~79 ppm) and the repeating ethylene (B1197577) glycol units (~70 ppm).[9]
-
Expected ¹H NMR Data for this compound (Conceptual):
| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |
| -C(CH₃)₃ (Boc) | ~1.44 | s | 9H |
| -NH- (Carbamate) | ~5.0 | br s | 1H |
| -CH₂-NH- | ~3.3-3.4 | m | 2H |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~3.5-3.7 | m | ~96H |
| -CH₂-OH | ~3.7-3.8 | t | 2H |
Protocol 3: Mass Spectrometric Analysis
Mass spectrometry (MS) is used to confirm the molecular weight of the this compound derivative and to identify any impurities.[2][11]
Materials:
-
This compound derivative
-
LC-MS grade solvents (e.g., acetonitrile (B52724), water, formic acid)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in an appropriate solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid.
-
LC-MS Analysis:
-
Data Analysis:
-
The theoretical monoisotopic mass of a related Hydroxy-PEG11-Boc (C₂₇H₅₅NO₁₃) is 601.37 g/mol .[12] For a PEG24 derivative, the expected mass will be significantly higher.
-
In the mass spectrum, look for the protonated molecule [M+H]⁺, as well as sodium [M+Na]⁺ and potassium [M+K]⁺ adducts, which are common for PEGylated compounds.[12]
-
Protocol 4: HPLC Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a robust method for determining the purity of this compound derivatives.[3][]
Materials:
-
This compound derivative
-
HPLC grade solvents (e.g., acetonitrile, water)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)[11]
Procedure:
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 1 mg/mL).[11]
-
Chromatographic Conditions:
-
Mobile Phase A: Water[11]
-
Mobile Phase B: Acetonitrile[11]
-
Gradient: Start with a low percentage of Mobile Phase B and ramp up to a high percentage over a defined period (e.g., 10% to 90% B over 15 minutes).[11]
-
Flow Rate: 1.0 mL/min[11]
-
Column Temperature: 35 °C[11]
-
Detection: Since the PEG backbone lacks a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended for detection.[11][12]
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks.[3]
-
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Boc Deprotection | - Insufficient acid concentration or reaction time.- Poor quality of the acidic reagent. | - Increase the equivalents of TFA or prolong the reaction time.- Use a fresh, high-purity bottle of TFA.- Monitor the reaction progress closely using TLC or LC-MS.[2][7] |
| Side Product Formation | - The tert-butyl cation formed during deprotection can alkylate sensitive functional groups. | - For complex substrates, consider adding a scavenger like triisopropylsilane (B1312306) (TIS).[7] |
| Low Conjugation Yield | - Inefficient activation of the carboxylic acid.- Hydrolysis of the activated ester.- Suboptimal pH for the reaction. | - Ensure anhydrous conditions during the activation step.- Adjust the pH of the reaction buffer to the optimal range for the specific coupling chemistry (e.g., pH 7.2-8.0 for NHS ester coupling).[2][14] |
| Poor HPLC Resolution | - Inappropriate mobile phase gradient or column chemistry. | - Optimize the gradient slope and the organic modifier in the mobile phase.- Try a different stationary phase if co-elution is suspected. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Applications of PEG Linkers in Hydrogel Formation: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the use of polyethylene (B3416737) glycol (PEG) linkers in the formation of hydrogels for a variety of biomedical applications, including drug delivery, tissue engineering, and 3D cell culture.[1][2][3] Detailed protocols for key hydrogel formation techniques are provided, along with quantitative data to guide experimental design and characterization.
Introduction to PEG Hydrogels
Poly(ethylene glycol) (PEG) is a hydrophilic, biocompatible, and bio-inert polymer that is widely used in the biomedical field.[][5] Its resistance to protein adsorption and low immunogenicity make it an ideal material for applications that involve direct contact with biological systems.[1][] PEG linkers, which are PEG chains with reactive end groups, can be crosslinked to form three-dimensional hydrogel networks.[6][] The properties of these hydrogels, such as stiffness, swelling ratio, and degradation rate, can be precisely tuned by controlling factors like PEG molecular weight, concentration, and the crosslinking chemistry employed.[6][8]
Key Crosslinking Chemistries
The formation of PEG hydrogels is primarily achieved through two main crosslinking strategies: chain-growth and step-growth polymerization.[8]
-
Chain-growth polymerization , such as the photopolymerization of PEG diacrylates (PEGDA), involves the rapid addition of monomers to a growing polymer chain initiated by free radicals.[][8][9] This method allows for excellent spatiotemporal control over gelation.[1]
-
Step-growth polymerization involves the reaction of multifunctional PEG precursors in a stepwise manner.[8] Common examples include Michael-type addition and thiol-ene "click" chemistry.[1][10] These methods are often advantageous for in situ gelation and cell encapsulation due to their mild reaction conditions.[1]
Quantitative Data Summary
The physical properties of PEG hydrogels are highly dependent on the formulation parameters. The following tables summarize the expected impact of key variables on hydrogel characteristics.
Table 1: Effect of PEG Molecular Weight and Concentration on Hydrogel Properties
| Parameter | Effect of Increasing PEG Molecular Weight | Effect of Increasing PEG Concentration |
| Swelling Ratio | Increases[6][11] | Decreases[6] |
| Mesh Size | Increases[6][11] | Decreases |
| Mechanical Stiffness | Decreases[6][12] | Increases[6] |
| Protein Release Efficiency | Increases (for step-growth polymerization)[8][13] | Decreases (for step-growth polymerization)[8] |
Table 2: Comparison of Common Crosslinking Chemistries
| Crosslinking Chemistry | Key Features | Typical Gelation Time | Common Applications |
| Photopolymerization (e.g., PEGDA) | Spatiotemporal control, rapid curing[1][] | Seconds to minutes[6] | 3D bioprinting, tissue engineering scaffolds[3][11] |
| Michael-Type Addition (e.g., PEG-thiol + PEG-maleimide) | Mild reaction conditions, no initiator needed[1] | Minutes to hours[6] | In situ cell encapsulation, drug delivery[1][14] |
| Thiol-Ene Photo-Click Chemistry (e.g., PEG-thiol + PEG-norbornene) | Rapid and specific, homogenous network formation[1] | Seconds to minutes[1] | Controlled drug release, 3D cell culture[1] |
| Disulfide Bond Formation (e.g., PEG-thiol + PEG-OPSS) | Rapid in situ formation, biodegradable[14][15] | Less than 30 seconds[14][15] | Mucosal drug delivery, tissue adhesion[14][15] |
Experimental Protocols
Protocol 1: Hydrogel Formation via Photopolymerization of PEGDA
This protocol describes the formation of a hydrogel using PEG diacrylate (PEGDA) and a photoinitiator.[6][16]
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA)
-
Photoinitiator (e.g., Irgacure 2959)[16]
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV lamp (e.g., 365 nm)[6]
Procedure:
-
Prepare Precursor Solution: Dissolve the desired concentration of PEGDA (e.g., 10-20% w/v) in PBS.[6] Add the photoinitiator to the PEGDA solution to a final concentration of 0.05% (w/v).[16]
-
Hydrogel Formation: Pipette the precursor solution into a mold of the desired shape and size.
-
UV Curing: Expose the solution to UV light (e.g., 365 nm, 5-10 mW/cm²) for a sufficient duration (typically 1-10 minutes) to achieve complete polymerization.[6]
-
Equilibration: After gelation, carefully remove the hydrogel from the mold and equilibrate it in PBS or cell culture medium.
Protocol 2: Hydrogel Formation via Michael-Type Addition
This protocol details the formation of a hydrogel by reacting a 4-arm PEG-thiol with a 4-arm PEG-maleimide.[1]
Materials:
-
4-arm PEG-Thiol (PEG-4SH)
-
4-arm PEG-Maleimide (PEG-4MAL)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Precursor Solutions: Separately dissolve PEG-4SH and PEG-4MAL in PBS to the desired final concentration (e.g., 5% w/v).[1]
-
Hydrogel Formation: Mix equal volumes of the PEG-4SH and PEG-4MAL solutions to achieve a 1:1 molar ratio of thiol to maleimide (B117702) groups.[1]
-
Gelation: Pipette the mixture into a mold. Gelation will occur at room temperature.
-
Equilibration: Once formed, equilibrate the hydrogel in PBS or an appropriate buffer.
Protocol 3: Hydrogel Formation via Thiol-Ene Photo-Click Chemistry
This protocol describes the formation of a PEG-norbornene (PEGNB) hydrogel crosslinked with a dithiol-containing peptide.[1]
Materials:
-
4-arm PEG-Norbornene (PEG4NB)
-
Dithiol-containing peptide crosslinker (e.g., Ac-GCRDVPMSMRGGDRCG-NH2)[17]
-
Photoinitiator (e.g., LAP, 1 mM)[1]
-
Deionized, distilled water (ddH₂O) or PBS, pH 7.4
-
UV lamp (365 nm, 5 mW/cm²)[1]
Procedure:
-
Prepare Precursor Solutions: Dissolve PEG4NB in ddH₂O or PBS to the desired final concentration (e.g., 8-12 wt%).[1] Dissolve the dithiol peptide crosslinker in the same solvent.
-
Add Photoinitiator: Add the LAP photoinitiator solution to the PEG4NB solution to a final concentration of 1 mM.[1]
-
Hydrogel Formation: Mix the PEG4NB/LAP solution with the peptide crosslinker solution. Pipette the final precursor solution into a mold.
-
UV Curing: Expose the solution to UV light (365 nm) for a few minutes to initiate the thiol-ene reaction.[1]
-
Equilibration: Swell and wash the resulting hydrogel in PBS or an appropriate buffer.
Hydrogel Characterization
Swelling Ratio Measurement:
-
After gelation, carefully remove the hydrogel from the mold.
-
To measure the swelling ratio, immerse the hydrogel in PBS at 37°C for 48 hours.[1]
-
The swelling ratio is calculated as the ratio of the weight of the swollen gel to the weight of the dry gel.[1]
Mechanical Testing:
-
The mechanical properties, such as the shear modulus or compressive modulus, can be measured using a rheometer or a mechanical tester.[1][18]
Visualizations
Caption: General experimental workflow for PEG hydrogel formation and characterization.
Caption: Comparison of common PEG hydrogel crosslinking mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. The Versatility of PEG Hydrogel in Biomedical Applications | MolecularCloud [molecularcloud.org]
- 3. polysciences.com [polysciences.com]
- 5. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Cross-linking in Hydrogels - A Review [article.sapub.org]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Additive Manufacturing and Physicomechanical Characteristics of PEGDA Hydrogels: Recent Advances and Perspective for Tissue Engineering [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Effects of the poly(ethylene glycol) hydrogel crosslinking mechanism on protein release - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid in situ forming PEG hydrogels for mucosal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid in situ forming PEG hydrogels for mucosal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PEG Hydrogel Degradation and the Role of the Surrounding Tissue Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2.2. Hydrogel Preparation [bio-protocol.org]
- 18. Poly(ethylene glycol) Hydrogels with Adaptable Mechanical and Degradation Properties for Use in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PEGylation Technical Support Center
Welcome to the PEGylation Technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding side reactions encountered during the PEGylation process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues observed during PEGylation experiments, offering potential causes and solutions in a straightforward question-and-answer format.
Issue 1: Low or No PEGylation Yield
Q1: My protein is not getting PEGylated, or the yield is very low. What are the common causes and how can I troubleshoot this?
A1: Low PEGylation yield is a frequent challenge and can be attributed to several factors, from reagent quality to suboptimal reaction conditions. A systematic troubleshooting approach is recommended.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inactive PEG Reagent | Activated PEGs (e.g., NHS esters) are susceptible to hydrolysis. Ensure your PEG reagent is fresh and has been stored under the recommended conditions (e.g., dry, inert atmosphere). It's best practice to prepare the PEG solution immediately before use in an anhydrous solvent like DMSO or DMF.[1] |
| Suboptimal Reaction pH | The reactivity of both the PEG reagent and the target functional groups on the protein is highly pH-dependent. For amine-reactive PEGs (like NHS esters), a pH range of 7.0-8.5 is generally optimal. For thiol-reactive PEGs (like maleimides), a pH of 6.5-7.5 is more efficient.[2] Verify the pH of your buffer before initiating the reaction. |
| Competing Nucleophiles in Buffer | Buffers containing primary amines, such as Tris, will compete with the protein for the activated PEG, thereby reducing the yield of the desired PEGylated product.[3] Use non-amine-containing buffers like phosphate-buffered saline (PBS) or HEPES.[3] |
| Insufficient Molar Ratio of PEG | An inadequate amount of PEG reagent will lead to incomplete PEGylation. Increase the molar excess of the PEG reagent. It is advisable to perform a series of reactions with varying PEG-to-protein molar ratios to determine the optimal condition.[2] |
| Short Reaction Time or Low Temperature | The reaction may not have reached completion. Increase the reaction time and monitor the progress at various time points. While reactions are often performed at room temperature, a lower temperature (e.g., 4°C) can sometimes improve protein stability, though it may necessitate a longer reaction time.[3] |
| Protein Instability | The chosen reaction conditions may be destabilizing your protein, leading to denaturation or aggregation, which can reduce the accessibility of target functional groups.[4] Consider performing the reaction at a lower temperature and screen different buffer conditions to enhance protein stability.[4] |
Issue 2: Presence of Multiple PEGylated Species (Polydispersity)
Q2: My analysis shows a mixture of mono-, di-, and multi-PEGylated products. How can I achieve a more homogenous, mono-PEGylated product?
A2: High polydispersity is a common outcome, especially when targeting residues like lysine (B10760008) that are often present in multiple locations on the protein surface. Controlling the reaction conditions is key to favoring mono-PEGylation.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| High Molar Ratio of PEG to Protein | A large excess of the PEG reagent increases the probability of modification at multiple sites. Systematically decrease the molar ratio of PEG to protein to find an optimal balance that favors mono-PEGylation.[4] |
| High Reaction pH | For amine-reactive PEGylation, a higher pH (e.g., >8.5) increases the reactivity of lysine residues, leading to a higher degree of PEGylation. Lowering the pH can increase selectivity, for example, for the N-terminal amine which generally has a lower pKa than lysine epsilon-amines.[3][4] |
| Multiple Reactive Sites with Similar Accessibility | If your protein has several surface-exposed and reactive residues, a mixture of positional isomers and multi-PEGylated products is likely. Consider site-directed mutagenesis to remove competing reactive sites if a single, specific attachment point is critical.[3] |
| Long Reaction Time | Extended reaction times can lead to the PEGylation of less reactive sites, resulting in a higher degree of modification.[1] Monitor the reaction over time to identify the point at which the desired mono-PEGylated product is maximized.[4] |
Issue 3: Protein Aggregation During PEGylation
Q3: My protein is aggregating during the PEGylation reaction. What steps can I take to prevent this?
A3: Protein aggregation during PEGylation can significantly lower the yield of the desired product and complicate purification.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| High Protein Concentration | Higher protein concentrations increase the likelihood of intermolecular interactions that lead to aggregation.[4] Try reducing the protein concentration in the reaction mixture. |
| Suboptimal Reaction Conditions (pH, Temperature) | The reaction pH and temperature might be affecting the stability and solubility of your protein.[4] Perform the reaction at a lower temperature (e.g., 4°C) and ensure the reaction pH is one at which your protein is known to be stable.[4] |
| Intermolecular Cross-linking | If you are using a bifunctional PEG reagent (with reactive groups at both ends), it can link multiple protein molecules together. Ensure you are using a monofunctional PEG reagent if your goal is not to create cross-linked structures.[3] |
| Protein Instability | The reaction conditions may be causing your protein to unfold, exposing hydrophobic regions that can lead to aggregation. Screen different buffer conditions to find one that enhances the stability of your protein. |
Analytical Protocols for Side Reaction Characterization
Detailed methodologies for key experiments to identify and quantify common PEGylation side products are provided below.
Protocol 1: Analysis of Aggregates by Size-Exclusion Chromatography (SEC)
Objective: To separate and quantify the PEGylated protein, unreacted protein, and high-molecular-weight aggregates.
Materials:
-
HPLC or UPLC system with a UV detector.
-
Size-Exclusion Chromatography (SEC) column suitable for the molecular weight range of your protein and its PEGylated forms.
-
Mobile Phase: A buffer that minimizes non-specific interactions, such as phosphate-buffered saline (PBS).
-
PEGylated protein reaction mixture.
-
Standards for the native protein.
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.[3]
-
Sample Preparation: Filter the PEGylated protein sample through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove particulate matter.[3] Dilute the sample in the mobile phase to a concentration within the linear range of the detector.[3]
-
Chromatographic Run: Inject a defined volume of the prepared sample onto the column.[3]
-
Data Analysis: Identify the peaks in the chromatogram. Aggregates will elute first (at a lower retention volume), followed by the PEGylated protein, and then the unreacted native protein.[3] Integrate the peak areas to determine the relative percentage of each species.[3]
Protocol 2: Separation of PEGylation Isomers by Ion-Exchange Chromatography (IEX)
Objective: To separate species with different numbers of attached PEG chains (e.g., mono- vs. di-PEGylated) and positional isomers.
Materials:
-
HPLC or UPLC system with a UV detector.
-
Ion-Exchange Chromatography (IEX) column (e.g., strong cation exchange, SCX).
-
Mobile Phase A (Binding Buffer): e.g., 20 mM MES, pH 5.9.[5]
-
Mobile Phase B (Elution Buffer): e.g., 20 mM MES, 1 M NaCl, pH 5.9.[5]
-
PEGylation reaction mixture.
Procedure:
-
System Preparation: Equilibrate the IEX column with Mobile Phase A until a stable baseline is achieved.[5]
-
Sample Preparation: Dilute an aliquot of the PEGylation reaction mixture with Mobile Phase A.[5]
-
Chromatographic Run: Inject the prepared sample. Run a linear gradient from 0% to 50% Mobile Phase B over 30 minutes to elute the bound species.[5]
-
Data Analysis: The native protein will typically bind more tightly to the column than the PEGylated species. As the number of attached PEG chains increases, the protein's surface charge is shielded, leading to earlier elution. Different positional isomers may also exhibit slightly different retention times.
Protocol 3: Characterization of PEGylated Products by Mass Spectrometry (MS)
Objective: To determine the molecular weight of the PEGylated species and identify the number of attached PEG chains.
Materials:
-
LC/MS system (e.g., Q-TOF).
-
Reversed-phase C4 or C18 column.
-
Mobile Phase A: 0.1% Formic Acid in water.
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.
-
PEGylated protein sample.
Procedure:
-
Sample Preparation: Desalt the PEGylated protein sample using a suitable method.
-
LC Separation: Inject the sample onto the reversed-phase column and elute with a gradient of Mobile Phase B.
-
MS Analysis: Introduce the eluent into the mass spectrometer and acquire data in the appropriate mass range.
-
Data Deconvolution: Use appropriate software to deconvolute the raw mass spectra to obtain the zero-charge mass of the different species present in the sample. The mass of the unmodified protein can be subtracted from the mass of the PEGylated species to determine the mass of the attached PEG and thereby the number of PEG chains.
Visualizing PEGylation Pathways and Workflows
The following diagrams illustrate key concepts in PEGylation and troubleshooting.
Caption: General reaction scheme for PEGylation.
References
Technical Support Center: Optimizing PEG Linker Length for ADC Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing Polyethylene Glycol (PEG) linker length for Antibody-Drug Conjugate (ADC) stability.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG linker in an ADC?
A1: The primary role of a PEG linker in an ADC is to improve the overall physicochemical and pharmacological properties of the conjugate.[1][2] Many potent cytotoxic payloads are hydrophobic, and their conjugation to an antibody can lead to aggregation, poor solubility, and rapid clearance from circulation.[3][4] PEG linkers, being hydrophilic, create a "hydrophilic shield" or hydration shell around the payload.[1][3][5] This offers several key advantages:
-
Enhanced Solubility and Reduced Aggregation: The hydrophilic PEG chain counteracts the payload's hydrophobicity, significantly improving the ADC's solubility in aqueous solutions and minimizing intermolecular aggregation, even at high drug-to-antibody ratios (DARs).[1][6]
-
Improved Pharmacokinetics (PK): PEGylation increases the ADC's hydrodynamic radius, which reduces renal clearance and prolongs its circulation half-life.[2][6] This can lead to greater accumulation of the ADC in tumor tissue.[7]
-
Steric Hindrance: The flexible PEG chain provides a steric shield that physically separates the hydrophobic payloads of adjacent ADC molecules, further preventing aggregation.[1]
Q2: How does increasing the PEG linker length affect my ADC's properties?
A2: Increasing the length of the PEG linker generally leads to predictable changes in ADC properties, but it involves a critical trade-off.[5] Longer PEG chains increase the ADC's hydrophilicity, which helps mitigate aggregation and can lead to improved pharmacokinetics, such as a longer plasma half-life.[8] However, a potential downside is that longer linkers may decrease in vitro cytotoxicity due to steric hindrance, which can interfere with the payload's ability to interact with its target.[9] The optimal length is a balance between enhancing PK properties and maintaining potent cytotoxicity.[5][8]
Q3: What is the optimal PEG linker length to prevent aggregation and ensure stability?
A3: The optimal PEG linker length is context-dependent and is influenced by the specific antibody, the hydrophobicity of the payload, and the desired DAR.[1][4] However, a general trend observed in preclinical studies is that a threshold length of approximately 8 ethylene (B1197577) glycol units (PEG8) is often sufficient to minimize plasma clearance.[10] For many ADCs, linkers with 8 to 12 units (PEG8 to PEG12) have been shown to be effective at minimizing aggregation while improving pharmacokinetic properties.[4][10] A systematic evaluation of a range of linker lengths (e.g., PEG4, PEG8, PEG12, PEG24) is essential to identify the optimal balance for any new ADC.[7][8]
Q4: What are the differences between linear and branched (pendant) PEG linkers?
A4: Linear PEG linkers consist of a single, straight chain of ethylene glycol units, while branched or pendant linkers have multiple PEG chains extending from a central point.[8][11] The architecture of the PEG linker can significantly impact ADC stability and pharmacokinetics.[8][12] Studies have shown that ADCs with a pendant drug-linker format can exhibit slower clearance rates.[8][12] Branched architectures can create a more effective, dense hydrophilic shield around the payload, which can be particularly advantageous for solubilizing challenging payloads and improving the PK profile of ADCs with high DARs.[11][13]
Q5: Can the PEG linker influence the maximum achievable Drug-to-Antibody Ratio (DAR)?
A5: Yes, the hydrophilicity provided by PEG linkers is a key strategy for developing ADCs with higher DARs (e.g., DAR 8).[3][6] The conjugation of multiple hydrophobic payloads increases the overall hydrophobicity of the ADC, making it prone to aggregation.[4] Hydrophilic PEG linkers can offset this increased hydrophobicity, enabling higher drug loading without the negative effects of aggregation and loss of stability.[14][15]
Troubleshooting Guide
Problem 1: My ADC is showing significant aggregation after conjugation or during storage.
-
Primary Cause: The most common cause of ADC aggregation is the increased hydrophobicity of the conjugate after attaching a hydrophobic payload.[4][16] This promotes intermolecular interactions, leading to the formation of high-molecular-weight species.[17]
-
Troubleshooting Steps:
-
Increase PEG Linker Length: This is a primary strategy to counteract payload hydrophobicity.[4] A longer PEG chain can better "shield" the hydrophobic drug, reducing the ADC's propensity to aggregate.[17] Consider a systematic evaluation of a series of linker lengths (e.g., PEG4, PEG8, PEG12).[8]
-
Optimize Conjugation Conditions: The conjugation process itself can induce stress on the antibody.[4] Try performing the reaction at a lower antibody concentration to reduce intermolecular interactions.[4] Ensure the pH of the buffer is not too close to the antibody's isoelectric point (pI), as this can decrease solubility.[18] Minimize the concentration of any organic co-solvents used to dissolve the payload-linker.[16]
-
Evaluate Formulation and Storage: Improper storage conditions, including repeated freeze-thaw cycles and exposure to elevated temperatures, can destabilize the ADC.[4][17] Perform accelerated stability studies to identify optimal formulation buffers and excipients that can stabilize the ADC.[17]
-
Problem 2: My ADC has poor plasma stability and is cleared too quickly in pharmacokinetic studies.
-
Primary Cause: Rapid clearance can be due to the overall hydrophobicity of the ADC, leading to nonspecific uptake, or instability of the linker itself, causing premature drug release.[19]
-
Troubleshooting Steps:
-
Increase PEG Linker Length: Longer PEG chains increase the hydrodynamic radius of the ADC, which can reduce renal clearance.[8] Studies have shown that clearance rates tend to decrease as PEG length increases, with significant improvements often seen up to PEG8.[10][20]
-
Consider Pendant/Branched PEG Linkers: ADCs with pendant PEG configurations have been shown to have slower clearance rates compared to those with linear linkers of a similar molecular weight, especially at high DARs.[11][12]
-
Assess Linker Chemistry: Ensure the linker chemistry is stable under physiological conditions. Perform in vitro plasma stability assays to monitor for payload deconjugation over time.[8][21]
-
Data Presentation
The optimal PEG linker length represents a balance between improving stability and pharmacokinetics without compromising potency. The tables below summarize general trends observed across various preclinical studies.
Table 1: Impact of PEG Linker Length on ADC Aggregation and Pharmacokinetics
| PEG Linker Length | Aggregation (%) | Plasma Clearance | Plasma Half-Life (t½) | General Observation |
|---|---|---|---|---|
| No PEG | High / Variable | High | Short | Prone to aggregation, especially with hydrophobic payloads and higher DARs.[4] |
| Short (PEG4) | Reduced | Moderate | Increased | Offers some improvement but may be insufficient for highly hydrophobic payloads.[10][22] |
| Medium (PEG8-PEG12) | Significantly Reduced | Low | Significantly Increased | Often identified as an optimal range, balancing improved PK with retained potency.[4][10] |
| Long (PEG24) | Low | Low | Long | Provides excellent shielding and long half-life, but may negatively impact cytotoxicity.[23] |
Note: Specific values are highly dependent on the antibody, payload, and experimental model. This table reflects general trends.
Table 2: Comparative Performance of Linear vs. Branched PEG Linkers on ADC Clearance
| Linker Architecture | Drug-to-Antibody Ratio (DAR) | Relative Plasma Clearance | Reference |
|---|---|---|---|
| Linear PEG | 8 | Higher | [11] |
| Branched (Pendant) PEG | 8 | Lower |[11] |
Note: This data indicates that for a heavily loaded ADC, a branched PEG architecture can be more effective at reducing clearance compared to a linear PEG of similar molecular weight.[11]
Experimental Protocols
Protocol 1: Aggregation Assessment by Size Exclusion Chromatography (SEC-HPLC)
-
Objective: To quantify the percentage of high-molecular-weight (HMW) species (aggregates) in an ADC sample.[16]
-
Methodology:
-
Sample Preparation: Dilute the ADC sample to a known concentration (e.g., 1 mg/mL) in a suitable mobile phase, such as phosphate-buffered saline (PBS), pH 7.4.[24]
-
Instrumentation: Use an HPLC system equipped with an SEC column suitable for separating large proteins (e.g., antibodies and their aggregates) and a UV detector.[24]
-
Chromatographic Run: Equilibrate the SEC column with the mobile phase. Inject a defined volume (e.g., 20 µL) of the prepared sample and run the separation under isocratic flow conditions for 15-20 minutes.[17]
-
Data Analysis: Monitor the elution profile at 280 nm. Peaks eluting earlier than the main monomer peak correspond to HMW aggregates.[24] Calculate the percentage of aggregates by dividing the integrated peak area of the HMW species by the total area of all peaks.[17]
-
Protocol 2: Thermal Stress Stability Study
-
Objective: To evaluate the physical stability of ADCs with different PEG linkers under accelerated stress conditions, which can be predictive of long-term storage stability.[8]
-
Methodology:
-
Sample Preparation: Prepare solutions of ADCs with different PEG linker lengths at 1 mg/mL in a formulation buffer (e.g., PBS, pH 7.4).[8] Prepare a T=0 sample for immediate analysis.
-
Thermal Stress: Incubate the remaining ADC samples at an elevated temperature (e.g., 40°C) for a defined period (e.g., 7, 14, and 28 days).[8]
-
Aggregation Analysis: After the stress period, allow the samples to return to room temperature. Analyze both the T=0 and stressed samples for aggregation using SEC-HPLC as described in Protocol 1.[8]
-
Data Interpretation: Compare the percentage of aggregate formation in the stressed samples. A lower increase in aggregation indicates greater thermal stability.
-
Protocol 3: In Vitro Plasma Stability Assay
-
Objective: To evaluate the stability of the ADC and the rate of payload deconjugation in plasma.[21]
-
Methodology:
-
Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in plasma from a relevant species (e.g., human, mouse). Incubate the samples at 37°C.[21]
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours). Immediately store samples at -80°C to stop further reactions.[21]
-
ADC Capture/Isolation: Use an immunoaffinity capture method (e.g., Protein A magnetic beads) to isolate the ADC from plasma proteins. Wash the beads to remove unbound components.[8]
-
Analysis by LC-MS: Analyze the captured ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR. A decrease in the average DAR over time indicates linker cleavage and payload loss.[21]
-
Data Analysis: Plot the average DAR against time to assess the rate of drug deconjugation and determine the stability of the ADC in plasma.[5]
-
Visualizations
Caption: Relationship between PEG linker length and key ADC properties.
Caption: Experimental workflow for optimizing PEG linker length.
Caption: Troubleshooting workflow for ADC aggregation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. purepeg.com [purepeg.com]
- 14. adcreview.com [adcreview.com]
- 15. jitc.bmj.com [jitc.bmj.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. pharmtech.com [pharmtech.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Hydrophobic Molecule Solubility with PEGylation
Welcome to the Technical Support Center for improving the solubility of hydrophobic molecules through PEGylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the PEGylation process aimed at improving the solubility of hydrophobic molecules.
| Problem | Potential Cause | Suggested Solution |
| Low or No PEGylation Detected | Inactive PEG Reagent | Use fresh or properly stored PEG reagents. Avoid repeated freeze-thaw cycles and handle moisture-sensitive reagents in a controlled environment.[1] |
| Suboptimal Reaction Conditions (pH, Temperature, Time) | Optimize the reaction pH based on the PEGylation chemistry (e.g., pH 7.2-8.5 for NHS esters).[1] Adjust the temperature and reaction time; lower temperatures (e.g., 4°C) for longer durations can sometimes improve yield and reduce aggregation.[2] | |
| Incorrect Buffer Conditions | Avoid buffers with primary amines (e.g., Tris) for amine-reactive PEGylation as they compete with the target molecule.[1][3] Use amine-free buffers like PBS, HEPES, or bicarbonate.[3] | |
| Insufficient Molar Ratio of PEG Linker | Increase the molar excess of the PEG linker. A 20-fold molar excess is often a good starting point for protein labeling.[1][3] | |
| Poor Solubility or Aggregation of PEGylated Product | Incomplete PEGylation | The presence of unmodified hydrophobic molecules can lead to overall poor solubility.[4] Optimize the PEGylation reaction to achieve a higher degree of conjugation. |
| Over-PEGylation | Attaching too many PEG chains can sometimes lead to aggregation.[3] Reduce the molar excess of the PEG linker or shorten the reaction time.[3] | |
| Protein Denaturation | The reaction conditions may be too harsh, causing the protein to denature and aggregate.[4] Perform the reaction at a lower temperature and ensure the pH is within the protein's stability range.[2] | |
| High Molecular Weight of PEG | Very large PEG chains can increase viscosity and may decrease solubility at high concentrations.[4] Consider using a lower molecular weight PEG or a branched PEG which can offer better shielding.[3][4] | |
| Loss of Biological Activity | Steric Hindrance | The attached PEG chain may be blocking the active site of the molecule.[3] Use a longer PEG linker to create more distance or explore site-specific PEGylation to attach the PEG away from the active site.[3] |
| Conformational Changes | The PEGylation process may have altered the molecule's three-dimensional structure.[5] Characterize the structure of the PEGylated product using techniques like circular dichroism (CD) spectroscopy.[5] |
Frequently Asked Questions (FAQs)
Q1: How does PEGylation increase the solubility of hydrophobic molecules?
A1: PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule.[5] PEG is a hydrophilic (water-loving) polymer. When attached to a hydrophobic (water-fearing) molecule, the PEG chains create a hydrophilic shield.[5][6] This shield masks the hydrophobicity of the molecule and increases its hydrodynamic volume, leading to enhanced aqueous solubility.[5] The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, creating a hydration shell around the molecule that prevents aggregation and improves solubility.[3][4][7]
Q2: How do I choose the right PEG linker for my experiment?
A2: Several factors should be considered when selecting a PEG linker:
-
Length (Molecular Weight): Longer PEG chains generally result in a greater increase in solubility.[3][5] However, excessively long chains might negatively impact biological activity due to steric hindrance.[5]
-
Architecture: Linear PEGs are common, while branched PEGs can offer a more compact structure with a higher PEG density, which may be more effective at shielding the hydrophobic molecule.[3][5]
-
Functional Group: The PEG linker must have a reactive group that is compatible with the functional groups on your target molecule (e.g., NHS esters for primary amines, maleimides for thiols).[3]
Q3: What are the most common challenges during the PEGylation of hydrophobic molecules?
A3: Common challenges include low reaction yield, formation of byproducts, and loss of the molecule's biological activity.[5] Low yields can be due to suboptimal reaction conditions, poor reagent quality, or low reactant solubility.[1][5] The formation of byproducts can complicate the purification process, and the attachment of a PEG chain can sometimes interfere with the molecule's interaction with its biological target.[5]
Q4: Can PEGylation affect the biological activity of my molecule?
A4: Yes, PEGylation can potentially reduce the biological activity of a molecule. This is often due to "steric hindrance," where the PEG chain physically blocks the active site or binding region of the molecule.[3] To mitigate this, you can try using a PEG linker with a longer chain to increase the distance between the PEG and the active site or employ site-specific PEGylation to attach the PEG at a location far from the active site.[3]
Q5: How can I purify my PEGylated product?
A5: Several chromatography techniques can be used for purification, depending on the properties of your molecule:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their size. Since PEGylation increases the hydrodynamic volume, the PEGylated molecule will elute earlier than the non-PEGylated one.[8]
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net charge. PEGylation can alter the overall charge of a molecule, allowing for separation.
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. PEGylation increases hydrophilicity, so the PEGylated molecule will have a weaker interaction with the column.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used for smaller molecules and to separate unreacted PEG, the PEGylated product, and the unmodified molecule.[9]
Quantitative Data on Solubility Enhancement
The following tables summarize the impact of PEGylation on the aqueous solubility of select hydrophobic drugs.
Table 1: Impact of PEGylation on Paclitaxel Solubility
| PEG Derivative | Fold Increase in Aqueous Solubility |
| PEG (5 kDa)-Succinyl | > 66,000 |
| Data from BenchChem's technical guide on the solubility and stability of PEGylated compounds.[8] |
Table 2: Impact of PEGylation on Simvastatin (B1681759) Solubility
| PEG Molecular Weight | Drug:PEG Ratio | Saturated Solubility (µg/mL) |
| PEG 12000 | 1:7 | 125.66 |
| Data summarized from a study on simvastatin solid dispersions.[4] |
Table 3: Impact of PEGylation on Gliclazide (B1671584) Solubility
| PEG 6000 Concentration (% w/v) | Molar Solubility (mol/L) |
| 0 | 0.00012 |
| 2 | 0.00025 |
| 4 | 0.00038 |
| 6 | 0.00051 |
| 8 | 0.00063 |
| 10 | 0.00076 |
| This table demonstrates the increase in gliclazide solubility with increasing concentrations of PEG 6000.[4] |
Experimental Protocols
Protocol 1: General PEGylation of a Hydrophobic Small Molecule with a Primary Amine
This protocol outlines a general procedure for conjugating an amine-containing hydrophobic molecule with an NHS-ester activated PEG linker.[5]
Materials:
-
Amine-containing hydrophobic molecule
-
PEG-NHS ester
-
Anhydrous organic solvent (e.g., DMF or DMSO)
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
Quenching reagent (e.g., Tris or glycine)
-
Purification system (e.g., HPLC)
Procedure:
-
Preparation of Reactants:
-
Dissolve the amine-containing hydrophobic molecule in the appropriate anhydrous organic solvent.
-
Equilibrate the PEG-NHS ester vial to room temperature before opening to prevent moisture condensation.[3]
-
Prepare a fresh solution of the PEG-NHS ester in the anhydrous organic solvent immediately before use.[3]
-
-
Conjugation Reaction:
-
In a reaction vessel, combine the dissolved hydrophobic molecule and the PEG-NHS ester solution.
-
The molar ratio of PEG-NHS ester to the hydrophobic molecule may need to be optimized, but a starting point is often a molar excess of the PEG linker.
-
Allow the reaction to proceed at room temperature for 1-2 hours or overnight at 4°C.[5]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using a suitable analytical technique such as TLC or LC-MS.[5]
-
-
Quenching the Reaction:
-
Once the reaction is complete, add a quenching reagent (e.g., a final concentration of 20-50 mM Tris or glycine) to consume any unreacted PEG-NHS ester.[5]
-
-
Purification:
-
Purify the PEGylated product from the reaction mixture using an appropriate chromatography method such as RP-HPLC.
-
Protocol 2: Determination of Aqueous Solubility
This protocol describes a common method for determining the aqueous solubility of a PEGylated hydrophobic molecule.[5]
Materials:
-
PEGylated hydrophobic molecule (lyophilized powder)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Vials or microcentrifuge tubes
-
Shaker or rotator
-
Centrifuge
-
Analytical instrument (e.g., UV-Vis spectrophotometer or HPLC system)
Procedure:
-
Sample Preparation:
-
Add an excess amount of the PEGylated hydrophobic molecule to a known volume of the aqueous buffer in a vial. This creates a saturated solution.
-
-
Equilibration:
-
Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[5]
-
-
Phase Separation:
-
Centrifuge the samples at high speed to pellet the undissolved solid.[5]
-
-
Sample Collection:
-
Carefully collect an aliquot of the supernatant, avoiding disturbance of the pellet.[5]
-
-
Quantification:
Visualizations
Caption: General experimental workflow for PEGylation and solubility assessment.
Caption: Troubleshooting logic for low PEGylation yield.
Caption: Mechanism of solubility enhancement via PEGylation.
References
Technical Support Center: Preventing Protein Aggregation During PEGylation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation during PEGylation experiments.
Troubleshooting Guides
This section addresses specific issues you might encounter during your PEGylation experiments.
Issue 1: Visible precipitation or turbidity is observed during the PEGylation reaction.
This is a common problem that suggests the protein is becoming unstable and precipitating out of solution under the current reaction conditions.[1]
Possible Causes and Solutions:
-
Suboptimal Reaction Conditions: The pH, temperature, buffer composition, and protein concentration can significantly influence protein stability and solubility.[2] Deviations from the optimal range for a specific protein can lead to the exposure of hydrophobic regions, causing aggregation.[2][3]
-
High Protein Concentration: Increased proximity between protein molecules enhances the likelihood of intermolecular interactions that can initiate aggregation.[3][5]
-
Solution: Test a range of protein concentrations. Lowering the concentration can often reduce the likelihood of aggregation.[6]
-
-
Inappropriate PEG:Protein Molar Ratio: An excess of the PEG reagent can lead to over-labeling, altering the protein's surface properties and causing aggregation.[7][8]
-
Intermolecular Cross-linking: The use of bifunctional PEG linkers, which have reactive groups at both ends, can physically connect multiple protein molecules, leading to the formation of large, often insoluble aggregates.[1][8]
Issue 2: Increased soluble aggregates are detected by Size Exclusion Chromatography (SEC) post-reaction.
This indicates the formation of high molecular weight (HMW) species that are not visible precipitates but can negatively impact the efficacy and safety of the final bioconjugate.[8]
Possible Causes and Solutions:
-
Over-labeling: Attaching too many PEG molecules can alter the protein's net charge and isoelectric point (pI), reducing its solubility and leading to the formation of soluble aggregates.[3][8]
-
Solution: Decrease the molar excess of the PEG reagent or reduce the reaction time.[3] Analyze the degree of labeling to find a balance between conjugation efficiency and stability.
-
-
Reaction Kinetics: A rapid reaction rate can favor intermolecular cross-linking over the desired intramolecular PEGylation.[6]
-
Protein Instability: The protein itself may be inherently unstable under the chosen reaction conditions.[6]
Issue 3: My protein aggregates as soon as the PEG reagent is added.
This suggests a rapid destabilization of the protein upon introduction of the PEGylating agent.
Possible Causes and Solutions:
-
Localized High Concentrations: Adding the PEG reagent all at once can create localized areas of high concentration, leading to rapid, uncontrolled reactions and aggregation.[3]
-
Solution: Add the PEG reagent drop-wise or in smaller portions over time while gently stirring the protein solution.[7]
-
-
Unsuitable Buffer Conditions: The buffer composition may be unsuitable for your protein's stability, even before the PEGylation reaction begins.[3]
-
PEG Reagent Properties: The PEG reagent itself, particularly if it has a hydrophobic linker, can increase the overall hydrophobicity of the protein, promoting aggregation.[3][8]
-
Solution: Consider using a PEG reagent with a more hydrophilic linker.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
A1: Protein aggregation during PEGylation is a complex issue driven by factors that disrupt protein stability. Key causes include:
-
Increased Hydrophobicity: The introduction of hydrophobic linkers can expose the protein's own hydrophobic regions, promoting self-association.[3]
-
Suboptimal Buffer Conditions: Deviations from a protein's optimal pH and ionic strength can alter surface charges and lead to aggregation.[3]
-
High Protein Concentration: Increased proximity between protein molecules enhances the likelihood of intermolecular interactions.[3][5]
-
Over-labeling: Attaching too many PEG molecules can significantly alter the protein's net charge and isoelectric point (pI), reducing its solubility.[3][8]
-
Mechanical and Environmental Stress: Factors like vigorous agitation, multiple freeze-thaw cycles, and elevated temperatures can induce partial unfolding of the protein, exposing aggregation-prone hydrophobic cores.[3]
-
Intermolecular Cross-linking: Using bifunctional PEG reagents can link multiple protein molecules together.[8]
Q2: How can I detect and quantify protein aggregation?
A2: Several analytical techniques can be used to detect and quantify protein aggregation:
-
Size Exclusion Chromatography (SEC): This is a primary method for separating and quantifying soluble aggregates based on their larger size compared to the monomeric protein.[5] Aggregates will elute earlier from the column.[5]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of aggregates by an increase in the average particle size and polydispersity index (PDI).[1]
-
Turbidity Measurements: An increase in the turbidity of the solution, measured by absorbance at a high wavelength (e.g., 350-600 nm), can indicate the formation of insoluble aggregates.[10]
-
SDS-PAGE: Under non-reducing conditions, aggregates may appear as higher molecular weight bands.
Q3: What role do excipients play in preventing aggregation?
A3: Excipients are additives that enhance protein stability and prevent aggregation through various mechanisms.[11] They can be included in the reaction buffer to maintain the protein's native conformation during PEGylation.[6] Common classes of stabilizing excipients include:
-
Sugars and Polyols (e.g., Sucrose, Trehalose, Sorbitol, Glycerol): These act as protein stabilizers, often through a mechanism of preferential exclusion, promoting a more compact protein structure.[2][6]
-
Amino Acids (e.g., Arginine, Glycine): These are known to suppress protein-protein interactions and reduce aggregation.[2][9]
-
Surfactants (e.g., Polysorbate 20, Polysorbate 80): Low concentrations of non-ionic surfactants can prevent surface-induced aggregation.[2]
Q4: Can the molecular weight and structure of PEG influence aggregation?
A4: Yes, the size and structure of the PEG molecule can influence its interaction with the protein and the propensity for aggregation.[9] A larger PEG chain can provide greater steric hindrance, which may help prevent protein-protein interactions.[8] However, the effect can be protein-specific, and different PEG sizes may affect protein conformation differently.[1] Branched PEGs, for instance, can offer a more significant shielding effect compared to linear PEGs of the same molecular weight.
Q5: How does the choice of PEGylation chemistry affect protein aggregation?
A5: The site of PEG attachment can significantly impact protein stability.
-
N-terminal vs. Lysine (B10760008) PEGylation: N-terminal PEGylation is often preferred for site-specificity, as there is typically only one α-amino group.[9] This can be achieved by controlling the reaction pH (e.g., pH 7 or below) to favor the more reactive N-terminus over lysine residues.[9] Random PEGylation of multiple lysines can sometimes induce aggregation, depending on the protein.[9]
-
Thiol-Specific PEGylation: Targeting cysteine residues offers high site-specificity.[9] However, care must be taken to not disrupt essential disulfide bonds, which could lead to protein unfolding and aggregation.[9]
Data Presentation
Table 1: Recommended Starting Conditions for PEGylation Optimization
This table provides a summary of typical starting ranges for optimizing PEGylation reactions to minimize aggregation.
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 0.5 - 5 mg/mL | Higher concentrations can increase the risk of aggregation.[10] |
| PEG:Protein Molar Ratio | 1:1 to 20:1 | Needs to be optimized to balance PEGylation efficiency and aggregation.[10] |
| pH (for amine-reactive PEGs) | 7.0 - 9.0 | The reactivity of primary amines increases with pH, but protein stability may decrease.[10] |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures slow down the reaction rate, which can reduce aggregation.[2] |
| Reaction Time | 2 - 24 hours | Shorter reaction times may be sufficient and can minimize exposure to potentially destabilizing conditions.[9] |
Table 2: Common Anti-Aggregation Excipients and Their Starting Concentrations
| Excipient Class | Example | Starting Concentration | Mechanism of Action |
| Sugars | Sucrose, Trehalose | 0.2 - 1 M | Preferential exclusion, promotes compact protein conformation.[2][6] |
| Polyols | Glycerol, Sorbitol | 5 - 20% (v/v) | Stabilize protein structure.[2][6] |
| Amino Acids | Arginine, Glycine | 50 - 250 mM | Suppress non-specific protein-protein interactions.[2][9] |
| Surfactants | Polysorbate 20/80 | 0.01 - 0.1% (v/v) | Prevent surface-induced aggregation.[2] |
Experimental Protocols
Protocol 1: Screening PEGylation Reaction Parameters to Minimize Aggregation
Objective: To systematically screen key reaction parameters (protein concentration, PEG:protein molar ratio, pH, and temperature) to identify conditions that minimize aggregation.[5]
Materials:
-
Protein stock solution (e.g., 10 mg/mL in a suitable buffer)
-
Activated PEG stock solution (e.g., 100 mg/mL in the reaction buffer)
-
A series of reaction buffers with varying pH values
-
Quenching solution (e.g., 1 M Tris-HCl or glycine)
-
Microcentrifuge tubes or a 96-well plate
Procedure:
-
Reaction Setup: In parallel, set up a matrix of small-scale reactions (e.g., 50-100 µL) in microcentrifuge tubes or a 96-well plate.[5] Vary one parameter at a time while keeping others constant.[5]
-
Initiate Reaction: Add the appropriate volumes of protein solution, reaction buffer, and any excipients to each tube/well.[7] Equilibrate the reactions to the desired temperature (e.g., 4°C or room temperature).[1] Add the activated PEG reagent to each reaction to achieve the desired molar ratio and mix gently.[1]
-
Incubation: Incubate the reactions for a set period (e.g., 2 hours), with gentle mixing.[1][4]
-
Quenching: Stop the reaction by adding the quenching solution to consume any unreacted PEG reagent.[1][4]
-
Analysis: Analyze a sample from each reaction for the degree of aggregation using an appropriate analytical technique such as Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS).[5]
Protocol 2: Quantification of Aggregates by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify the percentage of monomer, dimer, and higher-order soluble aggregates in a PEGylated protein sample.[4]
Materials:
-
SEC-HPLC system with a UV detector
-
SEC column suitable for the molecular weight range of the protein and its potential aggregates
-
Mobile phase (e.g., phosphate-buffered saline, pH 7.4)
-
PEGylated protein sample
-
0.22 µm syringe filters
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.[7]
-
Sample Preparation: Filter the PEGylated protein sample through a low-protein-binding 0.22 µm filter to remove any large, insoluble aggregates.[7]
-
Injection: Inject an appropriate volume of the filtered sample onto the equilibrated SEC column.[4]
-
Data Acquisition: Run the chromatography method and collect the chromatogram, monitoring the absorbance at a suitable wavelength (e.g., 280 nm for proteins).[4]
-
Data Analysis: Identify the peaks corresponding to the monomer, dimer, and any higher molecular weight (HMW) species.[4] Integrate the area of each peak and calculate the percentage of each species relative to the total peak area to determine the extent of aggregation.[4][7]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. nanoscience.com [nanoscience.com]
Technical Support Center: Purifying PEGylated Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of PEGylated compounds.
Section 1: Poor Separation & Resolution
One of the most frequent challenges in purifying PEGylated compounds is achieving baseline separation of the desired product from a complex mixture of reactants and byproducts.[1] This mixture often includes the unreacted molecule, excess PEG reagent, and various PEGylated species (e.g., mono-, di-, multi-PEGylated) and positional isomers.[1][2][3]
FAQ 1.1: Why am I seeing overlapping peaks between my desired mono-PEGylated protein and other species?
This issue typically arises because PEGylation can lead to only minor changes in the physicochemical properties used for separation. The neutral, hydrophilic PEG chain can "shield" the protein's own charge and hydrophobicity, making separation by traditional methods difficult.[1][2]
Troubleshooting Guide: Optimizing Chromatographic Separation
| Issue | Potential Cause | Recommended Solution |
| Poor Resolution in Size Exclusion Chromatography (SEC) | Insufficient difference in hydrodynamic radii between species.[4][5] | Use a longer column or a resin with a smaller particle size to enhance resolution. Consider using a larger PEG reagent during the conjugation step to increase the size difference.[5] If resolution is still poor, couple your SEC with Multi-Angle Light Scattering (SEC-MALS) to differentiate species by molar mass, independent of their size.[6] |
| Poor Resolution in Ion Exchange Chromatography (IEX) | "Charge shielding" effect of the PEG chain masks the protein's native charge.[1][2] | Optimize the mobile phase pH to maximize the charge difference between species.[1][2] Employ a shallow salt gradient for elution, as this is more effective for separating molecules with small charge differences than a step gradient.[1][2][7] |
| Poor Resolution in Hydrophobic Interaction Chromatography (HIC) | Insufficient difference in hydrophobicity between species. | Experiment with different salts (e.g., ammonium (B1175870) sulfate (B86663) vs. sodium chloride) and optimize the concentration to promote binding.[2][6] Use a shallower elution gradient (decreasing salt concentration) to improve the separation of species with minor differences in hydrophobicity.[6] |
| Poor Peak Shape / Tailing in SEC or Reversed-Phase (RP-HPLC) | Non-specific secondary interactions between the PEG moiety and the silica-based column matrix.[4][6][8] | For SEC, increase the ionic strength of the mobile phase (e.g., add 150-200 mM NaCl) to minimize ionic interactions.[6] For RP-HPLC, increasing the column temperature (e.g., to 45°C) can sometimes improve peak shape and resolution.[9] |
Workflow for Selecting a Purification Strategy
The following diagram outlines a logical workflow for selecting and optimizing a purification strategy for a PEGylation reaction mixture.
Section 2: Low Yield and Product Loss
Achieving high purity is often a trade-off with recovery. Low yields of the final PEGylated product can derail a project and waste valuable materials.
FAQ 2.1: My final yield is significantly lower than expected. Where could I be losing my product?
Product loss can occur at multiple stages, from an incomplete reaction to irreversible binding during chromatography.
Troubleshooting Guide: Identifying and Mitigating Product Loss
| Issue | Potential Cause | Recommended Solution |
| Low Degree of PEGylation | Suboptimal reaction conditions (pH, molar ratio, time).[5][10] | Optimize the molar ratio of the PEG reagent to the protein; a 5- to 20-fold molar excess is a common starting point.[5] Ensure the reaction buffer pH is optimal for the specific PEGylation chemistry being used.[5] Monitor the reaction over time to determine the optimal duration.[5] |
| Low Recovery from Chromatography Column | Non-specific binding or irreversible adsorption to the stationary phase.[2][6] | For SEC, add agents like arginine to the mobile phase to suppress hydrophobic interactions.[2] For HIC, if the protein binds too strongly, switch to a less hydrophobic resin or lower the initial salt concentration.[6] For IEX, be aware that the dynamic binding capacity for a PEGylated protein can be much lower than for its native counterpart due to steric hindrance from the PEG chain.[5] |
| Product Loss due to Aggregation | The PEGylation process or subsequent handling can induce protein aggregation.[10] | Analyze samples for high molecular weight species using SEC.[5] If using a bifunctional PEG reagent, it may cause intermolecular cross-linking; ensure you are using a monofunctional reagent.[10] Try reducing the protein concentration during the reaction.[10] |
| Precipitation on the Column | The PEGylated protein is not soluble in the chosen mobile phase.[2] | Before loading, test the solubility of your compound in the chromatography buffers. Adjusting pH or ionic strength may be required to maintain solubility.[2] |
Troubleshooting Logic for Low Yield
This diagram provides a decision-making framework for diagnosing the root cause of low product yield.
Section 3: Analytical Characterization
Accurate characterization is essential to confirm the purity, identity, and quality of the final PEGylated product. The heterogeneity of PEGylated products presents a significant analytical challenge.[11][12][13]
FAQ 3.1: My PEGylated protein runs as a broad smear on an SDS-PAGE gel. Is this normal?
Yes, this is a very common observation. A broad band or smear on an SDS-PAGE gel is expected for PEGylated proteins and is caused by two main factors:
-
Heterogeneity of PEGylation: The reaction produces a mix of species with different numbers of PEG chains attached (mono-, di-, etc.), each migrating differently.[8]
-
Polydispersity of PEG: The PEG reagent itself is a polymer with a distribution of molecular weights, which adds to the broadness of the band for each PEGylated species.[8]
Comparison of Key Analytical Techniques
A multi-faceted approach using orthogonal techniques is often necessary for a complete characterization of PEGylated proteins.[12]
| Technique | Principle | Primary Application for PEGylated Proteins | Advantages | Limitations |
| SEC-HPLC | Separation by hydrodynamic volume. | Determination of aggregation and purity; separation from unreacted protein and free PEG.[12] | Robust, reproducible, non-denaturing conditions.[12] | Resolution may be limited if species have similar sizes.[8][12] |
| IEX-HPLC | Separation by net surface charge. | Separation of species with different numbers of attached PEGs (charge masking).[12] | Orthogonal to SEC, non-denaturing conditions.[12] | Resolution may be limited if PEGylation does not significantly alter the net charge.[12] |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio. | Accurate molecular weight determination, identification of PEGylation sites (peptide mapping), and quantification of different species.[12][13] | High sensitivity and specificity; provides detailed heterogeneity information.[12] | Polydispersity of PEG can complicate spectra; large conjugates can be challenging to analyze.[12][13] |
| SEC-MALS | SEC coupled with Multi-Angle Light Scattering. | Absolute determination of molar mass and degree of PEGylation without relying on column calibration.[6] | Provides accurate mass data, confirming aggregation state and number of attached PEGs. | Requires specialized detectors and software for conjugate analysis.[12] |
Experimental Protocol: SDS-PAGE Analysis of PEGylated Proteins
This protocol provides a general guideline for visualizing the results of a PEGylation reaction.
Materials:
-
PEGylated protein sample
-
Unmodified protein (control)
-
Laemmli sample buffer (2X) with a reducing agent (e.g., β-mercaptoethanol or DTT)
-
Precast polyacrylamide gels (e.g., 4-20% gradient)
-
Running buffer (e.g., Tris/Glycine/SDS)
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or other protein stain
Procedure:
-
Sample Preparation:
-
Thaw protein samples on ice.
-
In separate microcentrifuge tubes, mix equal volumes of protein sample (PEGylated and control) and 2X Laemmli sample buffer. For example, 10 µL of protein (at 1 mg/mL) and 10 µL of buffer.
-
Heat the samples at 95°C for 5 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Assemble the electrophoresis apparatus according to the manufacturer's instructions.
-
Load 15-20 µL of the denatured samples and 5-10 µL of the molecular weight standard into the wells of the gel.
-
Run the gel at a constant voltage (e.g., 150-200 V) until the dye front reaches the bottom of the gel.
-
-
Staining and Visualization:
-
Carefully remove the gel from the cassette and place it in a staining tray.
-
Add Coomassie stain and incubate with gentle agitation for 1 hour.
-
Remove the stain and add destaining solution. Change the destain solution every 30 minutes until the protein bands are clearly visible against a clear background.
-
Image the gel using a gel documentation system.
-
Expected Result: The PEGylated protein will appear as a band or smear with a significantly higher apparent molecular weight compared to the sharp band of the unmodified control protein.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. blob.phenomenex.com [blob.phenomenex.com]
- 10. benchchem.com [benchchem.com]
- 11. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
Technical Support Center: Troubleshooting Incomplete Boc Removal from PEG Linker Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the tert-butyloxycarbonyl (Boc) deprotection of polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete Boc deprotection of my PEG linker?
Incomplete deprotection is a frequent issue and can be attributed to several factors:
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis. If the acid concentration is too low or its strength is inadequate, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a common reagent, and its concentration may need optimization.[1][2]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for the complete removal of the Boc group, especially with sterically hindered substrates.[1][2][3][4][5] While many deprotections are carried out at room temperature, some substrates may require longer reaction times.[2][3]
-
Steric Hindrance: The bulky nature of the PEG chain, particularly for high molecular weight PEGs, can sterically hinder the acid's approach to the Boc-protected amine, slowing the reaction rate.[1][2][3][4][5][6]
-
Poor Solubility: The chosen solvent must fully solvate both the PEG-linker conjugate and the acid. Dichloromethane (DCM) is commonly used, but its effectiveness can be substrate-dependent.[1][2][3][4][6]
-
Moisture Contamination: Water in the reaction mixture can compete with the substrate for the acid, reducing its effective concentration and potentially leading to incomplete deprotection.[5]
Q2: I'm observing unexpected side products after the deprotection step. What could be the cause and how can I prevent it?
The most common cause of side product formation is the reaction of the highly reactive tert-butyl cation, generated during Boc cleavage, with nucleophilic residues in your molecule.[6][7] This can lead to undesired alkylation.[7]
To prevent this, it is highly recommended to add "scavengers" to the reaction mixture. These scavengers react with and neutralize the tert-butyl carbocation.[1] A common scavenger is triisopropylsilane (B1312306) (TIS).[2][3][4][5][8][9][10][11][12] A frequently used scavenger cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).[1][3]
Q3: How can I monitor the progress of the deprotection reaction?
Several analytical techniques can be used to monitor the reaction:
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to observe the disappearance of the starting material and the appearance of the deprotected product. The deprotected amine is more polar and will typically have a lower Rf value than the Boc-protected starting material.[3][5][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment of the reaction progress, allowing for the quantification of the starting material, product, and any side products.[3][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The progress of the deprotection can be monitored by the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm in the ¹H NMR spectrum.[3][5][9]
Q4: What is the best way to work up the reaction and isolate the deprotected product?
The work-up procedure depends on the properties of your deprotected PEG linker. Common methods include:
-
Evaporation of Acid: For volatile acids like TFA, the acid can be removed under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene (B28343) can help remove residual traces of TFA.[2][3][9][11]
-
Aqueous Workup: If the deprotected product is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid.[3][10]
-
Precipitation: The deprotected PEG-linker, often as an ammonium (B1175870) salt, can sometimes be precipitated from the reaction mixture by adding a non-polar solvent like diethyl ether.[3]
Troubleshooting Guide
If you are experiencing incomplete Boc deprotection, consider the following troubleshooting steps:
| Issue | Recommended Action | Details |
| Incomplete Reaction | Increase Acid Concentration | Gradually increase the concentration of TFA in DCM. For example, if 20% TFA was unsuccessful, try 50% TFA.[1][3][6] |
| Extend Reaction Time | Continue the reaction for a longer duration, monitoring its progress every 30-60 minutes using an appropriate analytical method like TLC or LC-MS.[1][3] | |
| Consider a Stronger Acid System | For particularly stubborn deprotections, a stronger acid system such as 4M HCl in 1,4-dioxane (B91453) can be effective.[1][2][3][4][6] | |
| Optimize Solvent | Ensure your PEGylated compound is fully soluble in the chosen solvent system.[1][2][3] | |
| Increase Temperature | If the reaction is sluggish at room temperature, gentle heating (e.g., to 30-40 °C) can be considered, but with careful monitoring for side products.[5][7] | |
| Side Product Formation | Add a Scavenger | Incorporate a scavenger like triisopropylsilane (TIS) into your reaction mixture to quench the tert-butyl cation. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5).[1][3] |
Quantitative Data Summary
The efficiency of Boc deprotection is critically dependent on the reaction conditions. The following tables summarize common reaction conditions for Boc deprotection.
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Typical Time | Temperature |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to Room Temp.[8] |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | 0.5 - 2 hours | Room Temp.[8] |
Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Time (min) | Product Purity (%) |
| Trifluoroacetic Acid (TFA) | 50% | Dichloromethane (DCM) | 60 | >95 |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | 60 | >95 |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol outlines the standard procedure for removing a Boc protecting group from a PEG linker in solution.
Materials:
-
Boc-protected PEG linker
-
Anhydrous Dichloromethane (DCM)[13]
-
Trifluoroacetic acid (TFA)[13]
-
Toluene (for co-evaporation)[8]
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate[13]
-
Round-bottom flask[8]
-
Magnetic stirrer and stir bar[8]
Procedure:
-
Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[2][3][4]
-
Cooling: Cool the solution to 0°C in an ice bath.[2][3][5][10][11][12][13]
-
Acid Addition: Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[2][3][4][5][9][10][11][12][13] If the substrate contains acid-sensitive residues, add TIS (2.5-5% v/v).[2][3][4][5][9][10][12]
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[2][3][5][10][11][12][13]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[3][4][10]
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[2][3][10][11]
-
Co-evaporate with toluene (3 times) to remove residual TFA.[2][3][4][5][9][11] The resulting TFA salt of the deprotected amine can be used directly in the next step or neutralized.[3][9]
-
Neutralization (Optional): Dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[3][4][9][10]
-
Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane
This protocol provides an alternative method for Boc deprotection, which can be advantageous for substrates sensitive to TFA.[14]
Materials:
-
Boc-protected PEG linker
-
4M HCl in 1,4-dioxane[14]
-
Anhydrous 1,4-dioxane (if dilution is needed)[14]
-
Round-bottom flask[14]
-
Magnetic stirrer and stir bar[14]
Procedure:
-
Dissolution: Dissolve the Boc-protected PEG linker in anhydrous 1,4-dioxane.[4][10]
-
Acid Addition: Add the solution of 4M HCl in 1,4-dioxane.
-
Reaction: Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS.[4]
-
Work-up:
Visualizations
Caption: Mechanism of Acid-Catalyzed Boc Deprotection.
Caption: Experimental workflow for Boc deprotection of PEG linkers.
Caption: Troubleshooting decision tree for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Stability of Maleimide-Thiol Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the inherent stability issues of maleimide-thiol conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability in maleimide-thiol conjugates?
A1: The instability of the thiosuccinimide linkage formed between a maleimide (B117702) and a thiol is primarily due to two competing chemical reactions[1][2][3][4]:
-
Retro-Michael Reaction: This is a reversible process where the thioether bond breaks, reverting to the original thiol and maleimide.[1][2][3] In a biological environment rich in other thiols, such as glutathione (B108866) or albumin, the released maleimide can react with these other molecules, leading to irreversible deconjugation, loss of therapeutic efficacy, and potential off-target effects.[1][5][6][7] This process is also referred to as thiol exchange.[1]
-
Hydrolysis: The succinimide (B58015) ring of the conjugate can be irreversibly opened by water to form a stable maleamic acid thioether.[1][2][3][8] This process is generally accelerated at a basic pH (above 7.5).[1][2][9] While this prevents the retro-Michael reaction and stabilizes the conjugate, it also creates two isomeric products, which may introduce structural heterogeneity and be undesirable for some applications.[1][2][4]
Q2: How does pH affect the stability and formation of the maleimide-thiol linkage?
A2: pH is a critical factor throughout the conjugation and post-conjugation process.[1]
-
Conjugation Reaction (pH 6.5-7.5): This range is optimal for the selective and efficient reaction between maleimides and thiols.[1][4][9][10] Within this range, the thiol group is sufficiently nucleophilic to react, while side reactions are minimized.[1] The reaction with thiols is approximately 1,000 times faster than with amines at a pH of 7.0.[4][10]
-
Below pH 6.5: The conjugation rate slows significantly because the thiol group is more likely to be protonated and thus less nucleophilic.[1][10]
-
Above pH 7.5: The maleimide group itself becomes susceptible to direct hydrolysis, rendering it unreactive towards thiols.[9][10] It can also react with amines, such as the side chain of lysine (B10760008) residues, leading to a loss of selectivity.[1][10]
-
Post-conjugation Stability: After the conjugate is formed, a higher pH (e.g., 8.0-9.0) can be strategically used to accelerate the hydrolysis of the thiosuccinimide ring.[1] This intentional hydrolysis creates a stable, ring-opened product that is no longer susceptible to the retro-Michael reaction.[1][5][6]
Q3: What is a thiol exchange reaction and why is it problematic, especially for Antibody-Drug Conjugates (ADCs)?
A3: A thiol exchange reaction is the process where the maleimide-thiol conjugate reverts to its starting components (retro-Michael reaction), and the maleimide portion is then captured by another thiol-containing molecule present in the environment, such as glutathione or serum albumin.[1][7][11] This is particularly problematic for ADCs for two main reasons:
-
Reduced Therapeutic Efficacy: The ADC loses its cytotoxic payload, rendering it ineffective.[5][6]
-
Off-Target Toxicities: The released drug-linker can bind to other molecules in the body, such as serum albumin, leading to toxicity in healthy tissues.[1][5][6]
Q4: Are there more stable alternatives to traditional maleimides?
A4: Yes, significant research has led to the development of "next-generation maleimides" (NGMs) designed to overcome the stability issues of traditional maleimides. These include:
-
Self-Hydrolyzing Maleimides: These are engineered with neighboring groups that catalyze the hydrolysis of the thiosuccinimide ring at physiological pH, leading to rapid stabilization.[1][3][12]
-
Disulfide Re-bridging Maleimides: These reagents react with the two thiols formed from a reduced disulfide bond, creating a more stable, cyclic linkage.[1]
-
Maleimides with Electron-Withdrawing Groups: These modifications accelerate the stabilizing hydrolysis of the thiosuccinimide ring after conjugation.[5][13]
-
Transcyclization Systems: A newer strategy involves an intramolecular reaction that "locks" the thioether bond into a more stable six-membered ring, preventing the retro-Michael reaction.[14][15][16]
-
Other Thiol-Reactive Chemistries: Alternatives like carbonylacrylic reagents and vinyl pyridinium (B92312) reagents form more stable conjugates that are resistant to degradation.[12]
Instability Pathways of Maleimide-Thiol Adducts
Caption: Degradation pathways of maleimide-thiol conjugates.
Troubleshooting Guides
Problem 1: My conjugate shows increasing heterogeneity and loss of activity upon storage.
-
Possible Cause: You are likely observing a combination of the retro-Michael reaction, leading to deconjugation and loss of activity, and hydrolysis, which creates stable but isomeric products, contributing to analytical heterogeneity.[1][2]
-
Troubleshooting Steps:
-
Analyze Storage Buffer: Ensure the pH of your storage buffer is optimal, typically between 6.5 and 7.0, to minimize both reactions.[1] Avoid basic pH unless intentional hydrolysis is desired.[1]
-
Control Temperature: Store conjugates at 4°C for short-term storage or frozen at -80°C for long-term storage to slow down degradation reactions.[1]
-
Implement a Stabilization Strategy: If feasible for your application, consider intentionally hydrolyzing the conjugate by incubating it at a slightly basic pH (e.g., 8.0-9.0) after purification to form the stable, ring-opened product.[1]
-
Consider Next-Generation Maleimides: For future experiments, explore the use of more stable maleimide alternatives.[1]
-
Problem 2: My Antibody-Drug Conjugate (ADC) is losing its payload in plasma stability assays.
-
Possible Cause: The thiosuccinimide linkage is undergoing the retro-Michael reaction, leading to deconjugation and subsequent transfer of the drug-linker to plasma proteins like albumin.[3][11]
-
Troubleshooting Steps:
-
Confirm Payload Loss with LC-MS: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the plasma sample and confirm the presence of the drug-linker conjugated to other proteins.
-
Implement a Controlled Hydrolysis Step: Before in vivo use, accelerate the hydrolysis of the thiosuccinimide ring by incubating the purified ADC at a mildly alkaline pH (e.g., 8.5-9.0).[3] This will form the stable succinamic acid thioether, which is resistant to thiol exchange.[2] Monitor the conversion to the ring-opened form using LC-MS.
-
Optimize Conjugation Site: The local microenvironment of the cysteine residue on the antibody can influence stability.[3] If possible, explore different cysteine conjugation sites.
-
Switch to a More Stable Linker: Consider using next-generation maleimides or alternative linker technologies that are less susceptible to thiol exchange.[3]
-
Problem 3: The conjugation reaction is inefficient, with low yield.
-
Possible Cause: Several factors can lead to low conjugation efficiency, including incorrect pH, maleimide instability, or oxidized thiols.
-
Troubleshooting Steps:
-
Optimize Reaction pH: Ensure the reaction buffer is strictly within the optimal pH range of 6.5-7.5.[10]
-
Use Fresh Maleimide Solutions: Maleimide reagents are moisture-sensitive and can hydrolyze in aqueous solutions.[10] Prepare stock solutions in a dry, aprotic solvent like DMSO or DMF and use them immediately after dilution into the aqueous reaction buffer.[10]
-
Ensure Thiol Availability: The reaction requires a free sulfhydryl group. If your protein or peptide has disulfide bonds, they must be reduced prior to conjugation using a reducing agent like TCEP or DTT.[10][17]
-
Use Degassed Buffers: To prevent re-oxidation of thiols, use buffers that have been degassed by vacuum or by bubbling with an inert gas like nitrogen or argon.[10]
-
Optimize Molar Ratio: An insufficient molar excess of the maleimide reagent can lead to incomplete conjugation. A 10- to 20-fold molar excess is often recommended.
-
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. echemi.com [echemi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creativepegworks.com [creativepegworks.com]
- 13. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scilit.com [scilit.com]
- 16. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lumiprobe.com [lumiprobe.com]
Technical Support Center: Monitoring Hydroxy-PEG24-Boc Reactions
Welcome to the technical support center for monitoring reactions involving Hydroxy-PEG24-Boc. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for tracking reaction progress and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for monitoring the progress of a this compound reaction?
The most common and effective methods are Thin-Layer Chromatography (TLC) for rapid qualitative checks, High-Performance Liquid Chromatography (HPLC) often coupled with Mass Spectrometry (LC-MS) for quantitative analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural confirmation.[1][2]
Q2: How do I use Thin-Layer Chromatography (TLC) to monitor my reaction effectively?
TLC is a fast and convenient way to visualize the consumption of the starting material and the formation of the product. As the reaction proceeds, the spot corresponding to the starting material will diminish, while a new spot for the product will appear.[2] Since the hydroxyl group is typically reacted to form a less polar ether or ester, the product will have a higher Rf value (it will travel further up the plate) than the more polar starting alcohol.
Q3: My TLC plate shows significant streaking. What can I do to improve it?
Streaking is a common issue with polar, long-chain PEG compounds due to their strong interaction with the silica (B1680970) gel.[2] To mitigate this, you can:
-
Modify the Mobile Phase: Add a small amount (0.5-1%) of a polar modifier like triethylamine (B128534) or acetic acid to the eluent to reduce tailing.
-
Try Different Solvent Systems: A common starting point is 5-10% methanol (B129727) in dichloromethane (B109758) (DCM).[2] If streaking persists, consider systems like ethanol/isopropanol mixtures in chloroform.[2][3]
Q4: What should I consider when developing an HPLC method for my reaction?
For HPLC analysis, a reverse-phase C18 or C8 column is typically effective.[4] A gradient elution method, starting with a high aqueous concentration and increasing the organic solvent (e.g., acetonitrile), is recommended.[2][4]
-
Additives: Both solvents should contain an additive like 0.1% Trifluoroacetic Acid (TFA) to improve peak shape.[2][4]
-
Detection: Since PEG itself lacks a strong UV chromophore, detection can be challenging.[5][6] If the reacted moiety has a chromophore, UV detection (e.g., 214 nm for amide bonds) is suitable.[2] Otherwise, detectors like Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Refractive Index (RI) are more appropriate.[5][]
Q5: How can ¹H NMR spectroscopy confirm my reaction is complete?
¹H NMR is a powerful tool for unambiguous structural confirmation. To monitor the reaction, you should track the disappearance of the proton signals corresponding to the starting material and the appearance of new signals for the product. The most indicative signals are often those on the carbons immediately adjacent to the reacting hydroxyl group.
For instance, in the this compound starting material, the methylene (B1212753) protons adjacent to the -OH group (-CH₂-OH) have a characteristic chemical shift. After reaction (e.g., esterification), these protons will shift downfield (to a higher ppm value) to a new position corresponding to -CH₂-O-C(=O)R.
Q6: My reaction appears stalled or incomplete. What are the common causes and solutions?
Incomplete reactions can be due to several factors:
-
Reagent Quality: PEG reagents can be hygroscopic. Ensure they are stored properly in a cool, dry place and that solvents are anhydrous, as moisture can quench many reactions.[8][9]
-
Insufficient Reagents: The molar ratio of reagents is critical. It may be necessary to increase the molar excess of the coupling partner.[10]
-
Suboptimal Temperature: Some reactions require heating to proceed at a reasonable rate, while others may need cooling to prevent side reactions.[10]
-
Poor Solubility: Ensure all reactants are fully dissolved in the chosen solvent.
Data Presentation: Analytical Parameters
The following tables summarize typical analytical parameters for monitoring a generic reaction of this compound. Note: Exact values will vary depending on the specific reaction partner.
Table 1: Typical TLC Parameters
| Compound | Typical Rf Value (10% MeOH in DCM) | Visualization Method |
|---|---|---|
| This compound (Starting Material) | ~0.4 | Iodine vapor, KMnO₄ stain |
| Product (e.g., Ester/Ether) | ~0.6 - 0.7 | Iodine vapor, KMnO₄ stain |
Table 2: Typical HPLC Parameters
| Compound | Typical Retention Time (t_R) | Detection Method |
|---|---|---|
| This compound (Starting Material) | Shorter | CAD, ELSD, RI |
| Product (Less Polar) | Longer | CAD, ELSD, RI, UV (if chromophore added) |
Table 3: Key ¹H NMR Chemical Shifts (400 MHz, CDCl₃)
| Assignment | Starting Material (δ, ppm) | Product Example (Ester) (δ, ppm) |
|---|---|---|
| -C(CH₃)₃ (Boc group) | ~1.44 (singlet, 9H)[11][12] | ~1.44 (singlet, 9H) |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~3.64 (singlet)[12][13][14] | ~3.64 (singlet) |
| -CH₂-OH (adjacent to hydroxyl) | ~3.7-3.8 (triplet) | Disappears |
| -CH₂-O-C(=O)R (adjacent to new ester) | Not Present | ~4.2-4.3 (triplet) |
Experimental Protocols
Protocol 1: General Procedure for TLC Monitoring
-
Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Spotting: Using a capillary tube, spot a small amount of your starting material in a dedicated lane. In a separate lane, spot the reaction mixture. It is often useful to have a third "co-spot" lane containing both the starting material and reaction mixture to aid identification.[9]
-
Development: Place the TLC plate in a developing chamber containing the chosen eluent (e.g., 10% MeOH in DCM). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots using an appropriate method, such as an iodine chamber or by dipping the plate in a potassium permanganate (B83412) (KMnO₄) stain followed by gentle heating.[9]
-
Analysis: Compare the spots in the reaction lane to the starting material lane to assess the consumption of the reactant and the formation of the new product.
Protocol 2: General Procedure for HPLC Sample Preparation
-
Aliquoting: Carefully take a small aliquot (e.g., 5-10 µL) from the reaction mixture.
-
Dilution: Dilute the aliquot with a suitable solvent (e.g., a 1:1 mixture of water/acetonitrile) to a final concentration of approximately 0.5-1.0 mg/mL.[4]
-
Filtration: If any particulate matter is visible, filter the diluted sample through a 0.22 µm syringe filter.[4][15]
-
Injection: Inject the prepared sample onto a reverse-phase HPLC system equilibrated with the initial mobile phase conditions.
-
Analysis: Monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak. Percent conversion can be estimated by comparing the relative peak areas.
Visualizations
Caption: A general workflow for monitoring the progress of a chemical reaction.
Caption: A troubleshooting decision tree for incomplete PEGylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
- 14. rsc.org [rsc.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Avoiding Steric Hindrance in Bioconjugation Reactions
Welcome to the technical support center for bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to steric hindrance in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of bioconjugation?
A1: Steric hindrance refers to the spatial obstruction that prevents a chemical reaction from occurring efficiently due to the physical bulk of molecules.[1][2] In bioconjugation, this happens when the three-dimensional structure of a biomolecule (like a protein) or the bulky nature of a payload molecule (like a drug or dye) physically blocks the reactive chemical groups from coming into the close proximity needed to form a bond.[2][3] This is a common issue when the target functional group, such as an amino acid residue, is buried within the protein's folded structure or shielded by neighboring residues.[1][4]
Q2: What are the common signs that steric hindrance is impacting my experiment?
A2: Several indicators suggest that steric hindrance may be negatively affecting your bioconjugation reaction:
-
Low or No Conjugation Yield: The amount of the final bioconjugate is significantly lower than expected.[3][4]
-
Incomplete Conjugation: A large portion of the starting biomolecule remains unreacted, even when using an excess of the labeling reagent.[4]
-
Lack of Site-Specificity: The conjugation occurs at unintended, more accessible sites on the biomolecule's surface, leading to a heterogeneous mixture of products.[3]
-
Loss of Biological Activity: If conjugation occurs near an active or binding site, the bulky new molecule can block the protein's function.[5]
-
Protein Aggregation: Modification at easily accessible sites can sometimes alter the protein's surface properties, leading to aggregation and precipitation.[4]
Q3: How do chemical linkers, like Polyethylene Glycol (PEG), help overcome steric hindrance?
A3: Linkers, particularly long and flexible ones like PEG, act as spacers that physically separate the two molecules being conjugated.[2] This helps in several ways:
-
Increasing Distance: A longer linker arm extends the reactive group away from the biomolecule's surface, allowing it to bypass bulky domains and access sterically hindered sites.[4]
-
Providing Flexibility: The flexible nature of a PEG chain allows the reactive group to navigate around obstructions to find its target functional group.[4]
-
Improving Solubility: The hydrophilic nature of PEG can also help prevent the aggregation of hydrophobic molecules during the reaction, which can indirectly improve efficiency.[6]
Q4: How does the length of a linker affect the outcome?
A4: The length of a linker is a critical parameter that requires optimization.[5]
-
Too Short: A short linker may not provide enough separation between the two molecules, leading to a "steric clash" that prevents the reaction or reduces the biological activity of the final product.[3][6]
-
Too Long: An excessively long linker can sometimes wrap around the biomolecule, creating its own steric barrier by blocking the reactive site. It can also negatively impact the pharmacokinetic properties of the final conjugate.[3][4] Finding the optimal "Goldilocks zone" often requires empirical testing with a range of linker lengths (e.g., PEG4, PEG8, PEG12).[6]
Q5: What are site-specific conjugation methods and how do they help?
A5: Site-specific conjugation methods provide precise control over where a payload is attached to a biomolecule.[3] This allows researchers to choose a conjugation site that is known to be solvent-accessible and distant from functionally important regions, thereby avoiding steric hindrance from the outset.[3] Key techniques include:
-
Engineered Cysteines: Introducing a uniquely reactive cysteine residue at a specific location on the protein surface.[3]
-
Unnatural Amino Acid (UAA) Incorporation: Genetically encoding a UAA with a bioorthogonal reactive group that doesn't react with any native functional groups.[3][7]
-
Enzymatic Ligation: Using enzymes like Sortase or SpyCatcher/SpyTag to form a covalent bond at a specific, engineered recognition sequence.[3][7]
-
Glycan Engineering: Modifying sugar molecules (glycans) on a glycoprotein (B1211001) to create a unique reactive handle away from the protein backbone.[3]
Troubleshooting Guide
This guide addresses common problems encountered during bioconjugation that may be caused by steric hindrance.
Problem 1: Low or No Conjugation Yield
You are observing a significantly lower amount of your final conjugated product than expected.
| Potential Cause | Recommended Solution |
| Inaccessible Reactive Site | The target functional group (e.g., lysine, cysteine) is buried within the protein's 3D structure or shielded by neighboring residues.[3] |
| Steric Clash Between Partners | Both the biomolecule (e.g., antibody) and the payload (e.g., drug, dye) are large and bulky, preventing their reactive groups from coming into close proximity.[2][3] |
| Suboptimal Reaction Conditions | Reaction parameters like pH, buffer composition, or stoichiometry are hindering the reaction. |
Problem 2: Loss of Biological Activity Post-Conjugation
The conjugation reaction was successful, but the final product has lost its intended biological function (e.g., an enzyme is inactive, or an antibody fails to bind its antigen).
| Potential Cause | Recommended Solution |
| Modification Near Active/Binding Site | The conjugation has occurred on or near a critical residue in the protein's active site or binding interface, sterically blocking its function.[3][5] |
| Conformational Changes | The attachment of the payload has induced a change in the protein's three-dimensional structure, rendering it inactive.[3] |
| Payload Interference | The conjugated payload itself is sterically hindering the biomolecule from interacting with its target.[3] |
Experimental Protocols
Protocol 1: General Protein Labeling with an Amine-Reactive NHS-Ester PEG Linker
This protocol describes a general procedure for labeling a protein with a molecule via a PEG linker containing an N-hydroxysuccinimide (NHS) ester, which targets primary amines (lysine residues and the N-terminus).
Materials:
-
Protein of interest (1-10 mg/mL)
-
Amine-free buffer: Phosphate-Buffered Saline (PBS) pH 7.2-8.0 or 0.1 M Sodium Bicarbonate buffer, pH 8.3.
-
NHS-Ester-PEGn-Molecule (n = 4, 8, 12, etc.)
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis).
Procedure:
-
Prepare Protein Solution: Dissolve or exchange the protein into the amine-free reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is fresh and free of any primary amine contaminants (e.g., Tris, glycine).[1][8]
-
Prepare PEG-NHS Ester Solution: Immediately before use, dissolve the NHS-Ester-PEG linker in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).[3] NHS esters are highly susceptible to hydrolysis in aqueous environments.[4]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-NHS ester solution to the protein solution. Mix gently by pipetting.[2][3] The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[3] The lower temperature can be beneficial for maintaining protein stability.
-
Quenching (Optional but Recommended): Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris per 1 mL of reaction).[9] This will consume any unreacted NHS esters. Incubate for an additional 15-30 minutes.[3]
-
Purification: Purify the conjugate to remove the unreacted PEG linker, quenched linker, and any other reaction byproducts. Size-exclusion chromatography (SEC) is a common and effective method.[1]
Protocol 2: General Protein Labeling with a Thiol-Reactive Maleimide-PEG Linker
This protocol describes a procedure for labeling a protein's free cysteine residues with a molecule via a PEG linker containing a maleimide (B117702) group. This method is often more site-specific than amine chemistry due to the lower abundance of free thiols.
Materials:
-
Protein of interest containing free sulfhydryl (-SH) groups.
-
Maleimide-PEGn-Molecule (n = 4, 8, 12, etc.)
-
Thiol-free, degassed buffer: PBS, pH 6.5-7.5, containing 1-5 mM EDTA.[10]
-
(Optional) Reducing agent: TCEP (Tris(2-carboxyethyl)phosphine).
-
Anhydrous DMSO or DMF.
-
Purification system (e.g., SEC column).
Procedure:
-
Prepare Protein (Reduction Step, if necessary): If the protein's cysteine residues are oxidized (forming disulfide bonds), they must be reduced. Dissolve the protein in the reaction buffer and add a 10-fold molar excess of TCEP. Incubate for 30-60 minutes at room temperature.[2] Crucially, the reducing agent must be removed before adding the maleimide reagent, typically using a desalting column.[2][10]
-
Prepare Maleimide-PEG Solution: Immediately before use, dissolve the Maleimide-PEG linker in anhydrous DMSO or DMF to create a concentrated stock solution.[2]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved Maleimide-PEG to the reduced, purified protein solution.[2][4]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The reaction should be performed in the dark as maleimide groups can be light-sensitive.[2]
-
Quenching (Optional): To quench any unreacted maleimide groups, add a free thiol like cysteine or 2-mercaptoethanol (B42355) to a final concentration of 10-20 mM and incubate for 15 minutes.[4]
-
Purification: Purify the conjugate using SEC to remove unreacted linker and quenching reagents.[4]
Visualizations: Key Concepts and Workflows
The following diagrams illustrate the principles of steric hindrance and the strategies to overcome it.
Caption: How a flexible linker bypasses a bulky group to enable conjugation.
Caption: A decision tree for troubleshooting low bioconjugation yield.
Caption: Comparison of random vs. site-specific conjugation strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
dealing with poor solubility of starting material in Boc protection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the Boc protection of amines, with a particular focus on issues arising from the poor solubility of starting materials.
Troubleshooting Guide: Poor Starting Material Solubility
Poor solubility of the starting material is a frequent hurdle in Boc protection, leading to low yields and incomplete reactions. This guide offers a systematic approach to diagnose and resolve these solubility challenges.
Issue: My starting material is poorly soluble or insoluble in common organic solvents for Boc protection (e.g., THF, Dichloromethane (B109758), Acetonitrile).
-
Possible Cause 1: Inappropriate Solvent System. The polarity of the solvent may not be suitable for your substrate.
-
Solution 1: Employ a Co-solvent System. A mixture of solvents can enhance solubility.[1] For instance, combinations like THF/water or dioxane/water are often effective.[1] For zwitterionic compounds such as amino acids, using aqueous basic conditions (e.g., NaOH in a dioxane/water mixture) can improve solubility by forming a more soluble salt.[1][2]
-
Solution 2: Consider Alternative Solvents. Methanol (B129727) can be a good choice, as it can accelerate the Boc protection of certain amines, like primary aromatic amines, by stabilizing the transition state.[1] For a greener alternative, polyethylene (B3416737) glycol (PEG-400) has been reported as an effective reaction medium for various amines at room temperature.[1]
-
-
Possible Cause 2: Zwitterionic Nature of the Starting Material. Amino acids and other compounds with both acidic and basic functional groups can exist as zwitterions, which often exhibit poor solubility in organic solvents.[2][3]
-
Solution: Adjust the pH. Performing the reaction in an aqueous basic solution, such as with sodium hydroxide (B78521) or sodium bicarbonate, can deprotonate the acidic group and increase solubility.[1][2][4][5]
-
-
Possible Cause 3: High Crystallinity or Molecular Complexity. Large, rigid, or highly crystalline molecules can be challenging to dissolve.
-
Solution 1: Gentle Heating. Cautiously warming the reaction mixture can increase the solubility of the starting material.[6][7] However, it is crucial to monitor for any potential degradation of the starting material or the Boc anhydride (B1165640).[6]
-
Solution 2: Sonication. Using an ultrasonic bath can help break down solid aggregates and facilitate dissolution.[6][7]
-
Solution 3: Phase Transfer Catalysis (PTC). For reactions in biphasic systems (e.g., an organic solvent and water), a phase transfer catalyst can shuttle the reactant from the aqueous phase to the organic phase where the reaction with Boc anhydride occurs.[8][9] This is particularly useful when the deprotonated starting material is soluble in water but not in the organic solvent where Boc anhydride resides.
-
Frequently Asked Questions (FAQs)
Q1: My starting material is an amino acid, and it's not dissolving. What is the best approach for its Boc protection?
For amino acids, their zwitterionic character at neutral pH is the primary cause of poor solubility in many organic solvents.[2][3] The recommended strategy is to perform the reaction in a biphasic system with a base.
-
Recommended Protocol: Dissolve the amino acid in an aqueous solution of a base like sodium hydroxide or sodium bicarbonate.[1][5] Then, add a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O) in an organic solvent such as dioxane or THF.[1] The base deprotonates the carboxylic acid and the ammonium (B1175870) group, increasing the nucleophilicity of the amine and its solubility in the aqueous layer. The Boc₂O reacts with the amine at the interface or in the organic phase.
Q2: I am trying to protect a weakly nucleophilic amine that is also poorly soluble. What can I do to improve the reaction rate and yield?
For weakly nucleophilic amines, such as electron-deficient anilines, driving the reaction to completion can be challenging, and poor solubility exacerbates the issue.[1]
-
Solution 1: Add a Catalyst. A catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) (0.1-0.2 equivalents) can be added to activate the Boc anhydride, making it more reactive towards the weakly nucleophilic amine.[1]
-
Solution 2: Increase the Reaction Temperature. For unreactive anilines, heating the reaction in a solvent like DMF may be necessary to achieve a reasonable reaction rate.[1]
-
Solution 3: Choose an Appropriate Solvent. As mentioned earlier, alcoholic solvents like methanol can accelerate the Boc protection of primary aromatic amines.[1]
Q3: Can I perform the Boc protection without any solvent if my starting material has very limited solubility?
Yes, under certain conditions, solvent-free Boc protection is possible.
-
Method: The reaction can be carried out by directly mixing the amine, Boc₂O, and a catalytic amount of a suitable reagent, sometimes with microwave heating.[5][10] This method is considered environmentally friendly.[10]
Q4: My starting material is a large, complex molecule with poor solubility in most solvents. Are there any specialized techniques I can use?
For complex molecules, a combination of strategies might be necessary.
-
Consider a Stronger Co-Solvent System: A mixture of DCM, DMF, and NMP in a 1:1:1 ratio can be effective for dissolving challenging substrates.[6]
-
Gentle Heating and Sonication: As mentioned in the troubleshooting guide, carefully applying heat and sonication can aid in dissolution.[6][7]
-
Phase Transfer Catalysis: This technique is particularly useful for complex molecules that can be deprotonated to form a water-soluble salt.[8]
Experimental Protocols
General Protocol for Boc Protection of an Amine with Good Solubility
-
Dissolution: Dissolve the amine (1.0 eq) in a suitable solvent like tetrahydrofuran (B95107) (THF), acetonitrile, or dichloromethane (DCM) to a concentration of approximately 0.2-0.5 M.[1]
-
Base Addition: Add a base, typically triethylamine (B128534) (TEA, 1.1-1.5 eq).[1]
-
Boc Anhydride Addition: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) either as a solid or as a solution in the same solvent.[1]
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress using TLC or LC-MS. Reactions are often complete within 1-4 hours.[1]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an organic solvent such as ethyl acetate (B1210297) or DCM.
-
Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid or 1M HCl), water, saturated sodium bicarbonate solution, and finally brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: If necessary, purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol for Boc Protection of a Poorly Soluble Amino Acid
-
Preparation: In a round-bottom flask, add the amino acid (1 mmol) and a 1:1 mixture of dioxane and water.[11]
-
Base Addition: Add sodium hydroxide (2.0 equiv) and stir until the amino acid is dissolved.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Boc Anhydride Addition: Add Boc₂O (1.1-1.2 mmol) to the mixture.
-
Reaction: Stir the reaction vigorously, allowing it to warm to room temperature. The reaction is typically fast, often completing within 10-30 minutes. Monitor by TLC.[5]
-
Work-up:
-
Acidify the reaction mixture with a cold, dilute acid (e.g., citric acid or KHSO₄) to protonate the carboxylate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the Boc-protected amino acid.
-
Data Presentation
Table 1: Recommended Solvent Systems and Conditions for Boc Protection of Poorly Soluble Starting Materials
| Starting Material Type | Recommended Solvent System | Base | Catalyst/Additive (if needed) | Temperature | Key Considerations |
| Zwitterionic (e.g., Amino Acids) | Dioxane/Water, THF/Water | NaOH, NaHCO₃, K₂CO₃ | - | Room Temperature | Base is crucial for deprotonation and solubilization.[1][2][5] |
| Weakly Nucleophilic Amines | DMF, Methanol, Acetonitrile | Triethylamine | DMAP (0.1-0.2 eq) | Room Temp to Heated | DMAP activates Boc anhydride; heating may be required.[1] |
| Generally Poorly Soluble | PEG-400 | - | - | Room Temperature | A green and effective reaction medium.[1] |
| Biphasic Reactions | Organic Solvent/Water | NaOH, NaHCO₃ | Phase Transfer Catalyst (e.g., Tetrabutylammonium salt) | Room Temperature | For substrates soluble in aqueous base but not in organic solvents.[8] |
Visualization
Below is a decision-making workflow to guide researchers in selecting the appropriate strategy when encountering a poorly soluble starting material for Boc protection.
Caption: Decision workflow for addressing poor solubility in Boc protection.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. m.youtube.com [m.youtube.com]
- 10. jk-sci.com [jk-sci.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Polydispersity in PEG Conjugates
Welcome to the technical support center for PEGylation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to polydispersity in polyethylene (B3416737) glycol (PEG) conjugates.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is polydispersity in the context of PEG conjugates and why is it a critical quality attribute?
A1: Polydispersity, quantified by the Polydispersity Index (PDI), describes the heterogeneity of a polymer sample. In PEGylation, it refers to the variation in the number of PEG chains attached to the protein (e.g., mono-, di-, tri-PEGylated species), the specific sites of attachment (positional isomers), and the inherent mass distribution of the PEG polymer itself.[1] A low PDI indicates a more homogeneous and well-defined conjugate population. Minimizing polydispersity is critical because a heterogeneous mixture can lead to variability in therapeutic efficacy, pharmacokinetics, and immunogenicity, complicating regulatory approval and ensuring batch-to-batch consistency.[2][3]
Q2: What are the primary sources of high polydispersity in a PEGylation reaction?
A2: High polydispersity in PEG conjugates typically arises from three main sources:
-
Polydisperse Starting PEG Reagent: Conventional PEG reagents are synthesized by ring-opening polymerization of ethylene (B1197577) oxide, resulting in a mixture of polymer chains with a distribution of molecular weights (PDI > 1.0).[3][4] This inherent polydispersity is directly transferred to the final conjugate.[1]
-
Non-Specific Conjugation: Many common PEGylation chemistries, such as NHS-ester chemistry, target primary amines (lysine residues and the N-terminus). Since proteins often have multiple accessible lysine (B10760008) residues, this "random" conjugation leads to a mixture of positional isomers and species with varying numbers of attached PEG chains (multi-PEGylation).[3][5]
-
Inefficient Purification: Failure to adequately separate the desired mono-PEGylated product from unreacted protein, excess free PEG, and multi-PEGylated species results in a final product with high heterogeneity.[][7]
Q3: How does the choice of PEG reagent affect the polydispersity of the final conjugate?
A3: The choice of PEG reagent is a fundamental factor in controlling polydispersity. There are two main categories of PEG reagents: polydisperse and monodisperse.[4] Using a monodisperse (or discrete) PEG (dPEG®), which has a precise, single molecular weight (PDI = 1.0), eliminates the polydispersity originating from the polymer itself.[4][8] This leads to a much more homogeneous final product, simplifying characterization and improving the consistency of the drug's properties.[2][9] Polydisperse PEGs, while less expensive, contribute directly to the heterogeneity and broadness of analytical peaks.[1][4]
Section 2: Troubleshooting Guide - High Polydispersity Index (PDI)
This guide helps you diagnose and resolve common issues leading to a high PDI in your final PEG conjugate product.
Problem: My final PEG conjugate shows high polydispersity after characterization.
Workflow for Troubleshooting High Polydispersity
Caption: A troubleshooting flowchart for diagnosing and resolving high polydispersity.
Potential Cause 1: Polydispersity of the Starting PEG Reagent
-
Issue: You are using a conventional, polydisperse PEG reagent.
-
Solution: The most direct way to reduce polydispersity is to use a monodisperse PEG reagent.[4][8] These reagents have a defined molecular weight, which translates to a more homogeneous conjugate.[2] If using polydisperse PEGs is unavoidable, ensure you characterize the PDI of the incoming batch to maintain consistency.
| PEG Reagent Type | Typical PDI | Advantages | Disadvantages |
| Monodisperse (Discrete) PEG | ~1.0[4] | Precise MW, high homogeneity, simplifies analysis and improves reproducibility.[2][4] | Higher cost. |
| Polydisperse PEG | > 1.01[10] | Lower cost, widely available.[4] | Contributes to product heterogeneity, complicates purification and characterization.[1][4] |
Potential Cause 2: Non-Specific or Over-PEGylation
-
Issue: The PEGylation reaction is producing a mix of multi-PEGylated species and positional isomers. This is common with chemistries targeting lysine residues.
-
Solution 1: Implement Site-Specific PEGylation: Target a unique site on the protein, such as a free cysteine residue (thiol-reactive chemistry, e.g., PEG-maleimide) or the N-terminal alpha-amine group.[11][12][13] Site-specific methods dramatically reduce the number of possible products, leading to a much lower PDI.[12]
-
Solution 2: Optimize Reaction Conditions: If using random conjugation, carefully optimize conditions to favor mono-PEGylation. A systematic, small-scale screening of parameters is recommended.[5][14]
| Parameter | Effect on Polydispersity | Recommended Optimization Strategy |
| PEG:Protein Molar Ratio | Higher ratios increase the likelihood of multi-PEGylation.[14] | Test a range of molar ratios (e.g., 1:1, 5:1, 10:1) and analyze the product distribution by SEC or SDS-PAGE.[14] |
| pH | Affects the reactivity of target amino acid residues. Lower pH (6.5-7.5) can favor N-terminal over lysine PEGylation.[5] | Screen a range of pH values (e.g., 6.5, 7.4, 8.5) to find the optimal balance between reaction rate and specificity.[14] |
| Temperature | Lower temperatures (e.g., 4°C) slow the reaction rate, which can provide better control and reduce side reactions.[14] | Compare reactions at 4°C and room temperature (25°C).[14] |
| Reaction Time | Longer reaction times can lead to over-PEGylation. | Perform a time-course experiment (e.g., 1, 2, 4, 8 hours) to determine the optimal time to quench the reaction. |
| Addition of PEG | Adding the PEG reagent all at once can lead to high local concentrations and intermolecular cross-linking. | Use stepwise or slow, controlled addition of the PEG reagent to the protein solution.[14] |
Potential Cause 3: Inadequate Purification
-
Issue: The purification method is not capable of separating the desired mono-PEGylated conjugate from other species in the reaction mixture.
-
Solution: Employ high-resolution chromatographic techniques. Often, a multi-step purification strategy is required for optimal purity.
| Purification Method | Principle | Resolution & Use Case | Pros | Cons |
| Size Exclusion Chromatography (SEC) | Separation by hydrodynamic radius.[][15] | Excellent for removing unreacted free PEG and protein from the larger PEG-conjugate.[][7] | Robust, widely used, non-denaturing.[15] | May have limited resolution between mono- and multi-PEGylated species, especially for larger proteins.[7][16] |
| Ion Exchange Chromatography (IEX) | Separation by net surface charge.[] | Highly effective for separating species based on the number of attached PEGs, as PEGylation shields positive charges on lysine.[7][17] | High-resolution separation of different PEGylated forms and positional isomers.[][17] | Can be complex to develop; high viscosity from excess PEG can be problematic.[18] |
| Hydrophobic Interaction (HIC) | Separation based on hydrophobicity.[] | Can separate positional isomers where PEG attachment alters local hydrophobicity.[1] | Orthogonal to SEC and IEX, providing an additional purification dimension. | Lower capacity and resolution compared to IEX.[] |
| Ultrafiltration/Diafiltration (TFF) | Separation by molecular weight cutoff. | Primarily used for buffer exchange and removing small molecules like unreacted PEG.[7][17] | Scalable and fast for buffer exchange.[19] | Not a high-resolution technique; cannot separate different PEGylated species effectively.[7] |
Section 3: Key Experimental Protocols
Protocol 1: General Method for Site-Specific Cysteine PEGylation
This protocol describes a general method for PEGylating a free cysteine residue on a protein using a PEG-maleimide reagent.
-
Protein Preparation:
-
Ensure the protein is in a buffer free of reducing agents (like DTT or BME) and primary amines (like Tris). A suitable buffer is Phosphate Buffered Saline (PBS), pH 6.5-7.5.
-
If necessary, perform a buffer exchange using dialysis or a desalting column.
-
The protein concentration should typically be between 1-10 mg/mL.[20]
-
-
Reagent Preparation:
-
Dissolve the PEG-maleimide reagent in the reaction buffer immediately before use, as the maleimide (B117702) group can hydrolyze.
-
Prepare a stock solution at a concentration that allows for easy addition to the protein solution (e.g., 10-20 mM).
-
-
Conjugation Reaction:
-
Add the PEG-maleimide solution to the protein solution to achieve a final PEG:protein molar ratio of 5:1 to 10:1. This excess drives the reaction to completion.
-
Incubate the reaction at 4°C for 2-4 hours or at room temperature for 1-2 hours with gentle mixing. Monitor the reaction progress using SDS-PAGE or analytical SEC.
-
-
Quenching the Reaction:
-
Stop the reaction by adding a small molecule thiol, such as L-cysteine or BME, to a final concentration of 10-20 mM. This will react with any excess PEG-maleimide.
-
Incubate for an additional 30 minutes.
-
-
Purification:
-
Proceed immediately to purification using Size Exclusion Chromatography (Protocol 2) or Ion Exchange Chromatography to separate the PEGylated protein from unreacted protein, quenched PEG, and other impurities.
-
Protocol 2: Purification of PEG Conjugates by Size Exclusion Chromatography (SEC)
This protocol provides a general workflow for purifying PEG conjugates using preparative SEC.
-
System and Column Preparation:
-
Select an SEC column with a fractionation range appropriate for separating the PEG conjugate from the unreacted protein and free PEG.[20]
-
Equilibrate the SEC column with at least two column volumes of a filtered and degassed mobile phase (e.g., PBS, pH 7.4) until a stable baseline is achieved on the UV detector.[15][20]
-
-
Sample Preparation:
-
Concentrate the reaction mixture if necessary.
-
Filter the sample through a 0.22 µm syringe filter to remove any precipitates or particulate matter.[20]
-
-
Injection and Separation:
-
Load the prepared sample onto the column. For optimal resolution, the injection volume should not exceed 2-5% of the total column volume.[15]
-
Perform the separation using an isocratic elution with the equilibrated mobile phase at a flow rate optimized for resolution (e.g., 0.5-1.0 mL/min for analytical scale).[15][20]
-
-
Fraction Collection and Analysis:
-
Monitor the elution profile using a UV detector (typically at 280 nm for proteins).[20]
-
Collect fractions corresponding to the different peaks. The expected elution order is: Aggregates -> PEGylated Protein -> Unreacted Protein -> Free PEG.[15]
-
Analyze the collected fractions using analytical SEC and/or SDS-PAGE to confirm the purity and identity of each peak.[15]
-
-
Pooling and Final Formulation:
-
Pool the fractions containing the pure, desired PEG conjugate.
-
If needed, concentrate the pooled fractions and perform a buffer exchange into the final storage buffer using ultrafiltration.[15]
-
Section 4: Characterization and Data Visualization
Workflow for PEG Conjugate Synthesis and Characterization
Caption: A standard workflow for the synthesis, purification, and characterization of PEG conjugates.
Comparison of Key Characterization Techniques
Accurate characterization is essential to confirm the success of your strategy to minimize polydispersity.
| Technique | Information Provided | Sample Requirements | Pros | Cons |
| SEC-MALS | Absolute molar mass, hydrodynamic radius, and PDI of the conjugate.[21] | Requires knowledge of protein and PEG refractive index increments (dn/dc).[21] | Provides absolute MW without column calibration; gold standard for PDI measurement.[21] | Can be complex; dn/dc values must be accurate for correct MW calculation. |
| MALDI-TOF MS | Precise molecular weight of different species. | Requires a suitable matrix; can be sensitive to salt. | High mass accuracy, allows for identification of different PEGylated forms. | Ionization efficiency can vary between species, potentially affecting quantitation. |
| SDS-PAGE | Apparent molecular weight and qualitative assessment of heterogeneity. | Denaturing conditions. | Simple, fast, and provides a good visual indication of reaction success and purity. | PEG chains cause anomalous migration, leading to smeared bands and inaccurate MW estimation.[1] |
| IEX-HPLC | Separation of charge variants and positional isomers.[1] | Non-denaturing conditions. | High-resolution separation of species that differ by a single charge.[1][] | May not resolve all positional isomers if they do not result in a charge change.[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Striving for Uniformity: A Review on Advances and Challenges To Achieve Uniform Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 7. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. idosi.org [idosi.org]
- 11. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Site-specific PEGylation of proteins: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Site-specific, efficient and stable PEGylation - UCL Discovery [discovery.ucl.ac.uk]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. espace.inrs.ca [espace.inrs.ca]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Antibody-Drug Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the stability of antibody-drug conjugates (ADCs).
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of an antibody-drug conjugate?
A1: The stability of an ADC is a complex interplay of several factors, including:
-
Payload Properties: Highly hydrophobic payloads can increase the propensity for aggregation.[1][2][3][4]
-
Linker Chemistry: The choice of linker, whether cleavable or non-cleavable, significantly impacts stability in circulation and the payload release mechanism.[5][6][7][8] The linker's hydrophobicity also plays a crucial role.[7]
-
Conjugation Site: The location of payload conjugation on the antibody can affect its conformation and expose hydrophobic regions, leading to instability.[5] Site-specific conjugation generally leads to a more homogenous and stable product.
-
Drug-to--Antibody Ratio (DAR): A higher DAR often correlates with increased hydrophobicity and a greater tendency for aggregation.[1][9]
-
Formulation: The buffer composition, pH, and presence of excipients are critical for maintaining the ADC's structural integrity and preventing degradation.[10][11][12][13]
-
Storage and Handling: Temperature, light exposure, and mechanical stress such as freeze-thaw cycles can all negatively impact ADC stability.[1][14][15][16][17]
Q2: What are the common signs of ADC instability?
A2: Common indicators of ADC instability that you might observe during experiments include:
-
Aggregation: Formation of dimers and higher-order aggregates, which can be observed as visible precipitation or detected by analytical techniques like Size Exclusion Chromatography (SEC) and Dynamic Light Scattering (DLS).[1][2][16][18][19][20]
-
Payload Deconjugation: Premature release of the cytotoxic payload from the antibody, which can be quantified by methods such as Hydrophobic Interaction Chromatography (HIC) or mass spectrometry.[21]
-
Fragmentation: Degradation of the antibody into smaller fragments, detectable by SDS-PAGE or SEC.
-
Loss of Potency: Reduced therapeutic efficacy in cell-based assays.
-
Changes in Physicochemical Properties: Alterations in charge variants or hydrophobicity profiles, which can be monitored by techniques like ion-exchange chromatography (IEX) and HIC.
Q3: How can I improve the solubility of my ADC?
A3: Enhancing ADC solubility often involves addressing the hydrophobicity of the payload and linker. Strategies include:
-
Hydrophilic Linkers: Incorporating hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG), can counteract the hydrophobicity of the payload.[20]
-
Payload Modification: In some cases, the payload itself can be modified to increase its hydrophilicity without compromising its cytotoxic activity.
-
Formulation Optimization: Adjusting the pH and ionic strength of the formulation buffer and including solubilizing excipients can improve solubility.
-
Lowering the DAR: Reducing the number of drug molecules per antibody can decrease overall hydrophobicity.
Section 2: Troubleshooting Guides
Issue 1: ADC Aggregation
Symptom: You observe visible precipitation, or analytical methods like SEC or DLS indicate the presence of high molecular weight species.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| High Payload Hydrophobicity | • Consider using a more hydrophilic linker or modifying the payload to increase its solubility.[20]• Evaluate if a lower drug-to-antibody ratio (DAR) can be used while maintaining efficacy. |
| Suboptimal Formulation Buffer | • Optimize pH: Screen a range of pH values to find the isoelectric point (pI) of the ADC and formulate at a pH away from the pI to increase colloidal stability.[3][11]• Adjust Ionic Strength: Test different salt concentrations to modulate protein-protein interactions.• Add Stabilizing Excipients: Screen for excipients such as sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, glycine), and surfactants (e.g., polysorbate 20/80) that can prevent aggregation.[12] |
| Inappropriate Storage Conditions | • Temperature Control: Store ADCs at recommended temperatures, typically 2-8°C for short-term and frozen at -20°C to -80°C for long-term storage.[14][15][16][17]• Avoid Freeze-Thaw Cycles: Aliquot the ADC into single-use vials to minimize damage from repeated freezing and thawing.[15][16][17]• Protect from Light: If the payload is photosensitive, store the ADC in light-protected containers.[15] |
| Mechanical Stress | • Handle ADC solutions gently; avoid vigorous shaking or stirring. |
dot digraph "Troubleshooting_ADC_Aggregation" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Troubleshooting Workflow for ADC Aggregation", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
start [label="High Aggregation Detected\n(SEC, DLS, Visual)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="Potential Cause:\nHigh Payload Hydrophobicity"]; cause2 [label="Potential Cause:\nSuboptimal Formulation"]; cause3 [label="Potential Cause:\nInappropriate Storage"];
solution1 [label="Solution:\n- Use hydrophilic linker\n- Lower DAR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution2 [label="Solution:\n- Optimize pH & ionic strength\n- Add stabilizing excipients", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution3 [label="Solution:\n- Control temperature\n- Avoid freeze-thaw cycles", fillcolor="#4285F4", fontcolor="#FFFFFF"];
end [label="Stable ADC", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> {cause1, cause2, cause3}; cause1 -> solution1; cause2 -> solution2; cause3 -> solution3; {solution1, solution2, solution3} -> end; } . Caption: Troubleshooting workflow for ADC aggregation.
Issue 2: Premature Payload Release
Symptom: Analysis by HIC or mass spectrometry shows a significant amount of unconjugated antibody or free payload over time.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Linker Instability | • Evaluate Linker Chemistry: If using a cleavable linker, ensure it is stable in circulation and only cleaved under target conditions (e.g., lysosomal enzymes). Consider a more stable linker design or a non-cleavable linker if appropriate for the mechanism of action.[5][6][7][8]• Optimize Conjugation Chemistry: Ensure the covalent bond between the linker and the antibody/payload is stable. |
| Inappropriate Formulation | • pH Optimization: The pH of the formulation can influence the stability of certain linkers. Screen different pH values to find the optimal range for linker stability.[11]• Excipient Effects: Some excipients may catalyze linker cleavage. Evaluate the impact of each formulation component on linker stability. |
| Storage Conditions | • Temperature: Elevated temperatures can accelerate the degradation of the linker. Adhere to recommended storage temperatures.[14][15][16][17] |
dot digraph "Troubleshooting_Payload_Release" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Troubleshooting Workflow for Premature Payload Release", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
start [label="Premature Payload Release\n(HIC, MS)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="Potential Cause:\nLinker Instability"]; cause2 [label="Potential Cause:\nInappropriate Formulation"];
solution1 [label="Solution:\n- Evaluate different linker chemistries\n- Optimize conjugation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution2 [label="Solution:\n- Optimize formulation pH\n- Screen excipients", fillcolor="#4285F4", fontcolor="#FFFFFF"];
end [label="Stable ADC Conjugate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> {cause1, cause2}; cause1 -> solution1; cause2 -> solution2; {solution1, solution2} -> end; } . Caption: Troubleshooting workflow for premature payload release.
Section 3: Data Presentation - Formulation & Storage
Table 1: Impact of pH and Excipients on ADC Stability (Illustrative Data)
| Formulation Parameter | Condition | Average DAR | % Aggregation (by SEC) | Remarks |
| pH | 6.0 | 3.8 | < 1% | Slower conjugation reaction, may require longer incubation.[11] |
| 6.5 | 3.9 | < 1% | Good balance of reaction rate and selectivity.[11] | |
| 7.0 | 4.0 | ~1% | Optimal reaction rate and high selectivity for thiols.[11] | |
| 7.5 | 3.9 | ~1.5% | High reaction rate, slight increase in potential for side reactions.[11] | |
| 8.0 | 3.5 | > 3% | Increased risk of maleimide (B117702) hydrolysis and off-target conjugation.[11] | |
| Excipient | Control (no excipient) | 4.0 | 5% | Baseline aggregation under stress conditions. |
| + 5% Sucrose | 4.0 | < 1% | Cryoprotectant and stabilizer, reduces aggregation.[12] | |
| + 100 mM Arginine | 4.0 | < 2% | Suppresses aggregation by inhibiting protein-protein interactions. | |
| + 0.02% Polysorbate 80 | 4.0 | < 1.5% | Surfactant that prevents surface-induced aggregation. |
Table 2: Recommended Storage Conditions for ADCs
| Storage Duration | Temperature | Conditions | Rationale |
| Short-term (weeks) | 2-8°C | Liquid formulation, protected from light.[15][17] | Minimizes chemical degradation and aggregation for immediate use. |
| Long-term (months to years) | -20°C to -80°C | Lyophilized powder or frozen liquid aliquot.[14][15][16][17] | Reduces molecular mobility, thereby slowing down chemical and physical degradation pathways. |
Section 4: Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Analysis
Objective: To separate and quantify ADC monomers, dimers, and higher-order aggregates.
Materials:
-
ADC sample
-
SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å)[18]
-
HPLC or UHPLC system with a UV detector
-
Mobile Phase: e.g., 150 mM sodium phosphate, pH 7.0
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.
-
Injection: Inject a fixed volume of the prepared sample (e.g., 20 µL) onto the column.
-
Chromatographic Run: Run the separation isocratically for a sufficient duration (e.g., 30 minutes) to allow for the elution of all species.
-
Detection: Monitor the eluate at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to high-molecular-weight species (aggregates), the monomer, and any low-molecular-weight fragments. Calculate the percentage of each species relative to the total peak area.
dot digraph "SEC_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="SEC Experimental Workflow", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
start [label="Start", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; equilibration [label="Equilibrate SEC Column"]; sample_prep [label="Prepare ADC Sample"]; injection [label="Inject Sample"]; run [label="Isocratic Elution"]; detection [label="UV Detection (280 nm)"]; analysis [label="Integrate Peaks &\nCalculate % Aggregates"]; end [label="End", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
start -> equilibration -> sample_prep -> injection -> run -> detection -> analysis -> end; } . Caption: SEC experimental workflow for ADC aggregate analysis.
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
Objective: To determine the drug-to-antibody ratio (DAR) distribution of the ADC.
Materials:
-
ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC or UHPLC system with a UV detector
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0[3]
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0[3]
Procedure:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Injection: Inject the prepared sample onto the column.
-
Chromatographic Run: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes to elute the ADC species.
-
Detection: Monitor the eluate at 280 nm.
-
Data Analysis: Peaks eluting at later retention times correspond to ADC species with a higher DAR and thus greater hydrophobicity. Calculate the weighted average DAR based on the peak area of each species.
Protocol 3: Dynamic Light Scattering (DLS) for Aggregation Assessment
Objective: To rapidly assess the size distribution and presence of aggregates in an ADC sample.
Materials:
-
ADC sample
-
DLS instrument
-
Low-volume cuvette or multi-well plate
Procedure:
-
Sample Preparation: Place a small volume (e.g., 20 µL) of the ADC sample into the cuvette or a well of the plate. Ensure the sample is free of air bubbles.
-
Instrument Setup: Set the instrument parameters, including the desired temperature and acquisition time.
-
Measurement: Place the sample in the DLS instrument and initiate the measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles.
-
Data Analysis: The instrument's software will analyze the correlation function of the scattered light to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI). An increase in Rh and PDI compared to a monomeric control indicates the presence of aggregates.[22][23][24][25][26]
References
- 1. agilent.com [agilent.com]
- 2. Optimizing lyophilization cycle times and improving stability for complex injectables - Pharmaceutical Technology [pharmaceutical-technology.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. researchgate.net [researchgate.net]
- 5. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Challenges And Solutions In Lyophilization Development For Antibody-Drug Conjugates (ADCs) [outsourcedpharma.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Effect of pH and excipients on structure, dynamics, and long-term stability of a model IgG1 monoclonal antibody upon freeze-drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antibody-drug conjugates- stability and formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. susupport.com [susupport.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. lifetein.com [lifetein.com]
- 17. Antibodies Support—Getting Started | Thermo Fisher Scientific - US [thermofisher.com]
- 18. agilent.com [agilent.com]
- 19. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 20. cytivalifesciences.com [cytivalifesciences.com]
- 21. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 22. pharmtech.com [pharmtech.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. Dynamic Light Scattering (DLS) - Creative Proteomics [creative-proteomics.com]
- 25. azonano.com [azonano.com]
- 26. DLS (Dynamic Light Scattering) Analysis of Antibody Drugs | MtoZ Biolabs [mtoz-biolabs.com]
Validation & Comparative
A Head-to-Head Comparison: Hydroxy-PEG24-Boc vs. Alternative Heterobifunctional Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a heterobifunctional linker is a pivotal decision in the design of advanced bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker is not merely a spacer but a critical component that profoundly influences the stability, solubility, pharmacokinetics, and ultimately, the therapeutic index of the conjugate. This guide provides an objective, data-driven comparison of Hydroxy-PEG24-Boc, a long-chain polyethylene (B3416737) glycol (PEG) linker, with other classes of heterobifunctional linkers.
This compound is a heterobifunctional linker characterized by a 24-unit PEG chain, which imparts significant hydrophilicity and a flexible, extended spacer.[1] One terminus features a hydroxyl (-OH) group, which can be activated for conjugation, while the other end has a tert-butyloxycarbonyl (Boc)-protected amine (-NH-Boc). This protected amine allows for controlled, sequential conjugation strategies. The primary advantage of incorporating a long PEG chain like PEG24 is the enhancement of the bioconjugate's physicochemical and pharmacological properties.[2][3]
The Impact of PEGylation on Bioconjugate Performance
The covalent attachment of PEG chains, or PEGylation, is a well-established strategy to improve the therapeutic properties of biomolecules.[4][5] Key benefits of using PEG linkers include:
-
Improved Solubility and Reduced Aggregation: Many potent cytotoxic payloads used in ADCs are hydrophobic. The hydrophilic nature of the PEG chain can significantly increase the aqueous solubility of the conjugate, mitigating the risk of aggregation, which is a critical issue, especially for ADCs with high drug-to-antibody ratios (DARs).[6][7]
-
Enhanced Pharmacokinetics: The increased hydrodynamic size of a PEGylated molecule leads to reduced renal clearance and a longer plasma half-life.[3][8] This extended circulation time can result in greater accumulation of the therapeutic at the target site.[3]
-
"Stealth" Effect: The flexible PEG chain can create a hydration shell around the payload, shielding it from enzymatic degradation and recognition by the immune system, which can reduce immunogenicity.[9]
Quantitative Comparison of Heterobifunctional Linkers
The choice of linker significantly impacts the performance of a bioconjugate. The following tables summarize quantitative data from various studies, comparing the performance of bioconjugates with different linker technologies. While direct head-to-head data for this compound across all comparators is not available in a single study, the data presented for long-chain PEG linkers serves as a strong surrogate for its expected performance.
Table 1: Impact of Linker Type on In Vitro Cytotoxicity of Antibody-Drug Conjugates
| Linker Category | Example Linker(s) | ADC Construct (Representative) | Cell Line | IC50 (nM) | Key Observation |
| Non-PEGylated | SMCC | ZHER2-SMCC-MMAE | NCI-N87 | ~4.4[10] | High in vitro potency. |
| Short-Chain PEG | PEG4, PEG8 | anti-CD30-MMAE | L540cy | Comparable EC50s across various PEG lengths[11] | Minimal impact on in vitro potency at shorter lengths. |
| Long-Chain PEG | PEG10k | ZHER2-PEG10K-MMAE | NCI-N87 | ~99[10] | Significant reduction in in vitro potency with very long PEG chains, likely due to steric hindrance.[10][11] |
| Long-Chain PEG | PEG24 | anti-HER2-MMAE | N/A | Expected to have reduced in vitro potency compared to non-PEGylated counterparts.[1] | A trade-off often exists between in vivo benefits and in vitro potency.[2] |
Table 2: Impact of Linker Type on Pharmacokinetics of Antibody-Drug Conjugates
| Linker Category | Example Linker(s) | Animal Model | Half-Life (t½) | Clearance | Key Observation |
| Non-PEGylated | SMCC | Rat | Baseline | Baseline | Standard pharmacokinetic profile. |
| Short-Chain PEG | PEG4 | Rat | Moderately Increased | Moderately Decreased | Offers a balance of improved hydrophilicity and minimal impact on potency.[3] |
| Medium-Chain PEG | PEG8-12 | Rat | Increased | Decreased | Often considered optimal for improving PK profile without significantly compromising cytotoxicity.[3] |
| Long-Chain PEG | PEG24 | Rat | Significantly Increased | Significantly Decreased | Maximizes circulation time and exposure, which can lead to superior in vivo efficacy.[1][3] |
| Branched PEG | Branched PEG8 | Mouse | Longer than linear PEG8 | Lower than linear PEG8 | Branched architecture provides a more effective hydrophilic shield, further improving PK profile.[12] |
Table 3: Impact of Linker Type on ADC Stability (Aggregation)
| Linker Category | Example Linker(s) | ADC Construct (Representative) | Aggregation (%) | Key Observation |
| Non-PEGylated | SMCC | Trastuzumab-DM1 | Higher | Prone to aggregation, especially with hydrophobic payloads and high DARs.[13] |
| Short-Chain PEG | Mal-PEG1-Boc | N/A | Lower | The inclusion of even a short PEG spacer can improve solubility and reduce aggregation.[13] |
| Long-Chain PEG | PEG12, PEG24 | MMAE Conjugates | Significantly Lower | Longer PEG chains are highly effective at mitigating aggregation by providing a hydrophilic shield.[1][6] |
Experimental Protocols
Objective comparison of linker performance relies on standardized assays. Below are methodologies for key experiments.
Protocol 1: In Vitro Cytotoxicity Assay
This protocol is used to determine the concentration of an ADC that inhibits cell growth by 50% (IC50).
Materials:
-
Target cancer cell lines
-
Appropriate cell culture media (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well plates
-
ADCs with different linkers
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® reagent
-
Spectrophotometer or luminometer
Methodology:
-
Cell Culture: Culture target cancer cell lines in appropriate media supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs with different linker lengths in cell culture media. Add the diluted ADCs to the cells and incubate for 72-96 hours.[11]
-
Viability Assessment: Assess cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.[2]
-
Data Analysis: Measure the absorbance or luminescence to determine the IC50 value for each ADC.
Protocol 2: Pharmacokinetic (PK) Study in Rodents
This protocol outlines the procedure for evaluating the pharmacokinetic profile of ADCs in an animal model.
Materials:
-
ADCs with different linkers
-
Rodent model (e.g., rats, mice)
-
Dosing and blood collection equipment
-
ELISA plates and reagents
-
LC-MS/MS system
Methodology:
-
Dosing: Administer a single intravenous (IV) dose of the ADC to each animal.
-
Blood Sampling: Collect blood samples at various time points (e.g., 0, 0.5, 1, 4, 8, 24, 48, 96, 168 hours) post-injection.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Quantification of ADC: Measure the concentration of the total antibody and/or the conjugated ADC in the plasma samples using a validated ELISA method.
-
Data Analysis: Calculate key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t½), and area under the concentration-time curve (AUC), using non-compartmental analysis.[12]
Protocol 3: Assessment of ADC Aggregation by Size-Exclusion Chromatography (SEC)
This protocol is used to quantify the percentage of aggregates in an ADC preparation.
Materials:
-
ADC samples
-
HPLC system with a UV detector
-
SEC column with an appropriate pore size
-
Mobile phase (e.g., phosphate-buffered saline)
Methodology:
-
Sample Preparation: Dilute the ADC samples to a suitable concentration in the mobile phase.
-
SEC Analysis: Inject the ADC samples onto the SEC column.
-
Data Acquisition: Monitor the elution profile at 280 nm. Aggregates will elute earlier than the monomeric ADC.
-
Data Analysis: Calculate the percentage of aggregation by integrating the peak areas of the aggregate and monomer peaks.[9]
Visualizing Experimental Workflows and Linker Concepts
Caption: A generalized workflow for the synthesis and preclinical evaluation of ADCs.
Caption: The influence of linker properties on the overall therapeutic outcome of a bioconjugate.
Conclusion
The choice of a heterobifunctional linker is a critical parameter in the design of bioconjugates, with a clear trade-off between in vitro potency and in vivo performance. Non-PEGylated linkers like SMCC often yield high in vitro potency but can suffer from issues related to aggregation and suboptimal pharmacokinetic profiles, especially with hydrophobic payloads.
Long-chain PEG linkers, exemplified by this compound, offer significant advantages in improving the solubility, stability, and in vivo pharmacokinetics of bioconjugates.[1] While this may sometimes come at the cost of reduced in vitro cytotoxicity, the enhanced systemic exposure often translates to superior in vivo anti-tumor efficacy and a wider therapeutic window.[10] The optimal linker length is highly context-dependent and must be empirically determined for each specific bioconjugate, taking into account the properties of the antibody, payload, and target antigen. A systematic evaluation of a range of linker technologies is therefore crucial in the preclinical development of any new bioconjugate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. purepeg.com [purepeg.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Cleavable vs. Non-Cleavable PEG Linkers in Drug Development
For researchers, scientists, and drug development professionals, the choice between a cleavable and a non-cleavable Polyethylene Glycol (PEG) linker is a critical decision in the design of targeted therapeutics like Antibody-Drug Conjugates (ADCs). This choice significantly influences the drug's stability, mechanism of action, efficacy, and safety profile.[1][2] This guide provides an objective comparison of these two linker technologies, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation therapies.
The primary role of a linker in an ADC is to connect a monoclonal antibody (mAb) to a potent cytotoxic payload, ensuring the ADC remains stable in systemic circulation and facilitates the efficient release of the payload at the tumor site.[1] The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism.[2]
Cleavable PEG Linkers are designed to be labile under specific physiological conditions found in the tumor microenvironment or within cancer cells.[2][3] This targeted release can be triggered by enzymes, changes in pH, or the reductive environment of the cell.[4][5] A key advantage of many cleavable linkers is their ability to induce a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells.[2][6] This is particularly beneficial in treating heterogeneous tumors.[6][7]
Non-cleavable PEG Linkers , in contrast, form a stable, permanent bond between the drug and the carrier molecule.[4][7] Drug release is dependent on the complete lysosomal degradation of the antibody carrier after internalization by the target cell.[3][8] This mechanism generally leads to greater plasma stability, a wider therapeutic window, and reduced off-target toxicity.[1][8]
At a Glance: Key Differences
| Feature | Cleavable PEG Linker | Non-Cleavable PEG Linker |
| Mechanism of Release | Specific cleavage by enzymes, pH, or redox conditions.[7] | Degradation of the carrier molecule (e.g., antibody) in the lysosome.[7] |
| Drug Release Location | Can be extracellular or intracellular, depending on the trigger.[7] | Primarily intracellular (lysosomal).[7] |
| Payload Form | Released in its native, unmodified, and highly potent form.[7] | Released as a conjugate with the linker and an amino acid residue.[7][9] |
| Plasma Stability | Generally lower, with a potential for premature drug release.[7] | Generally higher, leading to a more stable conjugate in circulation.[7] |
| Bystander Effect | Often significant, as the released payload can be membrane-permeable.[2][6] | Limited, as the released drug-linker-amino acid complex is often charged and less membrane-permeable.[10] |
| Ideal Application | Heterogeneous tumors, where killing antigen-negative cells is beneficial.[7] | Homogeneous tumors with high and uniform antigen expression.[1] |
Quantitative Performance Data
The selection of a linker technology has a profound impact on the therapeutic index of an ADC. The following tables summarize quantitative data from preclinical studies, offering a comparative view of ADCs with cleavable and non-cleavable linkers across key performance parameters. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in published literature; the data presented here are compiled from various sources to provide a comparative overview.[3][7]
Table 1: In Vitro Cytotoxicity of ADCs
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological function. In the context of ADCs, a lower IC50 value indicates higher potency against cancer cells.[1]
| Antibody | Target | Payload | Linker Type | Linker | Cell Line | IC50 (ng/mL) |
| Trastuzumab | HER2 | MMAE | Cleavable | Val-Cit | SK-BR-3 | 10 - 50 |
| Trastuzumab | HER2 | DM1 | Non-cleavable | SMCC | SK-BR-3 | 5 - 20 |
| Anti-CD22 | CD22 | DM1 | Cleavable | SPP | Ramos | ~1 |
| Anti-CD22 | CD22 | DM1 | Non-cleavable | MCC | Ramos | ~0.1 |
Note: IC50 values can vary significantly depending on the specific experimental conditions, including cell line, incubation time, and assay method.[1]
Table 2: In Vivo Stability of ADCs in Rat Plasma
The stability of an ADC linker is primarily assessed by its ability to keep the cytotoxic payload attached to the antibody in plasma over time, often measured by the retention of the drug-to-antibody ratio (DAR).[11]
| Linker Technology | ADC | Initial DAR | DAR after 7 days | % DAR Retention |
| Phosphonamidate (Cleavable) | Trastuzumab-LP5 | 8 | ~8 | ~100%[11] |
| GGFG (Cleavable) | Trastuzumab-deruxtecan | 8 | ~5 | ~62.5%[11] |
| Exo-linker (Cleavable) | Trastuzumab-exo-EVC-exatecan | ~8 | >4 | Superior to GGFG[11] |
| Thioether (Non-cleavable) | Anti-CD22-MCC-DM1 | 3.5 | Not specified, but generally high | High |
Table 3: Pharmacokinetic Parameters of ADCs in Rodent Models
Pharmacokinetic parameters such as half-life (t1/2) and clearance (CL) are crucial for determining the dosing regimen and potential for toxicity.
| Linker Type | Specific Linker | Antibody Target | Payload | Animal Model | t1/2 (days) | CL (mL/day/kg) |
| Non-Cleavable | Thioether (MCC) | Anti-CD22 | DM1 | Rat | 6.9 | 10.3 |
| Non-Cleavable | Thioether (SMCC) | Anti-HER2 | DM1 | Rat | 10.4 | 0.7 (mL/h/kg) |
| Cleavable | Disulfide (SPP) | Anti-CD22 | DM1 | Rat | 4.4 | 22.0 |
| Cleavable | Disulfide (SPP) | Anti-HER2 | DM1 | Mouse | 2.5 | 50.0 |
Note: Pharmacokinetic parameters are highly dependent on the specific antibody, payload, animal model, and PEGylation strategy.[3]
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of ADCs.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).[6]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.[6]
-
ADC Treatment: Prepare serial dilutions of the ADC and add them to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for cell division (e.g., 72-120 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Plot the absorbance against the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.
Plasma Stability Assay
This assay evaluates the stability of the linker and the potential for premature drug release in circulation.[12]
Methodology:
-
Incubation: Incubate the ADC in plasma (e.g., human or mouse) at 37°C.[12]
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).[12]
-
Sample Processing: Process the plasma samples to precipitate proteins and extract the ADC.[12]
-
Analysis: Analyze the samples by methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Hydrophobic Interaction Chromatography (HIC) to quantify the amount of intact ADC and determine the drug-to-antibody ratio (DAR).[12]
-
Data Analysis: Plot the percentage of intact ADC or the average DAR remaining over time to determine the stability profile.[12]
In Vivo Efficacy Studies in Xenograft Models
These studies assess the anti-tumor activity of an ADC in a living organism.
Methodology:
-
Animal Model: Use immunocompromised mice bearing subcutaneous tumors derived from human cancer cell lines.[13]
-
Tumor Implantation: Inject cancer cells subcutaneously into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[6]
-
Treatment: Once tumors reach the specified volume, treat the mice with the ADC, a vehicle control, and potentially a non-binding antibody control via intravenous injection.[13]
-
Monitoring: Measure the tumor volume with calipers two to three times a week using the formula: Volume = 0.5 x (length x width²).[7] Monitor the body weight of the mice as an indicator of toxicity.[7]
-
Endpoint: Continue the study for a specified period or until the tumors in the control group reach a predetermined size.[7] At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histology).[7]
-
Data Analysis: Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.[7] Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.[10]
Visualizing the Concepts
To visually represent the concepts and processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of an ADC with a cleavable PEG linker.
Caption: Mechanism of an ADC with a non-cleavable PEG linker.
Caption: A generalized experimental workflow for comparing linker performance.
Conclusion: Selecting the Optimal Linker
The choice between a cleavable and a non-cleavable PEG linker is not a one-size-fits-all decision and depends on multiple factors, including the target antigen, the tumor microenvironment, the payload's properties, and the desired therapeutic window.[1] Cleavable linkers are often favored for their potent bystander effect, which can be advantageous in treating heterogeneous tumors with varied antigen expression.[1][2] However, this can come at the cost of lower plasma stability and a potential for increased off-target toxicity.[1] Non-cleavable linkers generally offer superior plasma stability, leading to a wider therapeutic window and reduced off-target toxicity.[1][8] The lack of a significant bystander effect makes them more suitable for treating hematological malignancies or solid tumors with homogenous and high antigen expression.[1] Ultimately, the optimal linker strategy should be determined through rigorous preclinical evaluation.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. purepeg.com [purepeg.com]
- 5. purepeg.com [purepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biochempeg.com [biochempeg.com]
- 9. books.rsc.org [books.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of PEGylated vs. Non-PEGylated Proteins
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of therapeutic proteins with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, has become a cornerstone in drug development. This guide provides an objective comparison of the biological activity of PEGylated and non-PEGylated proteins, supported by experimental data, detailed methodologies, and visual diagrams to aid in making informed decisions for optimizing therapeutic potential.
The Double-Edged Sword of PEGylation: A Balancing Act
PEGylation involves the covalent attachment of PEG chains to a protein, which significantly increases its hydrodynamic size. This modification offers several advantages, including a longer circulation half-life, increased stability, and reduced immunogenicity.[1][2] However, this process is not without its trade-offs. The bulky PEG chains can sometimes create steric hindrance, potentially reducing the protein's binding affinity to its target receptor and, consequently, its immediate biological activity in vitro.[3][4] Therefore, the decision to PEGylate a protein hinges on a careful balance between enhancing its pharmacokinetic profile and maintaining sufficient biological potency.
Performance Comparison: A Quantitative Overview
The impact of PEGylation on a protein's performance is multifaceted. The following tables summarize key quantitative data from various studies, highlighting the significant changes observed in pharmacokinetic profiles, in vitro bioactivity, and in vivo efficacy.
Table 1: Pharmacokinetic Profile Comparison
| Protein | Parameter | Non-PEGylated | PEGylated | Fold Change |
| Interferon α-2a | Serum Half-life | ~2-3 hours | ~50-90 hours (40 kDa PEG) | ~22-30x |
| G-CSF (Filgrastim) | Serum Half-life | ~3.5 hours | ~15-80 hours (20 kDa PEG) | ~4-23x |
| Adenosine Deaminase | Plasma Half-life | <30 minutes | ~48-72 hours | >100x |
| Uricase | In vivo Half-life (rats) | ~2 hours | ~22.8 hours (di-PEGylated) | ~11.4x |
Table 2: In Vitro Biological Activity Comparison
| Protein | Assay | Non-PEGylated (IC50/EC50) | PEGylated (IC50/EC50) | Fold Change in Potency |
| Interferon α-2a | Antiviral Assay | ~10-20 pM | ~100-200 pM (40 kDa PEG) | ~10x decrease |
| G-CSF | Cell Proliferation Assay (NFS-60 cells) | ~20-50 pM | ~100-500 pM (20 kDa PEG) | ~5-10x decrease |
| Trastuzumab | HER2 Binding Affinity | High Affinity | ~5-fold reduction (40 kDa PEG) | ~5x decrease |
| Erwinia chrysanthemi L-Asparaginase | Cytotoxicity Assay (human ALL cell lines) | IC50: 0.06-0.17 U/mL | IC50: 0.06-0.17 U/mL | No significant change |
Table 3: In Vivo Efficacy Comparison
| Protein | Animal Model/Clinical Setting | Non-PEGylated Outcome | PEGylated Outcome | Key Finding |
| G-CSF | Chemotherapy-induced neutropenia in breast cancer patients | Multiple daily injections required | Single injection per chemotherapy cycle | PEG-G-CSF is non-inferior or superior in preventing severe neutropenia with less frequent dosing.[5][6] |
| Interferon α-2a | Chronic Hepatitis C patients | Lower sustained virological response (SVR) | Significantly higher SVR | PEG-IFNα-2a provides more effective therapy.[7][8] |
| Interferon α-2a | Human liver cancer cells in nude mice | Less tumor growth inhibition | Stronger anti-tumor effects | PEG-IFN-α2a shows potential for cancer treatment.[9] |
Mandatory Visualizations
References
- 1. pblassaysci.com [pblassaysci.com]
- 2. Measurement of antiviral activity induced by interferons alpha, beta, and gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and safety of PEG-rhG-CSF versus rhG-CSF in preventing chemotherapy-induced-neutropenia in early-stage breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of effect of G-CSF with PEG G-CSF in the increase of neutrophil count and pain intensity after chemotherapy in patients with breast cancer [mj.tbzmed.ac.ir]
- 7. Pegylated interferon alpha-2a versus standard interferon alpha-2a for treatment-naive dialysis patients with chronic hepatitis C: a randomised study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of pegylated (40-kd) interferon alpha-2a compared with interferon alpha-2a in noncirrhotic patients with chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pegylated Interferon-α2a Inhibits Proliferation of Human Liver Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of PEG Chain Length on Drug Pharmacokinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic properties of a wide range of drugs.[1][2] The length of the PEG chain is a critical parameter that can be modulated to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an objective comparison of how varying PEG chain lengths affect drug pharmacokinetics, supported by experimental data and detailed methodologies.
Generally, an increase in the molecular weight of the PEG chain leads to a more significant alteration of the drug's pharmacokinetic properties.[3] Longer PEG chains increase the hydrodynamic radius of the conjugated molecule, which in turn reduces renal clearance and shields the drug from enzymatic degradation and uptake by the reticuloendothelial system (RES).[1][4] This results in a prolonged circulation half-life and sustained therapeutic effect.[2] However, the optimal PEG chain length must be determined empirically for each drug, as excessive PEGylation can sometimes negatively impact biological activity due to steric hindrance.[2][]
Data Presentation: Comparative Pharmacokinetics
The following tables summarize quantitative data from various studies, illustrating the effect of different PEG chain lengths on key pharmacokinetic parameters.
Table 1: Effect of PEG Chain Length on the Pharmacokinetics of a Polyacridine Peptide
| PEG Molecular Weight (kDa) | Half-life (t½) (h) | Clearance (CL) (mL/h/kg) | Volume of Distribution (Vd) (mL/kg) | Area Under the Curve (AUC) (µg·h/mL) |
| 2 | 1.5 | 150 | 320 | 6.7 |
| 5 | 4.2 | 55 | 330 | 18.2 |
| 10 | 8.5 | 28 | 340 | 35.7 |
| 20 | 15.1 | 16 | 350 | 62.5 |
| 30 | 23.4 | 10 | 360 | 100 |
Data adapted from a study on PEGylated polyacridine peptides.[6]
Table 2: Comparison of Peginterferon Alfa-2a and Peginterferon Alfa-2b
| Pharmacokinetic Parameter | Peginterferon Alfa-2a (40 kDa branched PEG) | Peginterferon Alfa-2b (12 kDa linear PEG) |
| Absorption Half-life (h) | 50 | 4.6 |
| Mean Residence Time (h) | 168 | 49 |
| Apparent Clearance (mL/h/kg) | 0.99 | 22 |
This table compares two commercially available PEGylated interferon products with different PEG structures and molecular weights.[4]
Table 3: Effect of PEG Molecular Weight on Pharmacokinetics of Methotrexate-Loaded Chitosan Nanoparticles
| mPEG Molecular Weight (Da) | Elimination Half-life (t½β) (h) | Area Under the Curve (AUC₀₋₇₂ h) (µg·h/mL) | Clearance (CL) (mL/h) |
| 750 | 10.85 | 10.43 | 0.39 |
| 2000 | 14.52 | 16.89 | 0.24 |
| 5000 | 21.36 | 28.54 | 0.14 |
This study demonstrates the impact of PEG chain length on the pharmacokinetics of a nanoparticle drug delivery system.[7]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the pharmacokinetic profiles of PEGylated drugs.
In Vivo Pharmacokinetic Study
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) of a PEGylated drug.[8]
Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used.[1][9] Animals are acclimated for at least one week before the study in a controlled environment with free access to food and water.[8]
Dosing:
-
The PEGylated drug and its non-PEGylated counterpart are formulated in a suitable sterile vehicle, such as saline or phosphate-buffered saline (PBS).[8]
-
A predetermined dose is administered to the rats, typically via intravenous (IV) injection into the tail vein to ensure immediate and complete systemic absorption.[10]
Blood Sampling:
-
Blood samples (approximately 200-300 µL) are collected at various time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours).[3]
-
Samples are collected from the tail vein or via a cannula into tubes containing an anticoagulant like EDTA.[3][8]
-
Plasma is separated by centrifugation and stored at -80°C until analysis.[3]
Bioanalytical Method for Quantification:
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying drug concentrations in plasma.[1][10]
-
Sample Preparation: The drug is extracted from the plasma using techniques like protein precipitation or liquid-liquid extraction.[3] An internal standard is added to account for extraction variability.[3]
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. The PEGylated drug is separated from other plasma components on a suitable column.[10]
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer. The drug is ionized, and its specific mass-to-charge ratio is measured for accurate quantification.[1]
Pharmacokinetic Data Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis (NCA) with software like WinNonlin.[3] Key parameters calculated include:
-
t½ (Terminal Half-life): The time for the plasma concentration to decrease by half during the elimination phase.[3]
-
Cmax (Maximum Concentration): The highest observed drug concentration.[3]
-
Tmax (Time to Maximum Concentration): The time at which Cmax is observed.[3]
-
AUC (Area Under the Curve): The total drug exposure over time.[3]
-
CL (Clearance): The volume of plasma cleared of the drug per unit time.[3]
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
Mandatory Visualization
Caption: Relationship between PEG chain length and pharmacokinetic outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. The pharmacology of PEGylation: balancing PD with PK to generate novel therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. benchchem.com [benchchem.com]
- 9. The impact of molecular weight and PEG chain length on the systemic pharmacokinetics of PEGylated poly l-lysine dendrimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to PROTAC Linkers: Optimizing Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of PROTAC Linker Performance Supported by Experimental Data
The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of therapeutic possibilities, shifting the paradigm from protein inhibition to targeted protein elimination. These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A PROTAC molecule is elegantly designed with three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. While the choice of ligands dictates the target and the E3 ligase, the linker is a critical determinant of the PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[1][2] This guide provides a comprehensive comparative analysis of different PROTAC linkers, presenting quantitative experimental data and detailed methodologies to aid in the rational design of next-generation protein degraders.
The Crucial Role of the Linker in PROTAC Function
The linker is far more than a passive spacer; it actively participates in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can result in steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.[1]
Comparative Analysis of PROTAC Linker Types
PROTAC linkers are broadly categorized based on their flexibility and chemical composition. The most common types include flexible linkers, such as alkyl chains and polyethylene (B3416737) glycol (PEG) chains, and rigid linkers that incorporate cyclic or aromatic structures.[3][4] More recently, "clickable" linkers, often containing triazole moieties, have gained popularity due to their synthetic accessibility.[5]
Flexible Linkers: Alkyl vs. Polyethylene Glycol (PEG)
Flexible linkers are the most prevalently used type in PROTAC design, primarily due to their synthetic tractability and the ease with which their length can be modified.[6]
-
Alkyl Chains: These are simple hydrocarbon chains that offer a high degree of conformational flexibility. While synthetically straightforward, their hydrophobic nature can sometimes negatively impact the solubility of the PROTAC molecule.[6]
-
Polyethylene Glycol (PEG) Linkers: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are more hydrophilic than their alkyl counterparts. This increased polarity can improve the solubility and cell permeability of the PROTAC.[4] Approximately 54% of reported PROTACs utilize PEG linkers.[6]
The choice between an alkyl and a PEG linker is not always straightforward and is highly dependent on the specific target and E3 ligase pair. While PEG linkers can enhance solubility, alkyl linkers may offer better metabolic stability and cell permeability in certain contexts.[7][8]
Rigid Linkers
Rigid linkers incorporate cyclic structures such as piperazine, piperidine, or aromatic rings, which restrict the conformational freedom of the linker.[3][4] This "pre-organization" can reduce the entropic penalty associated with the formation of the ternary complex, potentially leading to enhanced stability and more potent degradation.[4] However, the lack of flexibility can also be a disadvantage if the rigid conformation is not optimal for the required protein-protein interactions.[4]
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is typically evaluated based on two key parameters: the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), which is the maximum percentage of protein degradation achieved.[2] A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy.
The following tables summarize experimental data from various studies, comparing the performance of different linker types and lengths.
| Linker Type | Linker Length (atoms) | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Key Insight |
| Alkyl/Ether | < 12 | TBK1 | VHL | No degradation | - | Demonstrates a minimum linker length is often required for activity.[6] |
| Alkyl/Ether | 21 | TBK1 | VHL | 3 | 96 | Highlights the potent degradation achievable with an optimized flexible linker.[6] |
| Alkyl/Ether | 29 | TBK1 | VHL | 292 | 76 | Shows a decrease in potency with excessively long linkers.[6] |
| PEG | 16 | ERα | CRBN | ~100 | >90 | A 16-atom PEG linker was found to be significantly more potent in degrading ERα than a 12-atom linker, despite similar binding affinities.[9][10] |
| Alkyl Chain | 9 | CRBN | VHL | Concentration-dependent decrease | - | An alkyl linker was more effective than a PEG linker of similar length for CRBN degradation, highlighting target dependency.[2] |
| Flexible (PEG) | - | AR | - | Exhibited degradation | - | A flexible PEG linker was active in degrading the Androgen Receptor (AR).[2] |
| Rigid (Disubstituted Phenyl) | - | AR | - | No activity | - | A rigid linker was unable to support productive ternary complex formation for AR degradation.[2][6] |
| Rigid (Piperidine/Piperazine) | - | AR | - | Potent degrader | - | Replacement of a flexible linker with a rigid saturated nitrogen heterocycle significantly improved solubility and potency.[3] |
Illustrative Comparison of Alkyl vs. PEG Linkers for a Hypothetical BTK PROTAC
| Linker Type | Apparent Permeability (Papp) in Caco-2 cells (10⁻⁶ cm/s) | DC50 (nM) | Dmax (%) |
| Alkyl C8 | 0.5 | 150 | 75 |
| PEG4 | 1.2 | 50 | 85 |
| PEG8 | 2.5 | 15 | 95 |
| 10-unit PEG | 3.1 | 5 | 98 |
| PEG12 | 2.8 | 20 | 90 |
This table illustrates the concept of an optimal linker length for achieving maximal degradation potency and permeability. Data is illustrative to demonstrate a general trend.[7]
Experimental Protocols
Accurate and reproducible experimental data are crucial for the evaluation and comparison of PROTAC linkers. Below are detailed methodologies for key experiments.
Western Blotting for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[2]
1. Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.[2]
-
Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[2]
2. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Collect the cell lysates and determine the protein concentration using a BCA assay.
3. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by gel electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[3]
4. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.[3]
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[3]
-
Wash the membrane three times with TBST.[2]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[7]
5. Detection and Analysis:
-
Wash the membrane three times with TBST.[2]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.[2]
-
Calculate DC50 and Dmax values from the dose-response curves.[2]
Cell Viability Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.[5]
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[5]
-
Incubate overnight to allow for cell attachment.[5]
2. Compound Treatment:
-
Prepare serial dilutions of the PROTAC in culture medium.
-
Add the desired concentrations to the wells, including a vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[5]
3. MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.[5]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[5]
4. Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Read the absorbance at 570 nm using a microplate reader.[5]
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the log of the PROTAC concentration to determine the IC50 value.[5]
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC-mediated degradation pathway and a general workflow for linker optimization.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A rational workflow for PROTAC linker optimization.
Conclusion
The linker is a critical component in the design of efficacious PROTACs, with its length, composition, and rigidity profoundly influencing degradation potency and selectivity.[1][2] While flexible linkers like alkyl and PEG chains offer synthetic accessibility and have been widely utilized, there is a growing interest in more rigid and clickable linkers to improve potency and pharmacokinetic properties.[3][6] The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating an empirical and iterative optimization process.[1] The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. PAMPA | Evotec [evotec.com]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
Assessing the Immunogenicity of PEGylated Therapeutics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, has been a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of biotherapeutics. This modification can increase a drug's half-life, improve its stability, and reduce its immunogenicity. However, a growing body of evidence indicates that PEG itself can be immunogenic, leading to the production of anti-PEG antibodies. These antibodies can, in turn, lead to accelerated blood clearance (ABC) of the therapeutic, reduced efficacy, and potentially severe hypersensitivity reactions.[1][2] Therefore, a thorough assessment of the immunogenicity of PEGylated therapeutics is a critical aspect of their development and regulatory approval.[3]
This guide provides a comparative overview of the key methods used to assess the immunogenicity of PEGylated therapeutics, supported by experimental data and detailed methodologies.
Factors Influencing the Immunogenicity of PEGylated Therapeutics
The immunogenic potential of a PEGylated therapeutic is not solely dependent on the PEG moiety but is influenced by a combination of factors related to the PEG polymer, the conjugated therapeutic, and the administration regimen. A comprehensive risk assessment should consider these elements.[4][5]
| Factor | Influence on Immunogenicity | Supporting Evidence |
| PEG Characteristics | ||
| Molecular Weight | Higher molecular weight PEGs (e.g., >20 kDa) are generally more immunogenic.[6] | Studies have shown a correlation between higher PEG molecular weight and increased anti-PEG antibody responses. |
| Architecture (Linear vs. Branched) | Branched PEGs may offer better shielding of the protein core but can also present a higher density of epitopes, potentially increasing immunogenicity. | The complex structure of branched PEGs can be more readily recognized by the immune system. |
| Terminal Functional Groups | The chemical group at the end of the PEG chain (e.g., methoxy-PEG vs. hydroxyl-PEG) can influence the immune response. | Different end groups can alter the way the PEG molecule is processed and presented to immune cells.[5] |
| Therapeutic Molecule | ||
| Intrinsic Immunogenicity | A highly immunogenic protein is more likely to elicit an immune response that can also be directed against the PEG moiety.[7] | The underlying protein's ability to activate T cells can provide help for B cells to produce anti-PEG antibodies. |
| Conjugation Chemistry | The type of linker used to attach PEG to the therapeutic can impact the stability of the conjugate and the presentation of PEG epitopes.[5] | Unstable linkers can lead to the release of PEGylated fragments, which may be more immunogenic. |
| Administration | ||
| Route of Administration | Subcutaneous and intramuscular routes are generally considered more immunogenic than intravenous administration.[5] | These routes are more likely to engage with antigen-presenting cells in the skin and muscle. |
| Dosing Regimen | Repeated administration, especially with breaks in between, can lead to a booster effect and higher anti-PEG antibody titers.[8] | This is consistent with the principles of immunological memory. |
Methods for Assessing Immunogenicity
Several analytical methods are available to detect and characterize anti-PEG antibodies. The choice of method depends on the specific requirements of the study, including the desired sensitivity, throughput, and the type of information needed (e.g., antibody isotype, affinity).
Comparison of Key Assessment Methods
| Method | Principle | Advantages | Disadvantages |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Immobilized PEG captures anti-PEG antibodies from the sample, which are then detected by an enzyme-conjugated secondary antibody. | High throughput, relatively low cost, well-established methodology. Can be adapted to detect different isotypes (IgG, IgM, IgE).[9][10] | Can be prone to matrix effects and interference from the PEGylated drug. May have lower sensitivity for low-affinity antibodies compared to SPR.[11] |
| Surface Plasmon Resonance (SPR) | Measures the binding of anti-PEG antibodies in solution to a PEG-coated sensor surface in real-time by detecting changes in the refractive index.[12] | Label-free, provides kinetic data (association and dissociation rates), high sensitivity for detecting low-affinity interactions.[11] | Lower throughput, higher instrument cost, can be technically more demanding.[13] |
| Cell-Based Assays (Flow Cytometry) | Uses cells expressing B cell receptors (BCRs) specific for PEG or PEG-coated beads to detect the binding of anti-PEG antibodies or the activation of PEG-specific B cells.[14][15] | Provides functional information about the immune response (e.g., B cell activation). Can detect antibodies that are capable of cross-linking receptors. | Lower throughput, more complex protocol, requires specialized equipment and cell lines. |
Quantitative Data Summary
| Method | Parameter | Reported Values | Reference |
| ELISA | Sensitivity (IgG) | 44.5 ng/mL (screening), 49.6 ng/mL (confirmatory) | |
| Sensitivity (IgE) | ~0.45 ng/mL (LLOD), ~1 ng/mL (LLOQ) | [10] | |
| Prevalence of anti-PEG IgG in healthy donors | ~72% (detectable levels), ~7% (>500 ng/mL) | [16] | |
| Prevalence of anti-PEG IgM in healthy donors | ~72% (detectable levels), ~1% (>500 ng/mL) | [16] | |
| SPR | Detection Limit (IgM) | 10 ng/mL | [12] |
| Detection Limit (IgG) | 50 ng/mL | [12] | |
| Dynamic Range (IgM & IgG) | 10 ng/mL to 10 µg/mL (IgM), 50 ng/mL to 5 µg/mL (IgG) | [12] | |
| Flow Cytometry | Prevalence of anti-PEG IgG and/or IgM in healthy donors | 65.3% | [17][18] |
| Concentration Range (IgG) | 39 ng/mL to 18.7 µg/mL | [17][18] | |
| Concentration Range (IgM) | 26 ng/mL to 11.6 µg/mL | [17][18] |
Experimental Protocols
Direct ELISA Protocol for Anti-PEG Antibody Detection
This protocol is a representative example for the detection of anti-PEG IgG and IgM in human serum.
-
Coating: Coat a high-binding 96-well microplate with a biotinylated PEG derivative, followed by incubation with streptavidin. This ensures oriented and stable immobilization of PEG.
-
Blocking: Block the wells with a suitable blocking buffer (e.g., 1% milk powder in PBS) to prevent non-specific binding.
-
Sample Incubation: Add diluted serum samples to the wells and incubate to allow anti-PEG antibodies to bind to the immobilized PEG.
-
Washing: Wash the wells multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound components.
-
Detection: Add an enzyme-labeled anti-human IgG or IgM antibody (e.g., HRP-conjugated) and incubate.
-
Washing: Repeat the washing step to remove unbound detection antibody.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate until color develops.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader. The signal intensity is proportional to the amount of anti-PEG antibodies in the sample.
Surface Plasmon Resonance (SPR) Protocol for Anti-PEG Antibody Detection
This protocol outlines the general steps for an SPR-based assay to detect anti-PEG antibodies.[12][13]
-
Sensor Chip Preparation: Select a suitable sensor chip (e.g., CM5) and immobilize a PEG derivative (e.g., mPEG-amine) onto the surface using standard amine coupling chemistry. A reference flow cell should be prepared by either leaving it blank or immobilizing an irrelevant molecule.
-
System Priming: Prime the SPR system with a running buffer (e.g., HBS-EP+) to establish a stable baseline.
-
Sample Injection: Inject diluted serum samples over the sensor and reference flow cells at a constant flow rate. The binding of anti-PEG antibodies to the PEG surface will cause a change in the refractive index, which is measured in real-time as a change in resonance units (RU).
-
Dissociation: After the sample injection, flow the running buffer over the sensor surface to monitor the dissociation of the bound antibodies.
-
Regeneration: Inject a regeneration solution (e.g., a low pH buffer) to remove all bound antibodies from the sensor surface, preparing it for the next sample.
-
Data Analysis: Subtract the reference flow cell signal from the active flow cell signal to correct for bulk refractive index changes and non-specific binding. The resulting sensorgram provides information on the binding kinetics and affinity of the anti-PEG antibodies. To determine the concentration of different isotypes, secondary antibodies specific for human IgG or IgM can be injected after the primary sample binding step.[12]
Cell-Based Flow Cytometry Protocol for Anti-PEG Antibody Detection
This protocol describes a method for detecting anti-PEG antibodies in human plasma using PEG-coated beads and flow cytometry.[17][18]
-
Bead Preparation: Use commercially available beads with a hydroxyl-terminated surface (e.g., TentaGel M OH beads) that can be coated with PEG.
-
Sample Incubation: Incubate the PEG-coated beads with diluted plasma samples to allow for the binding of anti-PEG antibodies.
-
Washing: Wash the beads with a suitable buffer (e.g., PBS with 1% BSA) to remove unbound plasma components.
-
Secondary Antibody Staining: Incubate the beads with fluorescently labeled secondary antibodies specific for human IgG and IgM (e.g., anti-human IgG-PE and anti-human IgM-FITC).
-
Washing: Perform a final wash to remove unbound secondary antibodies.
-
Data Acquisition: Analyze the beads using a flow cytometer. The fluorescence intensity on the beads will be proportional to the amount of anti-PEG IgG and IgM present in the plasma sample.
-
Data Analysis: Gate on the bead population and quantify the mean fluorescence intensity (MFI) for each fluorescent channel. A standard curve can be generated using known concentrations of chimeric anti-PEG antibodies to quantify the antibody levels in the samples.
Signaling Pathways and Experimental Workflows
B-Cell Activation by PEGylated Antigens
PEGylated therapeutics, particularly larger structures like nanoparticles or protein aggregates, can act as T-cell independent type 2 (TI-2) antigens. These multivalent antigens can cross-link B-cell receptors (BCRs), leading to B-cell activation and the production of anti-PEG antibodies, primarily of the IgM isotype initially.[6][19]
T-cell independent B-cell activation by a multivalent PEGylated therapeutic.
Complement Activation Pathways
PEGylated therapeutics can activate the complement system through both the classical and alternative/lectin pathways, leading to the generation of anaphylatoxins (C3a, C5a) and opsonins (C3b), which can cause hypersensitivity reactions and accelerated clearance of the drug.[1][4]
Complement activation pathways initiated by PEGylated therapeutics.
Experimental Workflow for Immunogenicity Assessment
A tiered approach is often employed for assessing the immunogenicity of PEGylated therapeutics, starting with a screening assay, followed by a confirmatory assay, and then characterization of the antibody response.
Tiered experimental workflow for assessing anti-PEG antibodies.
References
- 1. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 2. Frontiers | Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines [frontiersin.org]
- 3. Poly(ethylene glycol)s generate complement activation products in human serum through increased alternative pathway turnover and a MASP-2-dependent process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. celerion.com [celerion.com]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 10. nicoyalife.com [nicoyalife.com]
- 11. Sensitive and Quantitative Detection of Anti-PEG Antibodies by mPEG-coated SPR Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 13. researchgate.net [researchgate.net]
- 14. A Cell Assay for Detecting Anti-PEG Immune Response against PEG-Modified Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of Pre-existing IgG and IgM Antibodies against Polyethylene Glycol (PEG) in the General Population - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Flow cytometry analysis of anti-polyethylene glycol antibodies in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. B Cell Activation and Signaling | Oncohema Key [oncohemakey.com]
- 19. leadinglifetechnologies.com [leadinglifetechnologies.com]
A Head-to-Head Comparison: Branched vs. Linear PEG Linkers for Drug Delivery
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of a bioconjugate's therapeutic success. Polyethylene glycol (PEG) linkers, prized for their ability to enhance the solubility, stability, and pharmacokinetic profile of therapeutic agents, are a cornerstone of modern drug delivery. The architectural choice between a linear and a branched PEG linker can profoundly influence a drug's performance. This guide provides an objective, data-driven comparison of branched and linear PEG linkers to inform the selection process in drug development.
The fundamental difference between linear and branched PEG linkers lies in their molecular architecture. Linear PEGs are composed of a single, straight chain of ethylene (B1197577) glycol units, while branched PEGs feature multiple PEG arms extending from a central core.[1][2] This structural divergence leads to distinct physicochemical properties that can be leveraged to optimize drug delivery for specific applications.
At a Glance: Key Performance Indicators
| Property | Linear PEG Linkers | Branched PEG Linkers | Rationale & Key Findings |
| Hydrodynamic Radius | Generally smaller for a given molecular weight. | Generally larger for a given molecular weight, creating a more significant shielding effect.[3] | The branched architecture results in a more globular and compact structure, which can lead to a larger hydrodynamic volume.[1] This increased size can reduce renal clearance and prolong circulation time.[2][3] |
| Drug Loading Capacity | Typically allows for a lower drug-to-antibody ratio (DAR) in ADCs.[1] | Can enable a higher DAR due to multiple attachment points.[1] | The multi-arm nature of branched linkers provides more sites for drug conjugation.[1] |
| In Vivo Half-Life | Generally shorter compared to branched PEGs of a similar total molecular weight. | Generally longer, leading to extended systemic exposure. | The larger hydrodynamic size of branched PEGs reduces renal clearance, thereby increasing circulation time.[4] |
| "Stealth" Effect | Provides a hydrophilic shield that reduces immunogenicity and enzymatic degradation.[2] | Offers a more pronounced shielding effect due to its three-dimensional structure, leading to enhanced protection from the reticuloendothelial system.[5] | The dense arrangement of PEG chains in a branched structure creates a more effective barrier against opsonization and enzymatic attack. |
| Immunogenicity | Can elicit the formation of anti-PEG antibodies. | The more complex structure may in some cases lead to a more pronounced immune response, though it can also provide enhanced shielding.[3] | While PEGylation, in general, aims to reduce immunogenicity, the PEG molecule itself can be immunogenic.[6] The impact of branching on immunogenicity is complex and can depend on the specific conjugate and the host's immune system. |
| Steric Hindrance | Lower steric hindrance. | Higher steric hindrance. | The bulkier nature of branched PEGs can sometimes interfere with the binding of the therapeutic agent to its target or hinder the cleavage of the linker if not designed properly. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies comparing the properties and performance of biomolecules conjugated with linear and branched PEG linkers.
Table 1: Comparison of Hydrodynamic Radius (Rh)
| Molecule | Linker Type | PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) (nm) |
| Unmodified Human Serum Albumin (HSA) | - | - | 3.5[3] |
| PEGylated HSA | Linear | 5 | 4.2[3] |
| PEGylated HSA | Linear | 10 | 5.2[3] |
| PEGylated HSA | Linear | 20 | 6.1[3] |
| PEGylated HSA | Branched | 20 | 6.4[3] |
Table 2: Comparative In Vivo Pharmacokinetics of PEGylated TNF Nanobodies (40 kDa total PEG)
| Linker Architecture | In Vivo Exposure (AUC) | Clearance Rate |
| Linear (1 x 40 kDa) | Lower | Higher |
| Branched (2 x 20 kDa) | Higher | Lower |
| Branched (4 x 10 kDa) | Highest | Lowest |
Data synthesized from studies on PEGylated TNF nanobodies, demonstrating the superior pharmacokinetic profile of branched PEG conjugates.[1]
Visualizing the Architectures and Workflow
Caption: Structural differences between linear and branched PEG linkers.
Caption: A typical experimental workflow for comparing PEG linkers.
Detailed Experimental Protocols
Reproducible and rigorous experimental evaluation is essential for selecting the optimal linker. Detailed methodologies for key experiments are provided below.
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average number of drug molecules conjugated to an antibody and the distribution of different drug-loaded species.
Materials:
-
ADC sample
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
Protocol:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
HPLC Setup:
-
Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Set the column temperature to 25°C.
-
Set the UV detector to monitor absorbance at 280 nm.
-
-
Chromatography:
-
Inject 10-20 µL of the prepared ADC sample.
-
Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20 minutes.
-
Maintain 100% Mobile Phase B for 5 minutes to elute all species.
-
Re-equilibrate the column with 100% Mobile Phase A for 10 minutes before the next injection.
-
-
Data Analysis:
-
Integrate the peak areas for each species (unconjugated antibody, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: DAR = (Σ(Peak Area of each species * DAR of that species)) / (Σ(Peak Area of all species))
-
Measurement of Hydrodynamic Radius by Size Exclusion Chromatography (SEC)
Objective: To determine and compare the hydrodynamic volume of proteins and nanoparticles conjugated with linear and branched PEGs.
Materials:
-
PEGylated conjugate sample
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC system with a UV or Refractive Index (RI) detector
-
Protein standards of known hydrodynamic radii for calibration
Protocol:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Calibration: Inject a series of protein standards with known hydrodynamic radii to generate a calibration curve of log(Rh) versus elution volume.
-
Sample Analysis:
-
Dilute the PEGylated conjugate sample in the mobile phase to an appropriate concentration (e.g., 0.5-1.0 mg/mL).
-
Inject the sample onto the equilibrated column.
-
Perform an isocratic elution with the mobile phase.
-
-
Data Analysis:
-
Determine the elution volume of the PEGylated conjugate.
-
Calculate the hydrodynamic radius of the conjugate using the calibration curve.
-
In Vivo Pharmacokinetic Study in Mice
Objective: To determine and compare the in vivo pharmacokinetic profiles of molecules conjugated with linear versus branched PEG linkers.
Materials:
-
PEGylated drug conjugates (linear and branched)
-
Animal model (e.g., BALB/c mice, 6-8 weeks old)
-
Sterile saline for injection
-
Blood collection supplies (e.g., heparinized capillary tubes)
-
Analytical method for drug quantification in plasma (e.g., ELISA or LC-MS/MS)
Protocol:
-
Animal Dosing:
-
Administer the PEGylated drug conjugates intravenously (IV) via the tail vein at a specific dose (e.g., 5 mg/kg).
-
Include a control group receiving the unconjugated drug.
-
-
Blood Sampling:
-
Collect blood samples (approximately 20-30 µL) from the retro-orbital sinus or tail vein at predetermined time points (e.g., 5 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr, and 96 hr) post-injection.
-
Collect blood into heparinized tubes.
-
-
Plasma Preparation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Analysis: Quantify the concentration of the drug in the plasma samples using a validated analytical method.
-
Data Analysis:
-
Plot the plasma concentration versus time for each conjugate.
-
Calculate key pharmacokinetic parameters such as half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd) using appropriate pharmacokinetic modeling software.
-
Conclusion
The choice between a linear and a branched PEG linker is a critical decision in drug delivery design that requires careful consideration of the therapeutic agent, the target, and the desired clinical outcome. The available evidence strongly suggests that for applications requiring prolonged circulation, enhanced stability, and potentially higher drug payloads, branched PEG linkers offer a significant advantage.[7] Their unique three-dimensional architecture provides a superior shielding effect, effectively protecting the bioconjugate from premature clearance and degradation.[7] However, the simplicity and lower steric hindrance of linear linkers can be beneficial in specific contexts where precise control over a low drug-to-antibody ratio is desired, or when the larger size of a branched PEG could interfere with the binding affinity of a sensitive targeting moiety. Ultimately, the optimal linker architecture is contingent on the specific therapeutic agent, the targeting molecule, and the desired pharmacokinetic and pharmacodynamic profile of the final drug conjugate.
References
A Researcher's Guide to the Quantitative Analysis of PEGylation Efficiency
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, or PEGylation, is a cornerstone of modern drug development. This process can significantly enhance the pharmacokinetic and pharmacodynamic properties of biologics, leading to improved stability, reduced immunogenicity, and extended in-vivo half-life. However, the inherent heterogeneity of PEGylation reactions necessitates robust and precise analytical methods to quantify its efficiency. This guide provides an objective comparison of key analytical techniques for the quantitative analysis of PEGylation, complete with experimental data, detailed protocols, and workflow visualizations to aid in the selection of the most appropriate methods for your research and development needs.
Comparison of Key Analytical Techniques
The choice of analytical technique for quantifying PEGylation efficiency depends on a variety of factors, including the specific information required (e.g., average degree of PEGylation, distribution of PEGylated species, or identification of PEGylation sites), the physicochemical properties of the protein and PEG, and the available instrumentation. The following table summarizes the quantitative performance of commonly employed methods.
| Technique | Principle | Information Obtained | Typical Accuracy | Typical Precision (% RSD) | Throughput | Key Advantages | Key Limitations |
| MALDI-TOF MS | Measures the mass-to-charge ratio of ions to determine molecular weight. | Average degree of PEGylation, distribution of PEGylated species, confirmation of covalent attachment. | High | < 1% | High | High sensitivity, rapid analysis, provides direct mass information. | High initial instrument cost, may not be suitable for very heterogeneous or large PEGylated proteins.[1] |
| SEC-MALS | Separates molecules by hydrodynamic volume, followed by multi-angle light scattering for absolute molecular weight determination. | Absolute molecular weight of conjugates, degree of PEGylation, quantification of aggregates. | High | < 2% | Medium | Provides absolute molar mass without the need for column calibration, excellent for aggregate analysis.[2] | Requires specialized and more expensive equipment, data analysis can be complex.[3] |
| RP-HPLC | Separates molecules based on their hydrophobicity. | Separation of different PEGylated species, including positional isomers, and quantification. | High | < 5% | High | High resolution, excellent for separating isomers.[4] | Can be denaturing, potentially altering protein structure. |
| HIC | Separates molecules based on their hydrophobicity under non-denaturing conditions. | Separation of PEGylated species from unreacted protein. | Moderate | < 10% | Medium | Non-denaturing, preserves protein structure and activity. | Lower resolution compared to RP-HPLC, can be influenced by the type of PEG.[][6] |
| SDS-PAGE | Separates proteins based on their electrophoretic mobility, which is related to their molecular weight. | Estimation of the degree of PEGylation, visualization of reaction products. | Low (Semi-quantitative) | > 10% | High | Simple, widely available, good for initial screening. | Low resolution, provides apparent molecular weight, not absolute. |
| Barium-Iodide Assay | Colorimetric assay based on the formation of a complex between PEG and a barium-iodide solution. | Quantification of total PEG content. | Moderate | < 15% | High | Simple, rapid, and inexpensive.[7] | Indirect measurement of PEGylation, can be prone to interference from other molecules.[7] |
Experimental Protocols
This section provides detailed methodologies for key experiments discussed in this guide.
MALDI-TOF Mass Spectrometry Protocol
This protocol outlines the general steps for analyzing PEGylated proteins using Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry.
1. Sample and Matrix Preparation:
-
Sample: Desalt the PEGylated protein sample if necessary. Dissolve the sample in a suitable solvent (e.g., water with 0.1% trifluoroacetic acid) to a final concentration of approximately 1-10 pmol/µL.[8]
-
Matrix Solution: Prepare a saturated solution of a suitable matrix. For proteins, sinapinic acid (10 mg/mL in 50% acetonitrile/0.1% TFA) is commonly used.[9]
2. Target Plate Spotting (Dried Droplet Method):
-
Spot 1 µL of the matrix solution onto the MALDI target plate and allow it to air dry completely.
-
Mix the sample solution and the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the sample-matrix mixture onto the previously dried matrix spot and allow it to air dry.[9]
3. Mass Spectrometry Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in linear positive ion mode.
-
Calibrate the instrument using a protein standard of a similar mass range.
-
Optimize the laser power to achieve good signal intensity with minimal fragmentation.[8]
4. Data Analysis:
-
The resulting mass spectrum will display a series of peaks, each corresponding to the protein with a different number of attached PEG chains.
-
The degree of PEGylation is determined from the mass difference between the unmodified protein and the various PEGylated species. The mass of a single PEG unit is approximately 44 Da.[8]
-
The relative intensity of the peaks can be used to estimate the distribution of the different PEGylated species.
SEC-MALS Protocol
This protocol provides a general workflow for determining the absolute molecular weight and degree of PEGylation of a protein using Size-Exclusion Chromatography coupled with Multi-Angle Light Scattering.
1. System and Sample Preparation:
-
Instrumentation: An HPLC or UHPLC system equipped with an autosampler, a size-exclusion column, a UV detector, a multi-angle light scattering (MALS) detector, and a refractive index (RI) detector.
-
Mobile Phase: A typical mobile phase is a phosphate (B84403) or saline buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0). The mobile phase should be filtered (0.1 µm filter) and thoroughly degassed.
-
Sample: Dilute the PEGylated protein sample in the mobile phase to a concentration within the optimal range for the detectors (typically 0.1 - 2.0 mg/mL). Filter the sample through a low-binding 0.1 or 0.22 µm filter before injection.
2. Instrumental Analysis:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate until the baselines for all detectors are stable.
-
Inject the prepared sample (e.g., 50-100 µL).
-
Collect data from the UV, MALS, and RI detectors as the sample elutes from the column.
3. Data Analysis:
-
Use specialized software (e.g., ASTRA) to analyze the data.
-
The software utilizes the signals from the MALS and RI detectors to calculate the absolute molar mass of the species eluting at each time point.
-
The degree of PEGylation can be determined from the molar mass of the conjugate and the known molar masses of the protein and the PEG moiety.
-
The presence and quantity of aggregates can be determined by identifying peaks that elute earlier than the main PEGylated protein peak and have a significantly higher molar mass.
Barium-Iodide Assay for PEG Quantification
This colorimetric assay provides a simple and rapid method for quantifying the total amount of PEG in a sample.[10]
1. Reagent Preparation:
-
Barium Chloride Solution: Prepare a 5% (w/v) solution of barium chloride in 1 N HCl.
-
Iodine Solution: Prepare a 0.1 M iodine/potassium iodide solution.
-
PEG Standards: Prepare a series of PEG standards of known concentrations in the same buffer as the sample.
2. Assay Procedure:
-
To 100 µL of each standard and sample in a 96-well plate, add 50 µL of the barium chloride solution.
-
Add 50 µL of the iodine solution to each well.
-
Incubate the plate at room temperature for 15 minutes.
3. Measurement and Data Analysis:
-
Measure the absorbance at 535 nm using a microplate reader.
-
Create a standard curve by plotting the absorbance of the PEG standards against their concentrations.
-
Determine the concentration of PEG in the PEGylated protein sample from the standard curve.
-
The degree of PEGylation is calculated by dividing the molar concentration of PEG by the molar concentration of the protein (which needs to be determined by a separate protein assay).
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the key analytical techniques described in this guide.
Conclusion
The quantitative analysis of PEGylation efficiency is a critical component of biopharmaceutical development and quality control. A thorough understanding of the principles, capabilities, and limitations of the available analytical techniques is essential for selecting the most appropriate method. While chromatographic techniques like SEC-MALS and RP-HPLC provide high-resolution separation and quantification of different PEGylated species, mass spectrometry offers definitive molecular weight information and the degree of PEGylation. For rapid screening and process monitoring, simpler methods like SDS-PAGE and colorimetric assays can be valuable. Often, a combination of orthogonal techniques is necessary for a comprehensive characterization of PEGylated proteins, ensuring the development of safe and efficacious biotherapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Collection - Direct Quantification of PEGylation for Intact Bioconjugates and Nanoparticles by the Colorimetric Barium/Iodide Assay - Biomacromolecules - Figshare [acs.figshare.com]
- 4. lcms.cz [lcms.cz]
- 6. Retention Behavior of Polyethylene Glycol and Its Influence on Protein Elution on Hydrophobic Interaction Chromatography Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lbiosystems.co.kr [lbiosystems.co.kr]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the In Vivo Stability of Hydroxy-PEG24-Boc Conjugates
For researchers, scientists, and drug development professionals, the rational design of bioconjugates with optimal pharmacokinetic profiles is paramount. The choice of a linker, such as Hydroxy-PEG24-Boc, plays a critical role in determining the in vivo stability and overall efficacy of a therapeutic agent. This guide provides an objective comparison of the expected in vivo performance of this compound conjugates against other common alternatives, supported by experimental data from related studies and detailed protocols for stability assessment.
Understanding this compound
This compound is a heterobifunctional linker composed of a 24-unit polyethylene (B3416737) glycol (PEG) chain, a terminal hydroxyl (-OH) group, and a tert-butyloxycarbonyl (Boc) protected amine.[1][2] The PEG chain enhances solubility and provides a flexible spacer.[1][2] The Boc group is a widely used protecting group for amines that can be removed under acidic conditions to allow for conjugation.[1][3]
Comparative In Vivo Stability of PEG Linkers
Table 1: Comparison of Common PEG Linker Chemistries
| Linker Type | Bond Formed | In Vivo Stability | Key Characteristics |
| Amide (e.g., from deprotected Boc-amine) | Amide | High | Stable under a wide range of physiological conditions, providing long circulation times.[4] |
| Ether | Ether | Very High | Highly stable and non-cleavable under physiological conditions, ideal for long-circulating therapeutics.[5] |
| Hydrazone | Hydrazone | pH-sensitive (Cleavable) | Stable at physiological pH (~7.4) but designed to cleave in the acidic environment of endosomes or lysosomes.[5] |
| Disulfide | Disulfide | Redox-sensitive (Cleavable) | Stable in the bloodstream but can be cleaved by reducing agents like glutathione, which are present at higher concentrations inside cells.[5] |
Impact of PEG Chain Length on In Vivo Performance
The length of the PEG chain significantly influences the pharmacokinetic properties of a bioconjugate. A longer PEG chain, such as the 24-unit chain in this compound, generally leads to:
-
Increased Hydrodynamic Radius: This steric hindrance reduces renal clearance, prolonging the circulation half-life.[6][7]
-
Reduced Immunogenicity: The PEG chain can mask epitopes on the therapeutic molecule, reducing its recognition by the immune system.[6]
-
Enhanced Solubility: The hydrophilic nature of PEG improves the solubility of hydrophobic drugs.[8]
Table 2: Effect of PEG Molecular Weight on Circulation Half-Life
| PEG Molecular Weight | Circulation Half-Life (t½) | Primary Clearance Route |
| < 20 kDa | Shorter | Renal (Urine)[] |
| > 20 kDa | Longer | Hepatic (Feces)[] |
Note: The molecular weight of a PEG24 chain is approximately 1 kDa.
Recent studies have explored the impact of varying PEG spacer lengths on the efficacy of theranostic agents, demonstrating that longer spacers (PEG12 and PEG24) can be crucial for effective redirection of immune cells to target cells.[10]
Experimental Protocols for In Vivo Stability Assessment
Accurate assessment of in vivo stability is crucial for the preclinical development of PEGylated therapeutics.
Protocol 1: Pharmacokinetic Analysis in Animal Models
Objective: To determine the pharmacokinetic profile and in vivo stability of a PEGylated conjugate.[11]
Materials:
-
PEGylated conjugate
-
Animal model (e.g., mice, rats)
-
Analytical method for quantification (e.g., ELISA, HPLC, LC-MS)[12]
Procedure:
-
Administer a single dose of the PEGylated conjugate to the animal model via the desired route (e.g., intravenous injection).[5]
-
Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs).[13]
-
Process the blood samples to obtain plasma.[13]
-
Quantify the concentration of the intact conjugate in the plasma samples using a validated analytical method.[12]
-
Plot the plasma concentration versus time and calculate key pharmacokinetic parameters, including elimination half-life (t½), clearance, and volume of distribution.[14]
Protocol 2: Biodistribution Studies
Objective: To determine the tissue distribution of the PEGylated conjugate.[14]
Procedure:
-
The PEGylated conjugate can be labeled with a radioactive isotope (e.g., Iodine-125).[14]
-
Administer the radiolabeled conjugate to the animals.[14]
-
At various time points, euthanize the animals and harvest major organs and tissues.[14]
-
Measure the amount of radioactivity in each organ to determine the biodistribution profile, often expressed as the percentage of the injected dose per gram of tissue (%ID/g).[14]
Visualizing Experimental Workflows and Metabolic Fate
The following diagrams, generated using Graphviz, illustrate key processes in the assessment and metabolism of PEGylated conjugates.
Caption: Experimental workflow for assessing the in vivo stability and distribution of PEGylated conjugates.
The in vivo fate of a PEGylated molecule can involve metabolic cleavage of the conjugate.[15][16]
Caption: Simplified pathway of in vivo cleavage and clearance of a PEGylated protein.
Conclusion
While direct in vivo stability data for this compound is limited, the principles of PEGylation and linker chemistry provide a strong basis for predicting its performance. The use of a Boc-protected amine, which forms a stable amide bond upon conjugation, suggests that conjugates derived from this linker will exhibit high in vivo stability, characteristic of non-cleavable linkers. The 24-unit PEG chain is expected to confer favorable pharmacokinetic properties, including an extended circulation half-life and reduced immunogenicity. For researchers and drug developers, the choice between this compound and other linkers will depend on the specific therapeutic goal, with non-cleavable linkers being ideal for long-acting therapeutics and cleavable linkers being suited for controlled drug release. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these conjugates to optimize therapeutic outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PEGylation, the ultimate strategy to improve the in vivo efficiency of bioactive compounds [iris.cnr.it]
- 7. researchgate.net [researchgate.net]
- 8. precisepeg.com [precisepeg.com]
- 10. tandfonline.com [tandfonline.com]
- 11. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Evidence for metabolic cleavage of a PEGylated protein in vivo using multiple analytical methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to End-Group Functionalities for PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a polyethylene (B3416737) glycol (PEG) linker with the appropriate end-group functionality is a critical determinant for the successful development of bioconjugates, ranging from antibody-drug conjugates (ADCs) to PEGylated proteins. The choice of reactive group dictates the specificity, efficiency, and stability of the resulting conjugate, ultimately impacting its therapeutic efficacy and pharmacokinetic profile. This guide provides an objective comparison of common end-group functionalities for PEG linkers, supported by experimental data and detailed methodologies to inform your bioconjugation strategies.
Comparison of Key Performance Characteristics
The efficiency and outcome of a PEGylation reaction are highly dependent on the chosen end-group functionality. The following tables summarize the key performance indicators for the most common classes of reactive PEG linkers.
Table 1: Performance Comparison of Amine-Reactive, Thiol-Reactive, and Click Chemistry PEG Linkers
| Feature | Amine-Reactive (e.g., NHS Ester) | Thiol-Reactive (e.g., Maleimide) | Click Chemistry (SPAAC) | Click Chemistry (CuAAC) |
| Target Functional Group | Primary amines (-NH₂) on lysines and N-terminus | Sulfhydryl groups (-SH) on cysteines | Azides (-N₃) | Azides (-N₃) |
| Reaction Specificity | Lower (targets multiple accessible lysines) | Higher (targets less abundant free thiols) | High (Bioorthogonal) | High (Bioorthogonal) |
| Potential for Heterogeneity | High | Low (when targeting specific cysteines) | Very Low | Very Low |
| Typical Reaction Yield | 50-90% | 80-95% | >90% | >95% |
| Reaction Kinetics (Second-Order Rate Constant) | ~10¹ - 10² M⁻¹s⁻¹ | ~10² - 10³ M⁻¹s⁻¹ | 10⁻³ - 1 M⁻¹s⁻¹[1][2] | 10¹ - 10⁴ M⁻¹s⁻¹[1][2] |
| Biocompatibility | Good for in vitro applications | Good, but potential for retro-Michael reaction in vivo | High, suitable for in vivo applications[1] | Limited due to potential copper cytotoxicity[1] |
| Resulting Linkage Stability | Highly stable amide bond | Stable thioether bond, but can be reversible | Highly stable triazole ring | Highly stable triazole ring |
Table 2: Comparison of Amine-Reactive PEG Linker End-Groups
| Feature | NHS Ester | Sulfo-NHS Ester | TFP Ester |
| Reactivity | High | High | High |
| Aqueous Solubility | Low | High | Low |
| Hydrolytic Stability (Half-life) | Low (minutes at pH 8.6)[3] | Low | Higher than NHS Esters[4] |
| Primary Application | General protein labeling | Cell surface labeling, aqueous conjugations | Applications requiring higher stability |
Reaction Mechanisms and Workflows
Understanding the underlying chemistry is crucial for optimizing your PEGylation protocol.
Amine-Reactive PEGylation (NHS Ester)
NHS esters react with primary amines via nucleophilic acyl substitution to form a stable amide bond. This is a widely used method due to the abundance of lysine (B10760008) residues on the surface of most proteins.[3]
Thiol-Reactive PEGylation (Maleimide)
Maleimide (B117702) groups react specifically with sulfhydryl groups on cysteine residues through a Michael addition reaction, forming a stable thioether bond. This method offers higher specificity due to the lower abundance of cysteine compared to lysine.
Click Chemistry: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a bioorthogonal reaction that occurs between a strained alkyne (e.g., DBCO) and an azide (B81097) without the need for a copper catalyst. This makes it ideal for in vivo applications where copper toxicity is a concern.[1]
Experimental Protocols
The following are generalized protocols for the most common PEGylation reactions. Optimization is often necessary for specific applications.
Protocol 1: Amine-Reactive PEGylation using PEG-NHS Ester
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange.
-
PEG-NHS Ester Preparation: Immediately before use, dissolve the PEG-NHS ester in DMSO or DMF to a concentration of 10-20 mM.
-
PEGylation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution with gentle stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes.
-
Purification: Remove unreacted PEG-NHS ester and byproducts by dialysis or size-exclusion chromatography.[5][6]
Protocol 2: Thiol-Reactive PEGylation using PEG-Maleimide
Materials:
-
Protein with free sulfhydryl groups in a thiol-free buffer (e.g., PBS, pH 6.5-7.5)
-
PEG-Maleimide
-
Reducing agent (e.g., TCEP), if disulfide bond reduction is needed
-
Quenching solution (e.g., L-cysteine)
-
Purification system
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds by incubating the protein with a 10-fold molar excess of TCEP for 1 hour at room temperature.
-
PEG-Maleimide Preparation: Dissolve the PEG-Maleimide in the reaction buffer.
-
PEGylation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide to the protein solution.
-
Incubation: Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
Quenching: Quench any unreacted maleimide groups by adding an excess of a small molecule thiol, such as L-cysteine, and incubating for 30 minutes.
-
Purification: Purify the conjugate using size-exclusion chromatography or dialysis.[7][8]
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
Azide-modified molecule
-
DBCO-functionalized PEG
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Dissolve the azide-functionalized molecule and the DBCO-PEG in the reaction buffer.
-
Reaction Setup: Mix the azide and DBCO-PEG solutions. A molar ratio of 1.1:1 (DBCO-PEG to azide) is a common starting point.
-
Incubation: Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.
-
Purification: Purify the PEGylated product to remove any unreacted starting materials.[9]
Protocol 4: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Alkyne-functionalized molecule
-
Azide-functionalized PEG
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., THPTA)
-
Reaction buffer
Procedure:
-
Reagent Preparation: Prepare stock solutions of the alkyne-molecule, azide-PEG, CuSO₄, sodium ascorbate, and ligand.
-
Reaction Setup: In a reaction vessel, combine the alkyne-molecule and the azide-PEG (typically a 1.1 to 1.5-fold molar excess of the azide-PEG).
-
Catalyst Addition: Add the CuSO₄ and ligand to the reaction mixture.
-
Initiation: Initiate the reaction by adding a fresh solution of sodium ascorbate.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours.
-
Purification: Purify the conjugate to remove the copper catalyst and unreacted reagents.[1][10]
Protocol 5: Carboxyl-Reactive PEGylation using EDC/NHS
Materials:
-
Molecule with a carboxyl group
-
Amine-terminated PEG
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation buffer (e.g., MES buffer, pH 4.7-6.0)
-
Coupling buffer (e.g., PBS, pH 7.2-8.5)
-
Quenching solution (e.g., hydroxylamine)
Procedure:
-
Activation: Dissolve the carboxyl-containing molecule in the activation buffer. Add EDC and NHS (typically a 2- to 5-fold molar excess of each over the carboxyl groups) and incubate for 15-30 minutes at room temperature to form the NHS ester intermediate.
-
Coupling: Add the amine-terminated PEG to the activated molecule solution. Adjust the pH to 7.2-8.5 with the coupling buffer. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Quenching: Quench the reaction by adding the quenching solution.
Conclusion
The selection of a PEG linker end-group is a critical decision that influences the entire bioconjugation workflow and the performance of the final product. Amine-reactive linkers offer a straightforward approach for general protein modification, while thiol-reactive linkers provide greater site-specificity. For applications demanding high precision, stability, and biocompatibility, bioorthogonal click chemistry, particularly SPAAC, presents a superior strategy. A thorough understanding of the reaction chemistry, performance characteristics, and experimental protocols outlined in this guide will empower researchers to make informed decisions and achieve optimal results in their bioconjugation endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. nhsjs.com [nhsjs.com]
- 8. benchchem.com [benchchem.com]
- 9. A head-to-head comparison of conjugation methods for VHHs: Random maleimide-thiol coupling versus controlled click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics - Bisht - Current Protein & Peptide Science [journals.eco-vector.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
The Strategic Role of PEGylation in Advanced Therapeutics: A Comparative Analysis of Hydroxy-PEG24-Boc and Other Linkers
For researchers, scientists, and drug development professionals, the linker molecule is a critical component in the design of sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The choice of linker can profoundly influence a drug's solubility, stability, pharmacokinetics, and ultimately, its therapeutic efficacy. Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) linkers, particularly long-chain variants like Hydroxy-PEG24-Boc, have garnered significant attention. This guide provides an objective comparison of this compound with shorter PEG alternatives and other linker types, supported by experimental data, to inform the rational design of next-generation drug conjugates.
The Balancing Act: Impact of PEG Linker Length on Drug Performance
The incorporation of a PEG spacer in a drug conjugate is a strategic choice aimed at optimizing its pharmacological properties. Generally, a longer PEG chain, such as the 24-unit chain in this compound, enhances the hydrophilicity of the entire molecule. This is particularly advantageous when working with hydrophobic payloads, as it can mitigate aggregation and improve solubility.[1][2] Furthermore, a longer PEG linker increases the hydrodynamic radius of the conjugate, which reduces renal clearance and extends its plasma half-life.[1][3] This prolonged circulation can lead to greater accumulation of the drug at the target site, thereby enhancing in vivo efficacy.[1][4]
However, there is a potential trade-off. While longer linkers often improve in vivo performance, they can sometimes lead to decreased in vitro potency, possibly due to steric hindrance.[1][3] Conversely, shorter PEG linkers may result in higher in vitro potency but at the cost of more rapid clearance and reduced in vivo efficacy.[5] The optimal PEG linker length is therefore highly dependent on the specific antibody, payload, and target, necessitating empirical evaluation.[1][6]
Quantitative Comparison of PEG Linker Performance in ADCs
The following tables summarize quantitative data from preclinical studies, illustrating the impact of varying PEG linker lengths on key performance metrics of ADCs.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
| No PEG | ~8.5 | 1.0 |
| PEG2 | ~7.0 | 0.82 |
| PEG4 | ~5.5 | 0.65 |
| PEG8 | ~4.0 | 0.47 |
| PEG12 | ~2.5 | 0.29 |
| PEG24 | ~2.5 | 0.29 |
| Data synthesized from a study on a non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8. |
Table 2: Impact of PEG Linker Length on ADC In Vivo Efficacy
| PEG Linker Length | Tumor Growth Inhibition (%) |
| No PEG | 11 |
| PEG2 | 35-45 |
| PEG4 | 35-45 |
| PEG8 | 75-85 |
| PEG12 | 75-85 |
| PEG24 | 75-85 |
| Data from a study on ADCs in a subcutaneous xenograft model of L540cy tumor cells.[4] |
Table 3: Effect of PEG Linker Length on In Vitro Cytotoxicity of Affibody-Drug Conjugates
| PEG Linker Length | IC50 (nM) | Fold Reduction in Cytotoxicity vs. No PEG |
| No PEG | 4.94 | - |
| 4 kDa | 31.9 | 6.5 |
| 10 kDa | 111.3 | 22.5 |
| Data from a study on HER2-targeting affibody-MMAE conjugates.[7] |
The Role of PEG Linkers in PROTAC Design
In the context of PROTACs, the linker plays a crucial role in facilitating the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase.[8] The length and flexibility of the PEG linker are critical determinants of a PROTAC's degradation efficiency. A linker that is too short may cause steric hindrance, preventing the formation of the ternary complex, while a linker that is too long might lead to a non-productive complex where ubiquitination cannot occur efficiently.[9]
Quantitative Comparison of PEG Linker Performance in PROTACs
The following table summarizes quantitative data from a study on Bruton's tyrosine kinase (BTK) PROTACs, illustrating the impact of PEG linker length on their degradation potency.
Table 4: Impact of PEG Linker Length on PROTAC Degradation Potency
| PROTAC | Linker Composition | DC50 (nM) |
| P5-P | PEG with 11 atoms | 4.3 |
| RC-1 | PEG with 10 atoms | 1.8 |
| RC-3 | PEG with 13 atoms | 3.1 |
| DC50 is the concentration required to induce 50% degradation of the target protein.[8] |
Beyond PEG: A Look at Alternative Linker Chemistries
While PEG linkers offer significant advantages, particularly in terms of improving solubility and pharmacokinetic profiles, they are not the only option. Other linker types, such as alkyl chains, are also widely used.[10] Alkyl linkers are more hydrophobic and less flexible than PEG linkers. The choice between a PEG and an alkyl linker is highly dependent on the specific application and the physicochemical properties of the warhead and anchor moieties of the PROTAC. In some cases, an alkyl linker may be more effective than a PEG linker of a similar length.[11]
Table 5: Comparative Performance of Linker Types in Cereblon (CRBN) PROTACs
| PROTAC | Linker Type | Linker Length (atoms) | Degradation (%) |
| Compound 1 | Alkyl | 11 | ~75 |
| Compound 2 | PEG | 10 | ~50 |
| This study suggests that for CRBN degradation, an alkyl linker was more effective than a PEG linker of similar length, indicating that linker composition is highly target-dependent.[11] |
Visualizing the Workflow and Mechanisms
To aid in the conceptualization of the experimental processes and biological mechanisms discussed, the following diagrams are provided.
Detailed Experimental Protocols
For the accurate and reproducible evaluation of drug conjugates with different linkers, standardized experimental protocols are essential.
In Vitro Cytotoxicity Assay
-
Cell Culture: Culture cancer cell lines expressing the target antigen in the appropriate medium.
-
Treatment: Seed cells in 96-well plates and treat them with serial dilutions of the ADCs with different PEG linker lengths.
-
Incubation: Incubate the cells for a specified period (e.g., 72 or 96 hours).
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTS or a luminescence-based assay like CellTiter-Glo®. The IC50 values (the concentration of ADC that inhibits cell growth by 50%) are then calculated.[1][6]
Pharmacokinetic (PK) Analysis in Rodents
-
Animal Model: Use healthy mice or rats for the study.
-
Administration: Administer a single intravenous dose of the ADC constructs with varying PEG linker lengths to different groups of animals.
-
Blood Sampling: Collect blood samples at various time points post-administration.
-
Sample Processing: Process the blood samples to isolate plasma.
-
Quantification: Quantify the concentration of the ADC in the plasma samples using an appropriate method, such as ELISA.
-
Data Analysis: Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).[3]
Western Blot for PROTAC-Mediated Protein Degradation
-
Cell Treatment: Treat cultured cells with varying concentrations of the PROTAC for a defined period (e.g., 24 hours).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the extent of protein degradation.[8]
Conclusion
The selection of a linker is a critical decision in the development of targeted therapeutics. Long-chain PEG linkers, such as that in this compound, offer clear advantages in improving the pharmacokinetic properties and in vivo efficacy of drug conjugates, especially those with hydrophobic payloads.[3] However, this can sometimes come at the cost of reduced in vitro potency.[1] The optimal linker is not universal but is instead dependent on the specific combination of the targeting moiety, the payload, and the biological target.[8] Therefore, a systematic evaluation of a library of linkers, including various PEG lengths and alternative chemistries like alkyl chains, is essential for the rational design of highly effective and safe therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. purepeg.com [purepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Hydroxy-PEG24-Boc
For researchers and scientists at the forefront of drug development, the meticulous management of chemical reagents is paramount to ensuring both laboratory safety and environmental integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Hydroxy-PEG24-Boc, a specialized polyethylene (B3416737) glycol (PEG) derivative. Adherence to these procedures will minimize risks and ensure compliance with safety regulations.
Immediate Safety and Hazard Information
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These potential hazards necessitate the use of appropriate Personal Protective Equipment (PPE) at all times.
Personal Protective Equipment (PPE) Requirements
A robust PPE strategy is the first line of defense against accidental exposure. The following table summarizes the mandatory PPE for handling this compound.
| Body Part | Personal Protective Equipment | Standard/Specification |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. A face shield is required when there is a risk of splashing. | NIOSH (US) or EN 166 (EU) compliant |
| Skin | Chemical-resistant gloves (Nitrile or Butyl rubber recommended). A lab coat or chemical-resistant apron must be worn. | Inspect gloves for integrity before each use. |
| Respiratory | Use |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
